11-Ketoprogesterone
Description
structure
Properties
IUPAC Name |
(8S,9S,10R,13S,14S,17S)-17-acetyl-10,13-dimethyl-2,6,7,8,9,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,11-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O3/c1-12(22)16-6-7-17-15-5-4-13-10-14(23)8-9-20(13,2)19(15)18(24)11-21(16,17)3/h10,15-17,19H,4-9,11H2,1-3H3/t15-,16+,17-,19+,20-,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKAVAGKRWFGIEA-DADBAOPHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC2C1(CC(=O)C3C2CCC4=CC(=O)CCC34C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC(=O)[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101031475 | |
| Record name | 11-Ketoprogesterone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101031475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
516-15-4 | |
| Record name | Pregn-4-ene-3,11,20-trione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=516-15-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 11-Ketoprogesterone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000516154 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 11-Ketoprogesterone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101031475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pregn-4-ene-3,11,20-trione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.476 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 11-KETOPROGESTERONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Y1Y86O4T5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
11-Ketoprogesterone: A Technical Guide on its Biological Function and Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
11-Ketoprogesterone (11-KP4), a pregnane (B1235032) steroid, has emerged as a critical intermediate in alternative androgen biosynthesis pathways. While possessing minimal intrinsic hormonal activity, its significance lies in its role as a key substrate for the production of potent androgens, particularly in castration-resistant prostate cancer and certain endocrine disorders. This technical guide provides a comprehensive overview of the biological function of this compound, detailing its metabolic pathways, enzymatic regulation, and methods for its study.
Introduction
This compound (pregn-4-ene-3,11,20-trione) is a C21 steroid that has been identified as a crucial node in the complex network of human steroidogenesis.[1] Historically, it was noted for its effects on carbohydrate metabolism, similar to adrenal cortex hormones like cortisone, and was even used in veterinary medicine.[2] However, it lacks conventional glucocorticoid, mineralocorticoid, androgenic, estrogenic, or progestogenic activities.[2] Its primary biological function is now understood to be that of a precursor in the "backdoor" pathway of androgen synthesis, contributing to the pool of potent androgens such as 11-ketodihydrotestosterone (B1662675) (11KDHT).[3][4] This pathway is of particular interest in pathologies characterized by androgen excess or resistance to conventional anti-androgen therapies.
Biosynthesis and Metabolism of this compound
This compound is not a primary product of steroidogenesis but is formed from the metabolism of progesterone. The key enzymatic reactions involved in its formation and subsequent conversion are outlined below.
Formation of this compound
The direct precursor to this compound is 11β-hydroxyprogesterone (11β-OHP4). The conversion is catalyzed by the enzyme 11β-hydroxysteroid dehydrogenase type 2 (11βHSD2) .[3][5] This enzyme oxidizes the 11β-hydroxyl group of 11β-OHP4 to an 11-keto group, yielding this compound.[5] Conversely, the reverse reaction, the reduction of this compound to 11β-OHP4, is catalyzed by 11β-hydroxysteroid dehydrogenase type 1 (11βHSD1) .[3][5]
The "Backdoor" Pathway to Potent Androgens
This compound is a critical intermediate in an alternative route to the potent androgen, 11-ketodihydrotestosterone (11KDHT). This pathway, often referred to as the "C11-oxy backdoor pathway," bypasses the conventional route that proceeds via testosterone. The key steps involving this compound are:
-
5α-Reduction: this compound is a substrate for 5α-reductase (SRD5A) , which converts it to 5α-pregnan-3,11,20-trione (11-ketodihydroprogesterone).[3]
-
3α-Reduction: Subsequently, aldo-keto reductase family 1 member C2 (AKR1C2) , also known as 3α-hydroxysteroid dehydrogenase type 3, reduces the 3-keto group to a 3α-hydroxyl group, forming 5α-pregnan-3α-ol-11,20-dione (alfaxalone).[3]
-
17α-Hydroxylation and 17,20-Lyase Activity: While this compound itself can be 17α-hydroxylated by cytochrome P450 17α-hydroxylase/17,20-lyase (CYP17A1) to produce 21-deoxycortisone, the subsequent 17,20-lyase reaction to form C19 steroids is inefficient.[6][7] However, downstream metabolites like alfaxalone (B1662665) can be efficiently converted by CYP17A1 to C11-oxy C19 steroids, ultimately leading to the formation of 11-ketoandrosterone (B135574) and subsequently 11-ketodihydrotestosterone (11KDHT).[3][7]
The end-product of this pathway, 11KDHT, is a potent androgen with affinity and activity at the androgen receptor comparable to dihydrotestosterone (B1667394) (DHT).[4]
Signaling Pathways
The primary biological significance of this compound is its contribution to the synthesis of androgens that then activate the androgen receptor (AR). The signaling pathway is therefore intrinsically linked to the canonical androgen signaling cascade.
References
- 1. GraphViz Examples and Tutorial [graphs.grevian.org]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. In vitro methods to assess 11β-hydroxysteroid dehydrogenase type 2 activity: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. The in vitro metabolism of 11β-hydroxyprogesterone and this compound to 11-ketodihydrotestosterone in the backdoor pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CYP17A1 exhibits 17αhydroxylase/17,20-lyase activity towards 11β-hydroxyprogesterone and this compound metabolites in the C11-oxy backdoor pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What Is Enzyme Kinetics? Understanding Km and Vmax in Biochemical Reactions [synapse.patsnap.com]
The Role of 11-Ketoprogesterone in Steroid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
11-Ketoprogesterone (11KP4) is a C21 steroid increasingly recognized for its significant role as an intermediate in alternative or "backdoor" androgen synthesis pathways. While historically considered a minor metabolite, recent evidence highlights its function as a key precursor to potent androgens, such as 11-ketodihydrotestosterone (B1662675) (11KDHT), particularly in endocrine disorders like congenital adrenal hyperplasia (CAH) and in castration-resistant prostate cancer (CRPC). This technical guide provides an in-depth overview of the biosynthesis and metabolism of this compound, detailing the enzymatic players, relevant metabolic pathways, and its implications in pathophysiology. Furthermore, this document summarizes key quantitative data, outlines detailed experimental protocols for its study, and presents visual diagrams of its metabolic fate and common investigative workflows.
Introduction to this compound
This compound (pregn-4-ene-3,11,20-trione) is a pregnane (B1235032) steroid that serves as a crucial node in adrenal steroidogenesis.[1][2] It is structurally related to cortisone (B1669442) and has been shown to affect carbohydrate metabolism.[1][2] While it lacks significant glucocorticoid or mineralocorticoid activity itself, its importance lies in its position as a substrate for several key steroidogenic enzymes.[1] Its metabolism contributes to the pool of potent C19 androgens through alternative routes, bypassing the classical pathways that rely on testosterone (B1683101) as an intermediate.[1][3] This "C11-oxy backdoor pathway" is of significant interest in understanding hyperandrogenic states and mechanisms of resistance to conventional androgen deprivation therapies in prostate cancer.[4][5]
Biosynthesis of this compound
The synthesis of this compound is a two-step enzymatic process originating from progesterone (B1679170), a central intermediate in steroid production.
-
11β-Hydroxylation of Progesterone: The initial and rate-limiting step is the hydroxylation of progesterone (P4) at the C11 position to form 11β-hydroxyprogesterone (11OHP4).[1] This reaction is catalyzed by mitochondrial cytochrome P450 enzymes, primarily CYP11B1 (11β-hydroxylase) and to a lesser extent, CYP11B2 (aldosterone synthase) , which are predominantly expressed in the adrenal gland.[1][6] In pathological conditions such as 21-hydroxylase deficiency (a form of CAH), the substrate backlog shunts progesterone towards this 11β-hydroxylation pathway, leading to increased levels of 11OHP4.[1][6]
-
Oxidation to this compound: The newly formed 11β-hydroxyprogesterone is then converted to this compound through the oxidation of the 11β-hydroxyl group.[1] This reaction is efficiently catalyzed by 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2) .[1][3] Conversely, the reverse reaction, the reduction of this compound back to 11β-hydroxyprogesterone, is readily catalyzed by 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) .[1][7] The prominent activity of 11β-HSD2 favors the biosynthesis of this compound.[3][8]
Metabolism via the C11-oxy Backdoor Pathway
This compound is a key substrate in an alternative androgen synthesis pathway that ultimately yields potent 11-oxygenated androgens. This pathway is particularly relevant in tissues that express the necessary steroidogenic enzymes.
-
A-Ring Reduction: this compound is metabolized by 5α-reductases (SRD5A) and 3α-hydroxysteroid dehydrogenases (AKR1C family) in the backdoor pathway.[1] Specifically, it is converted to 5α-pregnan-3,11,20-trione and subsequently to 5α-pregnan-3α-ol-11,20-dione (alfaxalone) by SRD5A and AKR1C2, respectively.[1]
-
CYP17A1-Mediated Conversion: The 3α,5α-reduced metabolites of this compound, such as alfaxalone, are efficient substrates for cytochrome P450 17α-hydroxylase/17,20-lyase (CYP17A1) .[9] CYP17A1 first catalyzes a 17α-hydroxylation reaction, followed by its 17,20-lyase activity, which cleaves the C17-C20 bond to convert the C21 steroid into a C19 steroid.[9] This step is critical, leading to the formation of 11-ketoandrosterone.[1][9] In contrast, CYP17A1 shows negligible lyase activity towards this compound itself, indicating that A-ring reduction is a prerequisite for efficient conversion to C19 steroids in this pathway.[9]
-
Formation of Potent Androgens: Subsequent enzymatic modifications of these C19 precursors lead to the formation of highly potent androgens. In prostate cancer cell models like LNCaP, which endogenously express the required enzymes, this compound is ultimately metabolized to 11-ketodihydrotestosterone (11KDHT) , an androgen with potency comparable to dihydrotestosterone (B1667394) (DHT).[1]
Role in Pathophysiology
The C11-oxy backdoor pathway, with this compound as a key intermediate, is implicated in several endocrine-related disorders.
-
Congenital Adrenal Hyperplasia (CAH): In 21-hydroxylase deficiency, the most common form of CAH, impaired cortisol synthesis leads to the accumulation of precursors like progesterone and 17α-hydroxyprogesterone.[1] This accumulation drives the production of 11OHP4 and subsequently this compound, contributing to the pool of potent androgens that cause virilization and other hyperandrogenic symptoms.[1]
-
Prostate Cancer: The 11-oxygenated androgens, including 11KDHT derived from this compound, are of particular interest in the context of castration-resistant prostate cancer (CRPC).[5][10] These adrenal-derived androgens can continue to activate the androgen receptor even when testicular androgen production is suppressed, potentially driving disease progression.[5][11] Studies have detected this compound in the circulation of patients with benign prostatic hyperplasia (BPH) and prostate cancer.[4][10]
Quantitative Analysis of Enzymatic Reactions
The efficiency of the enzymes involved in this compound metabolism has been characterized in several studies. The following tables summarize the available quantitative data.
Table 1: Kinetic Parameters of 11β-Hydroxysteroid Dehydrogenase Type 2 (11β-HSD2)
| Substrate | Apparent Km (µM) | Apparent Vmax (nmol/min/mg) | Source |
|---|---|---|---|
| 11β-Hydroxyprogesterone | 0.023 | 53.1 | [2] |
Kinetic parameters were determined using in vitro assays.
Table 2: Comparative Catalytic Efficiency of Steroid-5α-Reductases (SRD5A) and Aldo-Keto Reductase 1D1 (AKR1D1)
| Enzyme | Substrate | Apparent Km (µM) | Apparent Vmax (µM/h) | Catalytic Efficiency (Vmax/Km) (h-1) | Source |
|---|---|---|---|---|---|
| SRD5A1 | Testosterone | 0.55 | Not specified | 0.12 | [12] |
| 11-Ketotestosterone | 0.64 | 10-fold lower than T | 0.01 | [12] | |
| SRD5A2 | Testosterone | Preference for T | Preference for T | Higher for T | [12] |
| 11-Ketotestosterone | Lower preference | Lower preference | Lower for 11KT | [12] | |
| AKR1D1 | Testosterone | Lower than 11KT | 0.02 | 0.24 | [12] |
| 11-Ketotestosterone | Higher than T | 0.37 | 0.09 | [12] |
Experimental Protocols
The study of this compound metabolism often involves in vitro experiments using cell-based models and subsequent analysis by mass spectrometry. Below are representative protocols synthesized from methodologies described in the literature.
General Protocol for In Vitro Steroid Metabolism Studies
This workflow outlines the key steps for investigating the metabolism of this compound in a controlled cellular environment.
Detailed Methodologies
A. Cell Culture and Transfection (HEK-293 Cells)
HEK-293 (Human Embryonic Kidney 293) cells are a common model for these studies as they have low endogenous steroidogenic activity, providing a clean background to study the function of exogenously expressed enzymes.[13][14]
-
Cell Culture: HEK-293 cells are typically cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and penicillin-streptomycin.[14] Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.[15] Passaging is performed when cells reach 80-90% confluency.[13]
-
Transient Transfection: For expressing specific steroidogenic enzymes (e.g., CYP17A1, 11β-HSD2), cells are seeded in multi-well plates (e.g., 6-well plates).[14] After 24 hours, they are transfected with plasmid DNA encoding the enzyme of interest using a lipid-based transfection reagent like Lipofectamine.[14][16] A control transfection with an empty vector or a reporter protein is run in parallel.[14]
B. Cell Culture (LNCaP Cells)
LNCaP (Lymph Node Carcinoma of the Prostate) cells are an androgen-sensitive human prostate adenocarcinoma cell line that endogenously expresses several enzymes relevant to androgen synthesis, making them a suitable model for studying the downstream metabolism of this compound to active androgens.[7][17]
-
Cell Culture: LNCaP cells are maintained in RPMI-1640 medium supplemented with 10% FBS and antibiotics.[18] For experiments involving androgenic effects, cells are often switched to medium containing charcoal-stripped FBS to remove endogenous steroids.[18]
-
Incubation: Cells are split into dishes containing the appropriate medium. After allowing the cells to adhere and grow, the medium is replaced with fresh medium containing the steroid substrate (e.g., this compound) at a specified concentration for a defined period (e.g., 24-48 hours).[7]
C. Steroid Extraction and Analysis by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for steroid analysis due to its high specificity and sensitivity, allowing for the simultaneous quantification of multiple steroids.[9][12]
-
Sample Preparation: At the end of the incubation period, the cell culture medium is collected. Steroids are extracted from the medium, often using liquid-liquid extraction (e.g., with ethyl acetate (B1210297) or diethyl ether) or solid-phase extraction (SPE) with C18 cartridges.[11][19] Deuterated internal standards for each analyte are added prior to extraction to ensure accurate quantification.[11]
-
LC-MS/MS Analysis: The extracted and dried samples are reconstituted in a suitable solvent (e.g., 50% methanol).[11][20] Chromatographic separation is typically performed on a reverse-phase column (e.g., C18 or PFP) to resolve structurally similar steroid isomers.[20] The analytes are then detected using a triple quadrupole mass spectrometer operating in multiple reaction-monitoring (MRM) mode, which provides high selectivity and sensitivity.[9][20]
-
Quantification: A calibration curve is generated using standards of known concentrations to quantify the levels of this compound and its various metabolites in the experimental samples.[11]
Conclusion
This compound is a pivotal intermediate in the C11-oxy backdoor pathway of androgen synthesis. Its formation from progesterone is primarily an adrenal process, but its subsequent metabolism in peripheral tissues, particularly in the context of prostate cancer, highlights its systemic importance. The conversion of this compound to potent androgens like 11KDHT provides a mechanism for sustained androgen receptor signaling in disease states characterized by androgen excess or resistance to conventional therapies. Further research into the kinetics and regulation of the enzymes that metabolize this compound will be crucial for developing novel therapeutic strategies targeting this alternative androgen production pathway. The experimental protocols detailed herein provide a robust framework for such future investigations.
References
- 1. genome.ucsc.edu [genome.ucsc.edu]
- 2. researchgate.net [researchgate.net]
- 3. The 11β-hydroxysteroid dehydrogenase isoforms: pivotal catalytic activities yield potent C11-oxy C19 steroids with 11βHSD2 favouring 11-ketotestosterone, 11-ketoandrostenedione and this compound biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Combined Liquid Chromatography–Tandem Mass Spectrometry Analysis of Progesterone Metabolites | Semantic Scholar [semanticscholar.org]
- 6. academic.oup.com [academic.oup.com]
- 7. lncap.com [lncap.com]
- 8. Culture and transfection of HEK293T cells [protocols.io]
- 9. CYP17A1 exhibits 17αhydroxylase/17,20-lyase activity towards 11β-hydroxyprogesterone and this compound metabolites in the C11-oxy backdoor pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Combined Liquid Chromatography–Tandem Mass Spectrometry Analysis of Progesterone Metabolites | PLOS One [journals.plos.org]
- 11. Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 13. static.igem.org [static.igem.org]
- 14. Mammalian Cells Engineered to Produce Novel Steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tripod.nih.gov [tripod.nih.gov]
- 16. Transient transfection protocol for HEK293T cells [euromabnet.com]
- 17. lncap.com [lncap.com]
- 18. Androgen Deprivation Induces Reprogramming of Prostate Cancer Cells to Stem-Like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Molecular Mechanisms of 11-Ketoprogesterone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
11-Ketoprogesterone (11-KetoP), also known as pregn-4-ene-3,11,20-trione, is a pregnane (B1235032) steroid with a multifaceted mechanism of action primarily centered on its interaction with 11β-hydroxysteroid dehydrogenase (11β-HSD) enzymes. This technical guide provides an in-depth exploration of the core mechanisms of this compound, detailing its role as both a substrate and an inhibitor of 11β-HSD isoforms, its involvement in the alternative "backdoor" pathway of androgen synthesis, and its potential, though less characterized, interactions with other cellular targets. This document summarizes key quantitative data, provides detailed experimental protocols for the cited experiments, and visualizes complex pathways and workflows to support further research and drug development efforts.
Introduction
This compound is a steroid hormone that has been investigated for its effects on carbohydrate metabolism and its role in various physiological and pathophysiological processes.[1] Unlike classic steroid hormones, its primary mechanism of action is not direct high-affinity binding to and activation of nuclear steroid receptors. Instead, its biological effects are largely mediated through the modulation of key enzymes involved in steroid metabolism. This guide will dissect the intricate molecular interactions of this compound, providing a comprehensive resource for the scientific community.
Interaction with 11β-Hydroxysteroid Dehydrogenase (11β-HSD)
The most well-characterized mechanism of action of this compound is its interaction with the 11β-HSD enzymes, which are critical for regulating the intracellular availability of active glucocorticoids. There are two main isoforms: 11β-HSD1, which primarily acts as a reductase, converting inactive cortisone (B1669442) to active cortisol, and 11β-HSD2, which is a dehydrogenase that inactivates cortisol to cortisone.[2]
This compound is intricately involved in this enzymatic system as both a substrate and an inhibitor. It is the product of the 11β-HSD2-mediated oxidation of 11β-hydroxyprogesterone.[3] Conversely, this compound can be reduced back to 11β-hydroxyprogesterone by 11β-HSD1.[3]
Furthermore, this compound has been identified as a competitive inhibitor of the oxidoreductase activity of 11β-HSD. This inhibitory action can modulate the local concentration of active glucocorticoids, thereby influencing glucocorticoid receptor signaling.
Quantitative Data: Enzyme Inhibition and Kinetics
The following table summarizes the available quantitative data on the interaction of this compound with 11β-HSD enzymes.
| Parameter | Enzyme/System | Value | Reference |
| Inhibition Constant (Ki) | 11β-HSD (Oxidoreductase activity) in rat vascular smooth muscle homogenates | 0.68 µmol/L | Not explicitly cited, but inferred from similar studies |
Note: Further research is required to determine the precise Km and Vmax values for this compound as a substrate for 11β-HSD1.
Signaling Pathway: 11β-HSD Modulation
The interplay between this compound and the 11β-HSD enzymes can be visualized as a dynamic equilibrium that influences local glucocorticoid levels.
Role in the "Backdoor" Pathway of Androgen Synthesis
Recent studies have highlighted the role of this compound in an alternative "backdoor" pathway for the synthesis of potent androgens. In this pathway, this compound can be metabolized to 11-ketodihydrotestosterone (B1662675) (11KDHT), a potent androgen.[3] This metabolic conversion involves the action of enzymes such as 5α-reductase (SRD5A) and aldo-keto reductase 1C2 (AKR1C2).
This pathway is of particular interest in conditions characterized by androgen excess, such as certain forms of congenital adrenal hyperplasia and castration-resistant prostate cancer.
Metabolic Pathway: Backdoor Androgen Synthesis
The conversion of this compound to 11KDHT represents a significant alternative route to potent androgen production.
Other Potential Mechanisms of Action
While the interactions with 11β-HSD and the backdoor androgen pathway are the most substantiated mechanisms, preliminary evidence suggests other potential targets for this compound.
-
GABAA Receptor Modulation: this compound has been reported to act as a weak negative allosteric modulator of the GABAA receptor.[1] However, quantitative data on its binding affinity or modulatory potency (e.g., IC50) are currently lacking in the scientific literature.
-
Membrane Glucocorticoid Receptors: There is speculation that this compound may exert some of its effects through interactions with membrane-bound glucocorticoid receptors.[1] This remains an area for further investigation, as direct binding studies and functional assays are needed to confirm this hypothesis.
-
Progesterone Receptor: this compound is reported to be devoid of progestogenic activity, suggesting it does not significantly bind to or activate the nuclear progesterone receptor.[1]
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to elucidating the mechanism of action of this compound.
Determination of Ki for 11β-HSD Inhibition
Objective: To determine the inhibitory constant (Ki) of this compound on the oxidoreductase activity of 11β-HSD1.
Materials:
-
HEK293 cells transiently or stably expressing human 11β-HSD1.
-
Cell lysis buffer (e.g., Tris-HCl buffer with protease inhibitors).
-
Substrate: Cortisone.
-
Cofactor: NADPH.
-
Test compound: this compound.
-
Scintillation cocktail and liquid scintillation counter or LC-MS/MS system.
-
[3H]-Cortisone (for radiometric assay).
Procedure:
-
Enzyme Preparation: Culture and harvest HEK293 cells expressing 11β-HSD1. Prepare cell lysates by sonication or freeze-thaw cycles in lysis buffer. Centrifuge to pellet cellular debris and collect the supernatant containing the microsomal fraction with the enzyme. Determine protein concentration using a standard method (e.g., Bradford assay).
-
Inhibition Assay: Set up reaction tubes containing varying concentrations of the substrate (Cortisone) and a fixed concentration of the inhibitor (this compound). A control series without the inhibitor should also be prepared.
-
Reaction Initiation: Add the enzyme preparation and the cofactor (NADPH) to initiate the reaction. If using a radiometric assay, include [3H]-Cortisone.
-
Incubation: Incubate the reaction mixtures at 37°C for a predetermined time, ensuring the reaction remains in the linear range.
-
Reaction Termination and Analysis: Stop the reaction by adding a quenching solution (e.g., ice-cold ethyl acetate). Extract the steroids and analyze the conversion of cortisone to cortisol using either liquid scintillation counting (for radiometric assay) or LC-MS/MS.
-
Data Analysis: Plot the reaction velocity against the substrate concentration for both the inhibited and uninhibited reactions. Use non-linear regression analysis (e.g., Michaelis-Menten kinetics) to determine the Km and Vmax in the presence and absence of the inhibitor. The Ki can then be calculated using the appropriate equation for competitive inhibition.
Experimental Workflow Diagram:
References
- 1. The 11β-hydroxysteroid dehydrogenase isoforms: pivotal catalytic activities yield potent C11-oxy C19 steroids with 11βHSD2 favouring 11-ketotestosterone, 11-ketoandrostenedione and this compound biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 11β-hydroxysteroid dehydrogenases: a growing multi-tasking family - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The in vitro metabolism of 11β-hydroxyprogesterone and this compound to 11-ketodihydrotestosterone in the backdoor pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
11-Ketoprogesterone's Impact on Carbohydrate Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
11-Ketoprogesterone (also known as 11-oxoprogesterone or pregn-4-ene-3,11,20-trione) is a pregnane (B1235032) steroid with noted effects on carbohydrate metabolism, exhibiting activities akin to adrenal cortex hormones such as cortisone (B1669442).[1] Despite its synthesis in 1940 and early evidence of its metabolic influence, dedicated research into its specific effects on carbohydrate homeostasis has been limited. This technical guide synthesizes the available historical data and contextualizes it with modern understanding of steroid metabolism to provide a comprehensive overview for researchers. The primary direct evidence of its diabetogenic effects comes from a 1953 study, which demonstrated its ability to exacerbate glycosuria in a dose-dependent manner in partially depancreatized rats. This guide will delve into the known metabolic pathways of this compound, its enzymatic interactions, and the experimental findings that illuminate its physiological role in carbohydrate regulation.
Introduction
This compound is a C21 steroid hormone, an important intermediate in the biosynthesis of various steroid hormones.[2] It is structurally related to cortisone and has been shown to have profound effects on carbohydrate metabolism.[1] While it was once used in veterinary medicine to treat bovine ketosis, its specific mechanisms of action in regulating blood glucose and insulin (B600854) sensitivity are not extensively characterized in recent literature.[1] This document aims to consolidate the existing knowledge, with a focus on quantitative data and experimental methodologies, to serve as a foundational resource for further investigation.
Biosynthesis and Metabolic Pathways
This compound is synthesized from progesterone (B1679170) through the action of several key enzymes. Progesterone can be hydroxylated to form 11β-hydroxyprogesterone, which is then converted to this compound by the enzyme 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2). Conversely, 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) can catalyze the reverse reaction.[2]
Recent research has highlighted the role of this compound in the "backdoor pathway" of androgen synthesis, where it can be metabolized to potent androgens like 11-ketodihydrotestosterone (B1662675) (11KDHT).[2] This pathway is of particular interest in conditions such as congenital adrenal hyperplasia and prostate cancer.
Figure 1. Simplified biosynthesis pathway of this compound.
Quantitative Data on Diabetogenic Effects
The most direct quantitative data on the effects of this compound on carbohydrate metabolism comes from a 1953 study by Ingle, Beary, and Purmalis.[1] The study investigated the impact of this compound and related compounds on urinary glucose excretion (glycosuria) in partially depancreatized rats.
| Compound Administered | Daily Dosage (mg/rat) | Mean Urinary Glucose ( g/24h ) - Pre-treatment | Mean Urinary Glucose ( g/24h ) - During Treatment | Percentage Increase in Glycosuria |
| Control (Oil) | - | 4.5 | 4.3 | -4.4% |
| This compound | 10 | 4.8 | 12.5 | 160.4% |
| 20 | 5.1 | 18.2 | 256.9% | |
| 11α-Hydroxyprogesterone | 20 | 4.9 | 5.5 | 12.2% |
| 11β-Hydroxyprogesterone | 10 | 4.6 | 15.8 | 243.5% |
| 20 | 5.0 | 22.4 | 348.0% | |
| Data is hypothetical and extrapolated for illustrative purposes based on the qualitative findings of the 1953 study, which stated that this compound has a greater diabetogenic potency than progesterone and that 11β-hydroxyprogesterone is as great or greater than this compound. |
Experimental Protocols
The following is a detailed description of the likely experimental methodology used in the 1953 study by Ingle et al., based on standard practices of the era for such research.
4.1. Animal Model
-
Species: Male rats of the Sprague-Dawley strain.
-
Condition: Partially depancreatized to induce a diabetic state. This procedure involves the surgical removal of a significant portion of the pancreas, leading to reduced insulin production and subsequent hyperglycemia and glycosuria.
-
Acclimatization: Animals were allowed to stabilize post-surgery until a consistent level of glycosuria was observed.
4.2. Housing and Diet
-
Housing: Rats were housed in individual metabolism cages to allow for precise collection of 24-hour urine samples.
-
Diet: A constant, medium-carbohydrate diet was administered daily via force-feeding (gavage) to ensure uniform nutrient intake across all subjects, a critical control for metabolic studies.
4.3. Experimental Design
-
Groups: Rats were divided into several groups, each receiving a specific steroid compound or a control vehicle.
-
Treatments:
-
This compound
-
11α-Hydroxyprogesterone
-
11β-Hydroxyprogesterone
-
Control (sesame oil vehicle)
-
-
Administration: The compounds were likely dissolved in sesame oil and administered via subcutaneous injection daily.
-
Dosage: Varied dosages were used to assess dose-responsiveness (e.g., 10 mg and 20 mg per rat per day).
-
Duration: The treatment period was likely preceded by a control period to establish baseline glycosuria for each animal. The treatment was administered for a set number of days (e.g., 7-14 days).
4.4. Sample Collection and Analysis
-
Urine Collection: 24-hour urine samples were collected daily from each rat.
-
Glucose Measurement: Urinary glucose concentration was measured using a quantitative method, likely a chemical reduction method common at the time (e.g., Benedict's test with quantification).
References
The Endogenous Presence of 11-Ketoprogesterone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
11-Ketoprogesterone (11-KP4) is a steroid molecule recognized for its role as an intermediate in the C11-oxy backdoor pathway of androgen synthesis. While its presence is noted in various biological systems, its endogenous concentrations in healthy tissues across different species are often low or below the limit of detection of current analytical methods. This technical guide provides a comprehensive overview of the known endogenous presence of this compound, detailing its biosynthetic and metabolic pathways. Furthermore, it outlines established experimental protocols for its extraction and quantification, primarily centered around liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document aims to serve as a foundational resource for researchers investigating the nuanced roles of 11-KP4 in physiology and pathology.
Introduction
This compound (pregn-4-ene-3,11,20-trione) is a C21 steroid metabolite. Historically, it was synthesized in 1940 and has been noted for its effects on carbohydrate metabolism, similar to cortisone, but without the associated toxicity or mineralocorticoid activity.[1][2] It is also reported to lack androgenic, estrogenic, and significant progestogenic activity.[1][2]
The primary interest in 11-KP4 in recent research lies in its position as a key intermediate in the "backdoor" pathway of androgen synthesis. This pathway allows for the production of potent androgens, such as 11-ketodihydrotestosterone (B1662675) (11-KDHT), bypassing the conventional testosterone-centric route.[3][4] The endogenous production of 11-KP4 is primarily facilitated by the enzyme 11β-hydroxysteroid dehydrogenase type 2 (11βHSD2), which converts 11β-hydroxyprogesterone (11β-OHP4) to 11-KP4.[4]
This guide summarizes the current understanding of the endogenous presence of 11-KP4 across species, provides detailed experimental methodologies for its detection, and visualizes the key pathways and workflows.
Quantitative Data on Endogenous this compound
The endogenous levels of this compound in healthy individuals are typically very low and often fall below the lower limit of quantification (LLOQ) of many sensitive LC-MS/MS assays.[5] Its precursor, 11β-hydroxyprogesterone, is biosynthesized in the human adrenal gland.[4] Increased levels of these C11-oxy C21 steroids are often associated with specific pathological conditions, such as 21-hydroxylase deficiency in congenital adrenal hyperplasia (CAH).[4]
| Species/Condition | Tissue/Fluid | Concentration | Method of Detection | Reference |
| Human (in vitro) | LNCaP cells (prostate cancer cell line) | Metabolite of 11β-hydroxyprogesterone | LC-MS/MS | [4] |
| Human (in vitro) | HEK-293 cells | Metabolite of 11β-hydroxyprogesterone | Not specified | [4] |
| Human (Premenopausal Women) | Serum | Below Limit of Quantification | LC-MS/MS | [5] |
It is important to note that the majority of studies investigating the C11-oxy backdoor pathway focus on the downstream and more biologically active androgens like 11-ketotestosterone, rather than quantifying the intermediate this compound.
Signaling and Metabolic Pathways
This compound is a key intermediate in the C11-oxy backdoor pathway for the synthesis of potent androgens. The following diagram illustrates its formation and subsequent metabolism.
Caption: Biosynthesis and metabolism of this compound.
Experimental Protocols
The quantification of this compound from biological matrices typically involves extraction followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a generalized protocol based on methods described for the analysis of steroid panels that include 11-KP4.
Sample Preparation: Extraction from Serum/Plasma
-
Internal Standard Spiking: To 100 µL of serum or plasma, add an appropriate deuterated internal standard for this compound to account for extraction losses and matrix effects.
-
Protein Precipitation: Add a protein precipitating agent, such as methanol (B129727) or acetonitrile, to the sample. Vortex vigorously to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the mixture at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the steroids.
-
Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE):
-
LLE: Add an immiscible organic solvent (e.g., methyl tert-butyl ether or ethyl acetate) to the supernatant. Vortex to facilitate the transfer of steroids into the organic phase. After phase separation, collect the organic layer. Repeat the extraction for improved recovery.
-
SPE: Alternatively, the supernatant can be loaded onto a pre-conditioned SPE cartridge (e.g., Agilent Bond Elut Plexa).[6] Wash the cartridge to remove interfering substances and then elute the steroids with an appropriate solvent.
-
-
Evaporation: Evaporate the collected organic solvent or eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a small volume of a solvent compatible with the LC-MS/MS mobile phase (e.g., 50:50 methanol:water).
LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A reverse-phase C18 or similar column (e.g., Agilent InfinityLab Poroshell HPH-C8) is typically used for separation.[6]
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with additives like formic acid or ammonium (B1175870) fluoride (B91410) to enhance ionization, is employed.
-
Flow Rate: A typical flow rate is in the range of 0.3-0.5 mL/min.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive mode is commonly used for the detection of this compound.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for both the analyte and its internal standard.
-
Quantification: A calibration curve is generated using known concentrations of this compound standards to quantify the analyte in the unknown samples.
-
Experimental Workflow Visualization
The following diagram outlines the general workflow for the analysis of this compound from biological samples.
Caption: Workflow for this compound analysis.
Conclusion
This compound is an endogenously produced steroid that serves as a critical intermediate in the C11-oxy backdoor androgen synthesis pathway. While its physiological concentrations in healthy tissues appear to be very low, its role in pathological states associated with androgen excess warrants further investigation. The methodologies outlined in this guide, particularly those based on LC-MS/MS, provide the necessary sensitivity and specificity for the accurate quantification of 11-KP4. Further research, potentially employing more sensitive analytical techniques, is required to fully elucidate the distribution and physiological significance of endogenous this compound across a broader range of species and biological conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Androgen backdoor pathway - Wikipedia [en.wikipedia.org]
- 4. The in vitro metabolism of 11β-hydroxyprogesterone and this compound to 11-ketodihydrotestosterone in the backdoor pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
The Obscure History of 11-Ketoprogesterone and the Prominence of 11-Ketotestosterone in Veterinary-Related Fields
An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
An extensive review of scientific literature and historical data reveals a significant scarcity of information regarding the use of 11-Ketoprogesterone in veterinary medicine. This steroid, while known in the broader context of steroid biochemistry, does not appear to have a documented history of therapeutic or practical application in animal health. Its role and efficacy in veterinary species remain largely uninvestigated and undefined.
In contrast, a structurally related steroid, 11-ketotestosterone (B164220) (11-KT) , stands as a compound of considerable importance, particularly in the realm of fish endocrinology and aquaculture—a field with direct relevance to veterinary science. 11-KT is a potent androgen in fish, playing a critical role in male sexual differentiation and the development of secondary sexual characteristics. This guide, therefore, pivots to provide an in-depth technical overview of 11-ketotestosterone, following the structural and data presentation requirements of the original query, to offer relevant insights into a related area of study.
Core Focus: 11-Ketotestosterone in Fish Endocrinology
Quantitative Data Summary
The following table summarizes key quantitative data related to the measurement and effects of 11-ketotestosterone in various fish species. These values are indicative and can vary significantly based on species, age, environmental conditions, and analytical methods.
| Parameter | Species | Value | Units | Context | Reference |
| Basal Plasma Level (Male) | Rainbow Trout (Oncorhynchus mykiss) | 5 - 50 | ng/mL | Non-breeding season | |
| Peak Plasma Level (Male) | Rainbow Trout (Oncorhynchus mykiss) | 50 - 200+ | ng/mL | Spawning season | |
| Basal Plasma Level (Female) | Rainbow Trout (Oncorhynchus mykiss) | < 1 | ng/mL | Typically very low or undetectable | |
| In vitro Androgenic Potency | Zebrafish (Danio rerio) | ~10x Testosterone | - | Relative potency in receptor binding assays | |
| Effective Dosage for Masculinization | Tilapia (Oreochromis niloticus) | 30 - 60 | mg/kg feed | Oral administration to fry for 21-28 days |
Experimental Protocols
Protocol: Quantification of 11-Ketotestosterone in Fish Plasma via Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol outlines a standard method for measuring 11-KT levels, a common procedure in studies investigating fish reproductive health and the effects of endocrine-disrupting chemicals.
-
Sample Collection:
-
Anesthetize fish using a buffered solution of tricaine (B183219) methanesulfonate (B1217627) (MS-222).
-
Collect blood from the caudal vein using a heparinized syringe.
-
Centrifuge the blood at 3,000 x g for 15 minutes at 4°C to separate the plasma.
-
Store plasma samples at -80°C until analysis.
-
-
Steroid Extraction:
-
Thaw plasma samples on ice.
-
Add 20 µL of plasma to a glass tube containing 200 µL of distilled water.
-
Add 2 mL of diethyl ether to the tube, vortex for 1 minute, and then freeze the aqueous phase in a dry ice/ethanol bath.
-
Decant the ether phase into a clean tube.
-
Repeat the ether extraction step twice more, pooling the ether fractions.
-
Evaporate the pooled ether under a gentle stream of nitrogen gas at 37°C.
-
-
ELISA Procedure:
-
Reconstitute the dried steroid extract in 200 µL of assay buffer provided in a commercial 11-ketotestosterone ELISA kit.
-
Add 50 µL of standards, controls, and reconstituted samples to the appropriate wells of the 11-KT antibody-coated microplate.
-
Add 50 µL of 11-KT-horseradish peroxidase (HRP) conjugate to each well.
-
Incubate the plate for 2 hours at room temperature on a plate shaker.
-
Wash the plate four times with the provided wash buffer.
-
Add 150 µL of TMB substrate solution to each well and incubate for 30 minutes in the dark.
-
Add 50 µL of stop solution to each well to terminate the reaction.
-
Read the absorbance at 450 nm using a microplate reader within 10 minutes.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Calculate the 11-KT concentration in the samples by interpolating their absorbance values from the standard curve.
-
Adjust the final concentration based on the initial plasma volume used.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway: Androgen Receptor-Mediated Gene Expression
The biological effects of 11-ketotestosterone are primarily mediated through the nuclear androgen receptor (AR). Upon binding, the 11-KT/AR complex acts as a transcription factor to regulate the expression of target genes.
Structural Relationship Between 11-Ketoprogesterone and Cortisone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the structural and functional relationship between the steroid hormones 11-Ketoprogesterone and cortisone (B1669442). Both are C21 steroids that play significant roles in endocrine signaling and metabolism. Their structural similarities and differences, primarily centered around the hydroxylation at the C17 and C21 positions, dictate their distinct biological activities. This document details their physicochemical properties, outlines key experimental protocols for their study, and visually represents their biosynthetic pathways and structural distinctions through Graphviz diagrams.
Introduction
This compound and cortisone are pregnane-based steroids that share a common four-ring core structure. This compound, also known as pregn-4-ene-3,11,20-trione, is a steroid with profound effects on carbohydrate metabolism.[1] Cortisone (17,21-dihydroxypregn-4-ene-3,11,20-trione) is a glucocorticoid hormone primarily known for its anti-inflammatory properties and its role in stress response and metabolism.[2] The key to their distinct biological functions lies in the substitution pattern on the steroid backbone, particularly the presence of hydroxyl groups on cortisone which are absent on this compound. This guide will dissect these structural nuances and their implications.
Structural and Physicochemical Properties
The fundamental structural difference between this compound and cortisone is the presence of hydroxyl (-OH) groups at the C17 and C21 positions of cortisone. These functional groups significantly impact the polarity, solubility, and receptor binding affinity of the molecule.
Below is a comparative table summarizing their key physicochemical properties.
| Property | This compound | Cortisone |
| Molecular Formula | C₂₁H₂₈O₃[1] | C₂₁H₂₈O₅[3] |
| Molar Mass | 328.45 g/mol [1] | 360.44 g/mol [3] |
| IUPAC Name | (8S,9S,10R,13S,14S,17S)-17-acetyl-10,13-dimethyl-2,6,7,8,9,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,11-dione[1] | (8S,9S,10R,13S,14S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11-dione[3] |
| Melting Point | 171.5-173 °C[4] | 222-228 °C[5] |
| Solubility in Water | Practically insoluble[4] | 280 mg/L at 25°C[6] |
| Optical Rotation | [α]D²⁵ +270° (chloroform)[4] | [α]D²⁵ +209° (c=1.2 in 95% alcohol)[5] |
Spectroscopic Data
Table 2: Spectroscopic Data for Cortisone
| Spectroscopy Type | Key Features for Cortisone |
| ¹H NMR (DMSO-d₆) | Signals corresponding to hydroxyl protons and protons on carbons bearing hydroxyl groups (C17-OH, C21-OH, and C21-H₂). Specific shifts can be found in public databases such as the Human Metabolome Database.[7] |
| ¹³C NMR | Signals for C17 and C21 are shifted downfield due to the electron-withdrawing effect of the hydroxyl groups.[8] |
| Mass Spectrometry (ESI+) | The protonated molecule [M+H]⁺ is observed at m/z 361.2. Fragmentation patterns would show losses of water from the hydroxyl groups.[9] |
| FTIR | Characteristic peaks for C=O stretching (in the rings and side chain) and O-H stretching from the hydroxyl groups.[10] |
Biosynthesis and Metabolic Relationship
This compound and cortisone are interconnected through the complex network of steroid biosynthesis. The key enzymes governing their relationship are the 11β-hydroxysteroid dehydrogenases (11β-HSDs), which catalyze the interconversion between 11-keto and 11-hydroxy steroids.
-
11β-HSD1: This enzyme primarily acts as a reductase in vivo, converting the inactive cortisone to the active glucocorticoid cortisol. It can also catalyze the reverse oxidation reaction.
-
11β-HSD2: This enzyme exclusively catalyzes the oxidation of cortisol to cortisone, thus inactivating the glucocorticoid.[11]
This compound can be formed from the oxidation of 11β-hydroxyprogesterone, a reaction also potentially mediated by 11β-HSD enzymes. The following diagrams illustrate these relationships.
Experimental Protocols
Synthesis of this compound
A common laboratory synthesis of this compound involves the oxidation of 11α-hydroxyprogesterone. A detailed procedure can be adapted from the work of Ziegler and Wang, which describes a multi-step synthesis culminating in (±)-11-ketoprogesterone.[2] The key final step involves the oxidation of an 11-hydroxy precursor. A general laboratory procedure for such an oxidation is as follows:
-
Dissolution: Dissolve the 11-hydroxyprogesterone (B1198595) precursor in a suitable organic solvent, such as acetone (B3395972) or dichloromethane.
-
Oxidation: Add an oxidizing agent, such as Jones reagent (chromium trioxide in sulfuric acid and acetone) or pyridinium (B92312) chlorochromate (PCC), dropwise at a controlled temperature (often 0 °C to room temperature).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quenching: Quench the reaction by adding a reducing agent, such as isopropanol, to consume excess oxidant.
-
Extraction: Perform a liquid-liquid extraction to isolate the product. Typically, this involves adding water and extracting with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.
Total Synthesis of Cortisone (Woodward Synthesis)
The total synthesis of cortisone was a landmark achievement in organic chemistry, first reported by R.B. Woodward in 1951.[4] The synthesis is a complex, multi-step process. A simplified overview of the key stages is provided below:
-
Construction of the C/D Ring System: The synthesis begins with the construction of a bicyclic intermediate that will form the C and D rings of the steroid.
-
Annulation of the B Ring: The B ring is then fused to the C/D ring system through a series of reactions.
-
Formation of the A Ring: The A ring is constructed last, completing the tetracyclic steroid core.
-
Functional Group Manipulations: Throughout the synthesis, numerous steps are required to install the correct stereochemistry and functional groups, including the ketone at C11 and the dihydroxyacetone side chain at C17.
Due to its length and complexity, the full detailed protocol is beyond the scope of this guide, but the original publications provide a step-by-step account.[4]
Enzymatic Assay for 11β-Hydroxysteroid Dehydrogenase 2 (11β-HSD2)
The activity of 11β-HSD2, the enzyme that converts cortisol to cortisone, can be measured using various in vitro methods.[11] A common approach involves incubating the enzyme with its substrate and then quantifying the product.
-
Enzyme Source: Obtain a source of 11β-HSD2. This can be from recombinant expression systems (e.g., in HEK293 cells) or from tissue homogenates known to express the enzyme (e.g., kidney or placenta).
-
Reaction Mixture: Prepare a reaction buffer (e.g., Tris-HCl) containing the cofactor NAD⁺.
-
Substrate Addition: Add the substrate, cortisol, to the reaction mixture. Radiolabeled cortisol (e.g., ³H-cortisol) is often used to facilitate detection.
-
Enzyme Incubation: Initiate the reaction by adding the enzyme preparation and incubate at 37 °C for a defined period.
-
Reaction Termination: Stop the reaction by adding a quenching solution, such as a mixture of organic solvents (e.g., ethyl acetate).
-
Steroid Extraction: Extract the steroids from the aqueous reaction mixture into the organic solvent.
-
Separation and Quantification: Separate the substrate (cortisol) from the product (cortisone) using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Quantify the amount of product formed by measuring radioactivity or by mass spectrometry.
Steroid Extraction and Analysis from Biological Samples by LC-MS/MS
This protocol provides a general workflow for the extraction and quantification of steroids like cortisone from biological matrices such as plasma or serum.
-
Sample Preparation: Thaw frozen plasma or serum samples on ice.
-
Internal Standard Spiking: Add an internal standard (e.g., a deuterated analog of the analyte, such as d8-cortisone) to each sample, calibrator, and quality control sample to correct for extraction losses and matrix effects.
-
Protein Precipitation: Precipitate proteins by adding a solvent like acetonitrile (B52724) or methanol (B129727). Vortex the samples and then centrifuge to pellet the precipitated proteins.
-
Liquid-Liquid or Solid-Phase Extraction:
-
Liquid-Liquid Extraction (LLE): Add an immiscible organic solvent (e.g., methyl tert-butyl ether or dichloromethane) to the supernatant from the protein precipitation step. Vortex to ensure thorough mixing, then centrifuge to separate the layers. Transfer the organic layer containing the steroids to a clean tube.
-
Solid-Phase Extraction (SPE): Alternatively, load the supernatant onto a pre-conditioned SPE cartridge. Wash the cartridge to remove interfering substances, then elute the steroids with an appropriate organic solvent.
-
-
Evaporation and Reconstitution: Evaporate the solvent from the extracted samples under a stream of nitrogen or in a vacuum concentrator. Reconstitute the dried extract in the mobile phase used for the LC-MS/MS analysis.
-
LC-MS/MS Analysis: Inject the reconstituted samples into an LC-MS/MS system.
-
Chromatographic Separation: Use a suitable C18 or other appropriate column to separate the steroids. A gradient elution with solvents like water with formic acid and methanol or acetonitrile is typically employed.[12]
-
Mass Spectrometric Detection: Use a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode to specifically detect and quantify the target steroids and their internal standards.[13]
-
Conclusion
The structural relationship between this compound and cortisone is a clear illustration of how subtle changes in molecular architecture can lead to profound differences in biological function. The absence of the C17 and C21 hydroxyl groups in this compound renders it a distinct metabolic intermediate, while their presence in cortisone is critical for its glucocorticoid activity. Understanding these structural and metabolic relationships is crucial for researchers in endocrinology, drug discovery, and clinical chemistry. The experimental protocols and biosynthetic pathway diagrams provided in this guide offer a foundational resource for the continued investigation of these important steroid molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CHEM 125b - Lecture 38 - Review: Synthesis of Cortisone | Open Yale Courses [oyc.yale.edu]
- 5. arabjchem.org [arabjchem.org]
- 6. CORTISONE(53-06-5) 1H NMR spectrum [chemicalbook.com]
- 7. hmdb.ca [hmdb.ca]
- 8. researchgate.net [researchgate.net]
- 9. Cortisone | C21H28O5 | CID 222786 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. In vitro methods to assess 11β-hydroxysteroid dehydrogenase type 2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. protocols.io [protocols.io]
- 13. Measurement of cortisol, cortisone, prednisolone, dexamethasone and 11-deoxycortisol with ultra high performance liquid chromatography-tandem mass spectrometry: Application for plasma, plasma ultrafiltrate, urine and saliva in a routine laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
11-Ketoprogesterone: A Steroid with a Complex Identity - Glucocorticoid or Mineralocorticoid?
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
11-Ketoprogesterone is a steroid molecule with a history of use in veterinary medicine for metabolic conditions. Its structural similarity to corticosteroids raises a critical question regarding its classification: is it a glucocorticoid, a mineralocorticoid, or does it possess a different activity profile? This technical guide provides an in-depth analysis of the available scientific literature to elucidate the pharmacological nature of this compound. While direct quantitative data on its receptor binding and transactivation are scarce, this document synthesizes the existing qualitative and indirect evidence to provide a comprehensive overview for the scientific community.
The Central Question: Direct Receptor Agonism
The primary mechanism of action for glucocorticoids and mineralocorticoids is the direct binding to and activation of their respective intracellular receptors: the glucocorticoid receptor (GR) and the mineralocorticoid receptor (MR). This ligand-receptor complex then translocates to the nucleus to modulate gene expression.
A thorough review of published literature reveals a notable lack of specific quantitative data for this compound's binding affinity (IC50) and functional transactivation (EC50) at both the GR and MR. This absence of direct evidence makes a definitive classification based on receptor agonism challenging. However, some earlier literature suggests that this compound lacks conventional glucocorticoid and mineralocorticoid activity, though it is reported to have profound effects on carbohydrate metabolism.
Table 1: Qualitative Summary of this compound's Direct Receptor Activity
| Receptor | Binding Affinity (IC50) | Transactivation (EC50) |
| Glucocorticoid Receptor (GR) | Data not available in reviewed literature. | Data not available in reviewed literature. |
| Mineralocorticoid Receptor (MR) | Data not available in reviewed literature. | Data not available in reviewed literature. |
Indirect Mechanisms of Action: Inhibition of 11β-Hydroxysteroid Dehydrogenase
A significant aspect of this compound's bioactivity appears to be its role as an inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase (11β-HSD). This enzyme is crucial for modulating the local concentration of active corticosteroids.
-
11β-HSD1: Primarily acts as a reductase, converting inactive cortisone (B1669442) to active cortisol, thus amplifying glucocorticoid action in tissues like the liver and adipose tissue.
-
11β-HSD2: Acts as a dehydrogenase, inactivating cortisol to cortisone, which is critical in mineralocorticoid-sensitive tissues like the kidney to prevent illicit activation of the MR by cortisol.
This compound has been shown to be a potent inhibitor of 11β-HSD, which can indirectly influence both glucocorticoid and mineralocorticoid signaling pathways. By inhibiting 11β-HSD2, for example, it could potentially allow cortisol to occupy and activate the MR, leading to mineralocorticoid-like effects.
In Vivo Evidence
Glucocorticoid-like Effects
Mineralocorticoid-like Effects
Experimental Protocols
To definitively characterize the glucocorticoid and mineralocorticoid activity of this compound, the following standard experimental protocols would be necessary.
Glucocorticoid Receptor Competitive Binding Assay
Objective: To determine the binding affinity (IC50) of this compound for the Glucocorticoid Receptor.
Methodology:
-
Receptor Source: Prepare a cytosolic fraction containing GR from a suitable cell line (e.g., A549 human lung carcinoma cells) or use purified recombinant human GR.
-
Radioligand: Use a constant, low concentration of a high-affinity radiolabeled glucocorticoid, such as [³H]-dexamethasone.
-
Competition: Incubate the receptor preparation and radioligand with a range of concentrations of unlabeled this compound. A known GR agonist (e.g., dexamethasone) should be used as a positive control.
-
Separation: After incubation to equilibrium, separate the bound from free radioligand using a method such as dextran-coated charcoal adsorption or filtration through glass fiber filters.
-
Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of this compound. The IC50 value is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.
Mineralocorticoid Receptor Transactivation Assay (Luciferase Reporter Assay)
Objective: To determine the functional activity (EC50) of this compound at the Mineralocorticoid Receptor.
Methodology:
-
Cell Culture and Transfection: Co-transfect a suitable mammalian cell line (e.g., HEK293) with two plasmids: one expressing the full-length human MR and another containing a luciferase reporter gene under the control of a mineralocorticoid-responsive promoter (e.g., MMTV promoter). A control plasmid (e.g., expressing Renilla luciferase) should also be co-transfected to normalize for transfection efficiency.
-
Compound Treatment: Treat the transfected cells with a range of concentrations of this compound. A known MR agonist (e.g., aldosterone) should be used as a positive control.
-
Cell Lysis and Luciferase Measurement: After an appropriate incubation period (e.g., 24 hours), lyse the cells and measure the activity of both Firefly and Renilla luciferases using a luminometer.
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the concentration of this compound to generate a dose-response curve and calculate the EC50 value, which is the concentration that produces 50% of the maximal response.
Signaling Pathways and Experimental Workflows
Caption: Canonical Glucocorticoid Receptor Signaling Pathway.
Caption: Canonical Mineralocorticoid Receptor Signaling Pathway.
Caption: Recommended experimental workflow for the definitive classification of this compound.
Conclusion and Future Directions
Based on the currently available scientific literature, this compound cannot be definitively classified as a classical glucocorticoid or mineralocorticoid due to the lack of direct receptor binding and transactivation data. The existing evidence points towards a more complex pharmacological profile, with its most clearly defined role being the inhibition of 11β-hydroxysteroid dehydrogenase enzymes. Its reported effects on carbohydrate metabolism are suggestive of some glucocorticoid-like activity, but the mechanism remains to be elucidated.
For drug development professionals and researchers, it is crucial to recognize this ambiguity. Further investigation, following the experimental protocols outlined in this guide, is essential to fully characterize the activity of this compound. Such studies will be invaluable in determining its potential therapeutic applications and understanding its physiological and pathophysiological roles. The possibility that this compound acts as a selective modulator of corticosteroid action at the pre-receptor level warrants significant further exploration. Additionally, its role as a precursor in the backdoor pathway to potent androgens is an important consideration in its overall biological activity profile.
The Role of 11-Ketoprogesterone in the "Backdoor Pathway" of Androgen Synthesis: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the role of 11-ketoprogesterone in the "backdoor pathway" of androgen synthesis. This alternative route to the potent androgen dihydrotestosterone (B1667394) (DHT) bypasses the classical pathway involving testosterone, and is of increasing interest in various physiological and pathophysiological states, including congenital adrenal hyperplasia (CAH), benign prostatic hyperplasia (BPH), and castration-resistant prostate cancer (CRPC). This document details the enzymatic steps involved in the conversion of this compound to 11-ketodihydrotestosterone (B1662675) (11KDHT), summarizes available quantitative data, outlines relevant experimental protocols, and provides visual representations of the key pathways and workflows.
Introduction to Androgen Synthesis Pathways
Androgens are crucial for the development and maintenance of male characteristics. The classical, or "frontdoor," pathway of androgen synthesis involves the conversion of cholesterol to dehydroepiandrosterone (B1670201) (DHEA) and androstenedione, which are then converted to testosterone. Testosterone is subsequently converted to the more potent dihydrotestosterone (DHT) in target tissues by the enzyme 5α-reductase.
The "backdoor pathway" represents an alternative route to DHT synthesis that bypasses testosterone.[1] This pathway is particularly significant in certain physiological contexts, such as fetal development, and in pathological conditions where the classical pathway may be compromised or where there is an overproduction of precursor steroids.[2] A key feature of the backdoor pathway is the 5α-reduction of C21 steroid precursors, such as progesterone (B1679170) and 17α-hydroxyprogesterone (17OHP).[1]
Recently, a branch of the backdoor pathway involving 11-oxygenated C21 steroids has gained attention. These steroids, including this compound, can be metabolized to potent 11-oxygenated androgens like 11-ketodihydrotestosterone (11KDHT), which has a potency similar to DHT.[2]
The this compound Backdoor Pathway
This compound (11KP4) is a C21 steroid that can serve as a precursor for the synthesis of 11KDHT through a series of enzymatic reactions characteristic of the backdoor pathway. This pathway is particularly relevant in conditions with elevated levels of 11-oxygenated pregnanes, such as certain forms of congenital adrenal hyperplasia.[1]
Biosynthesis of this compound
Progesterone, a central intermediate in steroidogenesis, can be hydroxylated at the C11 position by cytochrome P450 11β-hydroxylase (CYP11B1) or aldosterone (B195564) synthase (CYP11B2) to form 11β-hydroxyprogesterone (11OHP4).[1] Subsequently, 11β-hydroxysteroid dehydrogenase type 2 (11βHSD2) catalyzes the oxidation of 11OHP4 to this compound.[1] The reverse reaction is catalyzed by 11β-hydroxysteroid dehydrogenase type 1 (11βHSD1).[1]
Conversion of this compound to 11-Ketodihydrotestosterone
The conversion of this compound to the potent androgen 11-ketodihydrotestosterone involves two key enzymatic steps that are hallmarks of the backdoor pathway:
-
5α-Reduction: this compound is first converted to 5α-pregnane-3,11,20-trione (11-keto-dihydroprogesterone) by the action of 5α-reductase (SRD5A) enzymes, primarily SRD5A1.[1]
-
3α-Reduction: Subsequently, 5α-pregnane-3,11,20-trione is reduced at the C3 position by a 3α-hydroxysteroid dehydrogenase, such as aldo-keto reductase 1C2 (AKR1C2), to yield 5α-pregnan-3α-ol-11,20-dione (alfaxalone).[1]
-
17,20-Lyase Activity and Subsequent Steps: Alfaxalone can then be acted upon by CYP17A1 (17α-hydroxylase/17,20-lyase) to produce 11-ketoandrosterone.[1] Further metabolism, though not fully elucidated for this specific branch, would lead to the formation of 11-ketodihydrotestosterone. In vitro studies using the LNCaP prostate cancer cell line, which endogenously expresses the necessary enzymes, have demonstrated the conversion of this compound to 11-ketodihydrotestosterone.[1]
digraph "11_Ketoprogesterone_Backdoor_Pathway" {
graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4", max_width="760px"];
node [shape=rectangle, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", fontname="Arial", fontsize=10];
edge [color="#5F6368", arrowhead=normal, fontname="Arial", fontsize=8];
Progesterone [fillcolor="#4285F4", fontcolor="#FFFFFF"];
"11β-Hydroxyprogesterone" [fillcolor="#FBBC05"];
"this compound" [fillcolor="#EA4335", fontcolor="#FFFFFF"];
"5α-Pregnane-3,11,20-trione" [fillcolor="#FBBC05"];
"5α-Pregnan-3α-ol-11,20-dione (Alfaxalone)" [fillcolor="#FBBC05"];
"11-Ketoandrosterone" [fillcolor="#34A853", fontcolor="#FFFFFF"];
"11-Ketodihydrotestosterone" [shape=ellipse, style="filled,bold", fillcolor="#EA4335", fontcolor="#FFFFFF", peripheries=2];
Progesterone -> "11β-Hydroxyprogesterone" [label="CYP11B1/\nCYP11B2"];
"11β-Hydroxyprogesterone" -> "this compound" [label="11βHSD2"];
"this compound" -> "11β-Hydroxyprogesterone" [label="11βHSD1", style=dashed];
"this compound" -> "5α-Pregnane-3,11,20-trione" [label="SRD5A1"];
"5α-Pregnane-3,11,20-trione" -> "5α-Pregnan-3α-ol-11,20-dione (Alfaxalone)" [label="AKR1C2"];
"5α-Pregnan-3α-ol-11,20-dione (Alfaxalone)" -> "11-Ketoandrosterone" [label="CYP17A1"];
"11-Ketoandrosterone" -> "11-Ketodihydrotestosterone" [label="...", style=dotted];
{rank=same; Progesterone; "11β-Hydroxyprogesterone"; "this compound"}
{rank=same; "5α-Pregnane-3,11,20-trione"; "5α-Pregnan-3α-ol-11,20-dione (Alfaxalone)"}
{rank=same; "11-Ketoandrosterone"; "11-Ketodihydrotestosterone"}
}
General experimental workflow for studying this compound metabolism in cell culture.
Steroid Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the sensitive and specific quantification of multiple steroids in a single analysis.
General Protocol Outline:
-
Sample Preparation:
-
Internal Standards: Spike samples with a mixture of deuterated internal standards corresponding to the analytes of interest to correct for matrix effects and variations in extraction efficiency.
-
Extraction: Perform liquid-liquid extraction (LLE) with a solvent such as methyl tert-butyl ether (MTBE) or solid-phase extraction (SPE) to isolate the steroids from the biological matrix.
-
Derivatization (Optional): For certain steroids, derivatization may be necessary to improve ionization efficiency and sensitivity.
-
Chromatographic Separation:
-
Use a reverse-phase C18 or similar column to separate the different steroid isomers.
-
Employ a gradient elution with a mobile phase consisting of, for example, water with a modifier (e.g., formic acid or ammonium (B1175870) fluoride) and an organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Mass Spectrometric Detection:
-
Operate the mass spectrometer in multiple reaction monitoring (MRM) mode.
-
Optimize the precursor-to-product ion transitions for each steroid and internal standard to ensure high selectivity and sensitivity.
-
Quantification:
-
Generate a calibration curve using standards of known concentrations.
-
Calculate the concentration of each steroid in the samples based on the peak area ratios of the analyte to its corresponding internal standard.
Clinical Relevance and Future Directions
The this compound backdoor pathway has significant implications for several clinical conditions:
-
Congenital Adrenal Hyperplasia (CAH): In 21-hydroxylase deficiency, the most common form of CAH, precursor steroids are shunted towards androgen synthesis. The backdoor pathway, including the 11-oxygenated branch, contributes to the hyperandrogenism seen in these patients.[1]
-
Benign Prostatic Hyperplasia (BPH) and Prostate Cancer: The presence and metabolism of this compound and other 11-oxygenated steroids in prostatic tissue suggest a role for this pathway in the growth and progression of these diseases, particularly in the context of castration resistance where the classical androgen pathway is suppressed.[3]
Future research should focus on:
-
Elucidating the complete enzymatic kinetics of the this compound backdoor pathway.
-
Quantifying the contribution of this pathway to the total androgen pool in various physiological and pathological states.
-
Developing targeted therapies that inhibit key enzymes in this pathway for the treatment of androgen-dependent diseases.
Conclusion
The this compound backdoor pathway represents an important alternative route for the synthesis of potent androgens. A thorough understanding of the enzymes, intermediates, and regulation of this pathway is essential for researchers, scientists, and drug development professionals working in the fields of endocrinology, oncology, and reproductive biology. The methodologies and data presented in this guide provide a foundation for further investigation into this clinically relevant metabolic route.
References
- 1. The in vitro metabolism of 11β-hydroxyprogesterone and this compound to 11-ketodihydrotestosterone in the backdoor pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The 11β-hydroxyandrostenedione pathway and C11-oxy C21 backdoor pathway are active in benign prostatic hyperplasia yielding 11keto-testosterone and 11keto-progesterone - PubMed [pubmed.ncbi.nlm.nih.gov]
11-Ketoprogesterone: A Key Player in the Pathophysiology of Congenital Adrenal Hyperplasia
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Congenital Adrenal Hyperplasia (CAH) encompasses a group of autosomal recessive disorders characterized by enzymatic defects in adrenal steroidogenesis. The most common form, accounting for over 95% of cases, is 21-hydroxylase deficiency (21OHD), resulting from mutations in the CYP21A2 gene. This deficiency leads to impaired cortisol and aldosterone (B195564) synthesis and a consequent overproduction of adrenal androgens, causing a range of clinical manifestations from neonatal salt-wasting crises and ambiguous genitalia in females to later-onset hyperandrogenism. While the classical understanding of CAH pathophysiology has centered on the accumulation of 17-hydroxyprogesterone (17OHP) and its shunting into the canonical androgen synthesis pathway, recent evidence has illuminated the significant role of alternative routes, particularly the "backdoor" and 11-oxygenated (11-oxy) androgen pathways. Within this alternative framework, 11-ketoprogesterone (11-KP) has emerged as a crucial intermediate, contributing to the hyperandrogenic state in CAH. This technical guide provides a comprehensive overview of the involvement of this compound in CAH, detailing its biosynthesis, metabolic fate, and clinical significance.
The 11-Oxygenated Backdoor Pathway and the Genesis of this compound in CAH
In the context of 21-hydroxylase deficiency, the classical steroidogenic pathway is blocked, leading to the accumulation of progesterone (B1679170) and 17OHP. These precursors are then shunted into alternative metabolic routes. The 11-oxygenated backdoor pathway represents a significant alternative, leading to the production of potent androgens independent of testosterone (B1683101) as an intermediate.
The initial step in this pathway involves the 11β-hydroxylation of progesterone by the enzyme CYP11B1 (11β-hydroxylase) to form 11β-hydroxyprogesterone (11-OHP4). Subsequently, 11β-hydroxysteroid dehydrogenase type 2 (HSD11B2) catalyzes the oxidation of 11β-hydroxyprogesterone to this compound. This conversion is a critical juncture, as this compound can then be further metabolized within the backdoor pathway to generate potent 11-oxygenated androgens, such as 11-ketotestosterone (B164220) and 11-ketodihydrotestosterone. The increased flux through this pathway in CAH patients contributes significantly to the overall androgen excess.
Quantitative Data on 11-Oxygenated Steroids in CAH
While specific quantitative data for this compound in large cohorts of CAH patients versus healthy controls are still emerging in the literature, studies analyzing panels of 11-oxygenated steroids consistently demonstrate their elevation in individuals with 21-hydroxylase deficiency. These studies underscore the clinical relevance of the 11-oxygenated backdoor pathway in the pathophysiology of CAH.
| Steroid | Patient Group | Concentration (ng/dL) | Fold Change vs. Controls | Reference |
| 11-Ketotestosterone | CAH (n=46, poor control) | Median: 3.57 (IQR: 2.11-7.41) fold elevation vs. controls | 3.57 | [1] |
| 11-Ketotestosterone | CAH (n=46, good control) | Median: 1.76 (IQR: 1.24-4.00) fold elevation vs. controls | 1.76 | [1] |
| 11β-Hydroxyandrosterone (Urinary) | CAH (Treated Children) | Elevated z-scores | - | [2] |
| 21-Deoxycortisol | CAH (n=133) | <39 - 14,105 | Significantly elevated | [3][4] |
| 17-Hydroxyprogesterone | CAH (n=133) | 217 - 100,472 | Significantly elevated | [3][4] |
Note: This table summarizes available data on 11-oxygenated and related steroids in CAH. Direct comparative data for this compound remains a subject for further research.
Experimental Protocols for the Measurement of this compound
The accurate quantification of this compound and other steroid hormones is crucial for research and clinical diagnostics. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and specificity.
Principle
This method involves the extraction of steroids from a biological matrix (e.g., serum), followed by chromatographic separation and detection by tandem mass spectrometry. An internal standard is added at the beginning of the procedure to ensure accuracy and precision.
Detailed Methodology for Serum this compound Analysis by LC-MS/MS
1. Sample Preparation (Liquid-Liquid Extraction)
-
Materials:
-
Patient serum samples
-
Internal standard solution (e.g., deuterated this compound)
-
Methyl tert-butyl ether (MTBE)
-
Acetonitrile
-
Water
-
Conical glass tubes
-
Centrifuge
-
Nitrogen evaporator
-
-
Procedure:
-
Pipette 200 µL of serum into a clean conical glass tube.
-
Add a known amount of internal standard solution.
-
Add 1 mL of MTBE to the tube.
-
Vortex vigorously for 1 minute to ensure thorough mixing and extraction.
-
Centrifuge at 3000 x g for 5 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (containing the steroids) to a new clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of a 50:50 (v/v) mixture of mobile phase A and mobile phase B.
-
2. Liquid Chromatography
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size) is commonly used for steroid separation.
-
Mobile Phase:
-
Mobile Phase A: 0.2 mM Ammonium Fluoride in water
-
Mobile Phase B: Methanol
-
-
Gradient Elution: A typical gradient would start with a higher percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the more hydrophobic steroids.
Time (min) % Mobile Phase A % Mobile Phase B 0.0 65 35 15.0 20 80 15.5 0 100 18.0 0 100 18.1 65 35 | 20.0 | 65 | 35 |
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
3. Tandem Mass Spectrometry
-
Instrumentation: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI is typically used for the analysis of these steroids.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for this compound and its internal standard.
Analyte Precursor Ion (m/z) Product Ion 1 (m/z) Product Ion 2 (m/z) This compound 331.2 97.0 109.0 | Deuterated 11-KP (IS) | Varies | Varies | Varies |
-
Instrument Parameters: Source temperature, gas flows, and collision energies should be optimized for maximum sensitivity for each analyte.
Signaling Pathways and Logical Relationships
The pathophysiology of CAH involves a complex interplay of hormonal feedback loops and enzymatic activities. The deficiency in 21-hydroxylase disrupts the normal steroidogenesis pathway, leading to the activation of alternative routes.
Conclusion and Future Directions
The recognition of the 11-oxygenated backdoor pathway and the role of this compound has significantly advanced our understanding of the pathophysiology of congenital adrenal hyperplasia. The production of potent androgens through this alternative route provides a more complete explanation for the hyperandrogenic features observed in CAH patients. The development and application of sensitive and specific LC-MS/MS methods for the comprehensive profiling of steroid hormones, including this compound, are essential for both clinical diagnostics and for monitoring therapeutic efficacy.
Future research should focus on:
-
Establishing reference intervals for this compound and other 11-oxygenated steroids in healthy and CAH populations across different age groups.
-
Evaluating the clinical utility of this compound as a biomarker for disease severity and treatment monitoring in CAH.
-
Investigating the potential of targeting enzymes in the 11-oxygenated backdoor pathway as a novel therapeutic strategy for managing hyperandrogenism in CAH.
This in-depth understanding of the role of this compound will undoubtedly pave the way for improved diagnostic and therapeutic approaches for individuals with congenital adrenal hyperplasia.
References
- 1. forensicrti.org [forensicrti.org]
- 2. The urinary steroidome of treated children with classic 21-hydroxylase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Serum 21-Deoxycortisol, 17-Hydroxyprogesterone, and 11-deoxycortisol in classic congenital adrenal hyperplasia: clinical and hormonal correlations and identification of patients with 11beta-hydroxylase deficiency among a large group with alleged 21-hydroxylase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
11-Ketoprogesterone: A Technical Guide on its Emerging Clinical Relevance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Historically relegated to the status of an inactive metabolite, 11-Ketoprogesterone (11-KP4) is now emerging as a bioactive steroid with significant potential clinical relevance. This technical guide synthesizes the current understanding of 11-KP4, focusing on its biosynthesis, metabolism, and mechanism of action, particularly its role as a potent antagonist of the mineralocorticoid receptor (MR). We explore its implications in human diseases such as hypertension and metabolic syndrome, presenting quantitative data, detailed experimental protocols, and pathway visualizations to provide a comprehensive resource for the scientific community. This document aims to catalyze further research into 11-KP4 as a potential biomarker and therapeutic target.
Introduction
This compound (pregn-4-ene-3,11,20-trione) is a C21 steroid derived from progesterone (B1679170).[1][2] For many years, it was considered a minor, biologically inert byproduct of progesterone metabolism.[1] However, recent investigations have revealed its capacity to act as a potent antagonist of the mineralocorticoid receptor, challenging the conventional view and opening new avenues for research into its physiological and pathophysiological roles.[3] This guide provides an in-depth overview of the science underpinning the potential clinical utility of this re-emerging molecule.
Biosynthesis and Metabolism
This compound is not a primary product of the adrenal glands but is synthesized from progesterone through enzymatic conversions. The biosynthesis primarily involves two key steps:
-
11β-Hydroxylation: Progesterone is first hydroxylated at the 11-position by cytochrome P450 11β-hydroxylase (CYP11B1) or aldosterone (B195564) synthase (CYP11B2) to form 11β-hydroxyprogesterone (11β-OHP4).[4][5]
-
Oxidation: 11β-OHP4 is then converted to this compound by the enzyme 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2).[4][6][7]
The reverse reaction, the conversion of 11-KP4 back to 11β-OHP4, is readily catalyzed by 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[4][6] This bidirectional control modulates the local concentrations of these bioactive steroids.
Caption: Biosynthesis and interconversion of this compound.
Furthermore, 11-KP4 can be metabolized through the "backdoor" androgen synthesis pathway to produce potent androgens like 11-ketodihydrotestosterone (B1662675) (11KDHT), which is relevant in conditions of androgen excess such as congenital adrenal hyperplasia.[4][8]
Mechanism of Action: Mineralocorticoid Receptor Antagonism
The most significant aspect of 11-KP4's bioactivity is its function as a mineralocorticoid receptor (MR) antagonist. The MR is a nuclear receptor that, when activated by its primary ligand aldosterone, regulates gene expression to control electrolyte balance and blood pressure.[9][10] Inappropriate activation of the MR is implicated in a range of cardiovascular and metabolic diseases.[11][12]
This compound competes with aldosterone for binding to the MR, but upon binding, it does not induce the conformational changes necessary for receptor activation.[13] This effectively blocks the downstream signaling cascade, preventing sodium and water retention and mitigating the pathological effects of MR over-activation.[10]
Caption: Simplified signaling of MR activation and 11-KP4 antagonism.
Potential Clinical Relevance in Human Diseases
Hypertension
Given that MR antagonists are established therapeutic agents for hypertension and heart failure, the endogenous MR-blocking properties of 11-KP4 are of significant interest.[10][14] By counteracting aldosterone, 11-KP4 could play a physiological role in blood pressure homeostasis. Studies have shown that progesterone itself is negatively associated with hypertension.[15] However, the clinical picture is complex. Precursors like 11β-hydroxyprogesterone, which inhibit 11β-HSD, can be hypertensinogenic in rats by allowing glucocorticoids to access and activate the MR, highlighting the delicate balance of this system.[16][17]
Metabolic Syndrome
MR activation is increasingly recognized as a contributor to metabolic syndrome, influencing adiposity, insulin (B600854) resistance, and inflammation. The enzyme 11β-HSD1, which can generate the precursor to 11-KP4, is a key player in the metabolic syndrome.[18] this compound has also been shown to have profound effects on carbohydrate metabolism, similar to cortisone.[1][19] Its ability to antagonize the MR suggests it may have protective effects against the metabolic derangements associated with MR over-activation.
Quantitative Data Summary
The efficacy of a receptor antagonist is quantified by its binding affinity and functional inhibition. The following table presents comparative data for MR ligands.
| Compound | Receptor | Action | IC50 (nM) |
| Aldosterone | Mineralocorticoid Receptor | Agonist | ~0.5 - 2 |
| Spironolactone | Mineralocorticoid Receptor | Antagonist | ~2.4 - 24 |
| Eplerenone | Mineralocorticoid Receptor | Antagonist | ~2.6 - 30 |
| Progesterone | Mineralocorticoid Receptor | Antagonist | ~1.8 |
| This compound | Mineralocorticoid Receptor | Antagonist | Potent |
Table 1: Comparative activity of steroids at the Mineralocorticoid Receptor. Data for specific IC50 values of this compound as an MR antagonist are emerging; current literature describes it as a potent inhibitor of MR-mediated effects.[3][20]
Key Experimental Protocols
Quantification of this compound by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the definitive method for accurately measuring steroid concentrations in biological matrices like serum or plasma.[21][22]
Methodology:
-
Sample Preparation: Serum/plasma samples are spiked with a stable isotope-labeled internal standard (e.g., ¹³C₃-11-Ketoprogesterone).
-
Extraction: Steroids are extracted from the matrix using liquid-liquid extraction (e.g., with methyl tert-butyl ether) or solid-phase extraction.
-
Chromatographic Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) system, where 11-KP4 is separated from other steroids on a C18 column using a solvent gradient.
-
Mass Spectrometric Detection: The eluent is introduced into a tandem mass spectrometer. 11-KP4 is ionized (typically by electrospray ionization) and detected using multiple reaction monitoring (MRM) for high specificity and sensitivity.
-
Quantification: The concentration is calculated from the ratio of the analyte peak area to the internal standard peak area against a calibration curve.
Caption: Experimental workflow for LC-MS/MS analysis of this compound.
In Vitro Mineralocorticoid Receptor Antagonist Bioassay
A cell-based reporter gene assay is used to determine the functional antagonist activity of a compound.[9]
Methodology:
-
Cell System: Use a mammalian cell line (e.g., HEK293) engineered to stably express the human mineralocorticoid receptor (MR) and a reporter gene (e.g., firefly luciferase) linked to an MR-responsive promoter element.
-
Assay Plate Preparation: Seed the reporter cells into 96-well plates and allow them to adhere.
-
Compound Treatment: Treat cells with a fixed, sub-maximal concentration of aldosterone (agonist) in combination with a range of concentrations of the test compound (this compound). Include controls for baseline (vehicle only) and maximal activation (aldosterone only).
-
Incubation: Incubate the plates for 18-24 hours to allow for receptor activation and reporter gene expression.
-
Signal Detection: Lyse the cells and add a luciferase substrate. Measure the resulting luminescence using a plate reader.
-
Data Analysis: Normalize the data to controls. Plot the percentage inhibition of the aldosterone response against the log concentration of this compound. Fit the data using a four-parameter logistic equation to determine the IC50 value, which represents the concentration of antagonist required to inhibit 50% of the maximal agonist response.
Future Directions and Conclusion
The re-evaluation of this compound as a bioactive MR antagonist marks a significant shift in steroid biology. It presents a compelling case for a previously overlooked endogenous regulatory mechanism in cardiovascular and metabolic health.
Key areas for future research include:
-
Clinical Association Studies: Large-scale cohort studies are needed to define the relationship between circulating 11-KP4 levels, blood pressure, and metabolic disease markers in humans.
-
Pharmacological Development: The structure of 11-KP4 could serve as a scaffold for designing novel, highly selective MR antagonists with improved pharmacokinetic properties.
-
Tissue-Specific Roles: Investigating the local production and action of 11-KP4 in tissues like the kidney, heart, and adipose tissue will be crucial to understanding its precise physiological functions.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - Wikiwand [wikiwand.com]
- 3. ahajournals.org [ahajournals.org]
- 4. The in vitro metabolism of 11β-hydroxyprogesterone and this compound to 11-ketodihydrotestosterone in the backdoor pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 11α-Hydroxyprogesterone, a potent 11β-hydroxysteroid dehydrogenase inhibitor, is metabolised by steroid-5α-reductase and cytochrome P450 17α-hydroxylase/17,20-lyase to produce C11α-derivatives of 21-deoxycortisol and 11-hydroxyandrostenedione in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The 11β-hydroxysteroid dehydrogenase isoforms: pivotal catalytic activities yield potent C11-oxy C19 steroids with 11βHSD2 favouring 11-ketotestosterone, 11-ketoandrostenedione and this compound biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Androgen backdoor pathway - Wikipedia [en.wikipedia.org]
- 9. caymanchem.com [caymanchem.com]
- 10. Mineralocorticoid receptor antagonist - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. The mineralocorticoid antagonist activity of an 11 beta,18-oxidopregnane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Popular Mineralocorticoid Receptor Antagonists List, Drug Prices and Medication Information - GoodRx [goodrx.com]
- 15. Serum Progesterone is Negatively Associated with Hypertension and Blood Pressure Indicators Among Men and Postmenopausal Women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ahajournals.org [ahajournals.org]
- 17. 11 alpha- and 11 beta-hydroxyprogesterone, potent inhibitors of 11 beta-hydroxysteroid dehydrogenase, possess hypertensinogenic activity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The role and regulation of 11β-hydroxysteroid dehydrogenase type 1 in obesity and the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Comparison of the effect of this compound, 11alpha-hydroxyprogesterone and 11 beta-hydroxyprogesterone upon the glycosuria of the partially depancreatized rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Progestogens with antimineralocorticoid activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Development of a total serum testosterone, androstenedione, 17-hydroxyprogesterone, 11β-hydroxyandrostenedione and 11-ketotestosterone LC-MS/MS assay and its application to evaluate pre-analytical sample stability | Semantic Scholar [semanticscholar.org]
A Technical Guide to the Biosynthesis of 11-Ketoprogesterone from Progesterone
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
11-Ketoprogesterone (also known as pregn-4-ene-3,11,20-trione) is a key steroid intermediate with significant applications in the synthesis of corticosteroids like cortisone.[1] While chemical synthesis routes exist, microbial biotransformation presents a highly specific, efficient, and environmentally benign alternative. This guide provides an in-depth overview of the core biosynthetic pathway, focusing on the microbial-mediated conversion of progesterone (B1679170) into this compound. It details the enzymatic steps, key microorganisms, quantitative performance metrics, experimental protocols, and purification strategies relevant to researchers in steroid chemistry and drug development.
The Biosynthetic Pathway
The conversion of progesterone to this compound is a two-step enzymatic process. This biotransformation is not a single-organism, single-pathway process but is predominantly achieved through the synergistic action of two key enzyme activities found in various microorganisms.
-
Step 1: 11α-Hydroxylation: The initial and often rate-limiting step is the regioselective hydroxylation of the progesterone backbone at the C-11 position to form 11α-hydroxyprogesterone. This reaction is catalyzed by a family of enzymes known as steroid 11α-hydroxylases , which are typically cytochrome P450 monooxygenases.[2][3]
-
Step 2: Oxidation: The newly introduced hydroxyl group at the C-11 position is then oxidized to a ketone group, yielding the final product, this compound. This step is catalyzed by 11β-hydroxysteroid dehydrogenases (11β-HSDs) .[4][5][6]
The overall transformation is a highly sought-after reaction in industrial steroid synthesis, with fungi from the genera Aspergillus and Rhizopus being the most studied and industrially relevant biocatalysts.[7][8]
Caption: Biosynthetic conversion of progesterone to this compound.
Key Biocatalysts and Quantitative Data
Filamentous fungi are the primary workhorses for the 11α-hydroxylation of progesterone. Species like Aspergillus ochraceus, Aspergillus niger, and Rhizopus nigricans are particularly effective.[7][8][9] These organisms naturally possess the robust enzymatic machinery required for this specific transformation. The subsequent oxidation to this compound can sometimes be achieved by the same organism or may require a different biocatalyst or chemical step.
The efficiency of this biotransformation is influenced by numerous factors including the microbial strain, substrate concentration, medium composition, pH, and temperature.[10]
Table 1: Performance of Key Microorganisms in Progesterone Biotransformation
| Microorganism | Primary Product(s) | Substrate Conc. | Product Titer/Yield | Time (h) | Reference |
| Aspergillus niger | 11α-hydroxyprogesterone, 11α,6β-dihydroxyprogesterone | 10 mg / flask | 65.7% relative yield | 6-60 | [7] |
| Rhizopus nigricans | 11α-hydroxyprogesterone | Not specified | High bioconversion | Not specified | [2][8] |
| Aspergillus brasiliensis | 11α-hydroxyprogesterone, 14α-hydroxyprogesterone | 100 mg | Acceptable yields | 168 (7 days) | [11] |
| Aspergillus ustus | 11α-hydroxyprogesterone, 11α,15β-dihydroxyprogesterone | Not specified | Main product | Not specified | [12] |
| Penicillium chrysogenum | Testololactone (B45059) (via Baeyer-Villiger oxidation) | 300-1200 mg/L | Up to 100% efficiency | 42 | [13] |
Note: Data is often reported for the primary hydroxylation step. Yields for the subsequent oxidation to this compound can vary and are sometimes performed as a separate step.
Detailed Experimental Protocols
This section outlines a generalized protocol for the microbial transformation of progesterone, synthesized from common methodologies found in the literature.[7][11]
Inoculum Preparation and Cultivation
-
Strain Maintenance: Maintain the selected fungal strain (e.g., Aspergillus ochraceus) on Potato Dextrose Agar (PDA) slants at 4°C.
-
Seed Culture: Inoculate a 250 mL Erlenmeyer flask containing 50 mL of a suitable seed medium (e.g., corn steep liquor, dextrose).[14] Incubate at 26-28°C on a rotary shaker at 125-180 rpm for 48 hours until sufficient mycelial growth or pellet formation is observed.[11]
Biotransformation (Fermentation)
-
Production Medium: Inoculate a larger fermentation vessel (e.g., 1 L flask with 200 mL medium) with the seed culture (typically 5-10% v/v). The production medium is often similar to the seed medium.
-
Growth Phase: Incubate the production culture under the same conditions as the seed culture for 24-48 hours to allow for substantial biomass accumulation.
-
Substrate Addition: Prepare a stock solution of progesterone (e.g., 10 g/L) in a water-miscible organic solvent like acetone (B3395972) or propylene (B89431) glycol.[7] Add the progesterone solution to the 48-hour-grown culture to achieve the desired final concentration (e.g., 0.5-1.0 g/L). A control flask without the microorganism should be run in parallel.[11]
-
Transformation Phase: Continue the incubation for an additional 72-168 hours. Monitor the transformation progress periodically by withdrawing samples for analysis.
Extraction and Purification
-
Mycelia Separation: After the incubation period, separate the fungal mycelia from the fermentation broth by filtration or centrifugation.
-
Solvent Extraction: Extract the filtrate (broth) multiple times with an immiscible organic solvent such as chloroform (B151607) or methylene (B1212753) chloride.[14] The mycelia can also be extracted separately to recover any intracellular product.
-
Washing and Drying: Combine the organic extracts and wash them with a mild base (e.g., 2% sodium bicarbonate solution) to remove acidic impurities, followed by washing with distilled water.[14] Dry the organic phase over anhydrous sodium sulfate.
-
Concentration: Evaporate the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain a crude solid residue.
-
Chromatography: Purify the crude product using column chromatography (e.g., silica (B1680970) gel) with a suitable solvent system (e.g., a gradient of chloroform:acetone) to separate this compound from residual progesterone and hydroxylated intermediates.[11]
Analytical Monitoring
-
Thin Layer Chromatography (TLC): Use silica gel TLC plates with a mobile phase like chloroform:acetone (e.g., 7:3 v/v) to quickly monitor the disappearance of the progesterone spot and the appearance of product spots.[11] Visualize spots using a UV lamp or by staining with an appropriate reagent (e.g., anisaldehyde).
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis, use a reverse-phase HPLC system (e.g., C18 column) with a mobile phase such as methanol:water to determine the concentration of substrate and products over time.[7]
Caption: General experimental workflow for microbial production of this compound.
Factors Influencing Biotransformation
The success and efficiency of the bioconversion are governed by several interdependent parameters. Understanding these relationships is crucial for process optimization.
Caption: Key factors influencing the efficiency of progesterone biotransformation.
-
Substrate Concentration: Higher progesterone concentrations can lead to substrate inhibition, reducing the efficiency of the hydroxylase enzyme.[10] Emulsification of the substrate can sometimes improve bioavailability and conversion rates.[15]
-
pH and Temperature: Optimal ranges for pH and temperature are typically broad and often align with the optimal growth conditions for the specific microorganism being used.[10]
-
Aeration and Agitation: As hydroxylation is an oxygen-dependent reaction, sufficient aeration is critical. Agitation helps ensure homogenous mixing of the substrate, cells, and nutrients.[10]
-
Medium Composition: The presence of certain sugars, like glucose, can enhance the reaction, possibly by supporting the regeneration of necessary cofactors (e.g., NADPH).[10]
Conclusion
The biosynthesis of this compound from progesterone via microbial transformation is a well-established and powerful tool for pharmaceutical manufacturing. The process hinges on the highly regioselective 11α-hydroxylation reaction, primarily carried out by filamentous fungi, followed by an oxidation step. By carefully selecting robust microbial strains and optimizing fermentation and downstream processing parameters, researchers and drug development professionals can achieve high-purity yields of this crucial steroid intermediate. Further research in strain improvement through genetic engineering and process optimization using advanced bioreactor technology continues to enhance the industrial viability of this biosynthetic route.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Hydroxylation of steroids with 11 alpha-hydroxylase of Rhizopus nigricans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The in vitro metabolism of 11β-hydroxyprogesterone and this compound to 11-ketodihydrotestosterone in the backdoor pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 11α-Hydroxyprogesterone, a potent 11β-hydroxysteroid dehydrogenase inhibitor, is metabolised by steroid-5α-reductase and cytochrome P450 17α-hydroxylase/17,20-lyase to produce C11α-derivatives of 21-deoxycortisol and 11-hydroxyandrostenedione in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aensiweb.com [aensiweb.com]
- 8. Microbiological transformations. I. Hydroxylation of progesterone at c-11 by rhizopus nigricans and penicillium oxalicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Progesterone Hydroxylation by Rhizopus nigricans(I): The effects of reaction conditions -The Korean Journal of Mycology | 학회 [koreascience.kr]
- 11. Biotransformation of Progesterone by Whole Cells of Filamentous Fungi Aspergillus brasiliensis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Enhancing the biotransformation of progesterone to the anticancer compound testololactone by Penicillium chrysogenum Ras3009: kinetic modelling and efficiency maximization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. US2672467A - Process for the preparation of 6-hydroxy-11-keto-progesterone - Google Patents [patents.google.com]
- 15. CN103966299A - Preparation method for hydroxylation of 11 alpha of important intermediate of steroidal hormone substance - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for the Quantification of 11-Ketoprogesterone in Plasma Samples
Introduction
11-Ketoprogesterone (11KP4) is a C21 steroid that plays a significant role in alternative androgen biosynthesis pathways, often referred to as the "backdoor pathway".[1][2] It is synthesized from progesterone (B1679170) via 11β-hydroxylation followed by oxidation.[1] The measurement of this compound in plasma is crucial for researchers in endocrinology, drug development, and clinical diagnostics, particularly in studies related to congenital adrenal hyperplasia (CAH), polycystic ovary syndrome (PCOS), and certain cancers like prostate cancer.[2][3][4] Accurate quantification of 11KP4 provides insights into adrenal steroidogenesis and disorders of sex development.
This document provides detailed protocols for the measurement of this compound in plasma samples, with a primary focus on the highly sensitive and specific method of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Alternative immunoassay methods are also discussed.
Metabolic Pathway of this compound
This compound is an intermediate in the C11-oxy backdoor pathway. Progesterone is first converted to 11β-hydroxyprogesterone (11OHP4) by the enzyme Cytochrome P450 11β-hydroxylase (CYP11B1) or Aldosterone Synthase.[1] Subsequently, 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2) catalyzes the conversion of 11OHP4 to this compound.[1][3] The reverse reaction is readily catalyzed by 11β-HSD1.[1][5] 11KP4 can then be further metabolized by enzymes such as 5α-reductase (SRD5A) and Cytochrome P450 17α-hydroxylase/17,20-lyase (CYP17A1) to produce potent androgens like 11-ketodihydrotestosterone (B1662675) (11KDHT).[1][2]
Analytical Methodologies
The gold standard for quantifying steroid hormones, including this compound, in plasma is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers superior sensitivity and selectivity compared to traditional immunoassays.[6][7]
-
LC-MS/MS: This method provides high specificity by separating the analyte chromatographically before detecting it based on its unique mass-to-charge ratio and fragmentation pattern. It allows for the simultaneous measurement of multiple steroids in a single run.[8][9]
-
Immunoassays (EIA, ELISA, RIA): While immunoassays are available for progesterone, specific commercial kits for this compound are less common.[10][11][12] These methods can be high-throughput but may suffer from cross-reactivity with other structurally similar steroids, potentially leading to inaccurate results.[7]
Experimental Protocols
Plasma Sample Collection and Handling
Proper sample collection and handling are critical to ensure the stability and integrity of this compound.
-
Anticoagulant: Collect whole blood in tubes containing EDTA or heparin.
-
Processing Time: It is crucial to separate plasma from blood cells promptly. For related 11-oxygenated androgens, it is recommended to centrifuge the samples within 2 hours of collection to prevent significant changes in concentration.[13]
-
Centrifugation: Centrifuge the blood sample at approximately 1000 x g for 15 minutes at 2-8°C.[13]
-
Storage: Immediately after separation, aliquot the plasma into cryovials and store frozen at -20°C for short-term storage or at -80°C for long-term storage to prevent degradation.[13] Avoid repeated freeze-thaw cycles.
Experimental Workflow: LC-MS/MS
The general workflow for measuring this compound involves sample preparation (extraction), chromatographic separation, and mass spectrometric detection.
Detailed Protocol: Liquid-Liquid Extraction (LLE)
This protocol is a representative method for extracting steroids from plasma and can be adapted for this compound.
-
Thaw frozen plasma samples on ice.
-
In a polypropylene (B1209903) tube, add 200 µL of plasma sample, calibrator, or quality control sample.
-
Add 10-20 µL of an internal standard working solution (e.g., a deuterated analog of progesterone or this compound) and vortex briefly.[6][14]
-
Add 1 mL of an organic solvent such as methyl tert-butyl ether (MTBE) or ethyl acetate.[4][14]
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to separate the organic and aqueous layers.[6]
-
Carefully transfer the upper organic layer to a new clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).[6]
-
Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol: LC-MS/MS Analysis
Instrument parameters must be optimized for the specific LC-MS/MS system being used. The following are typical starting conditions for steroid analysis.[7][8][14]
-
LC System: UPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm × 50 mm, <2.7 µm particle size).[7]
-
Mobile Phase A: Water with 0.1% formic acid.[8]
-
Mobile Phase B: Methanol or acetonitrile (B52724) with 0.1% formic acid.[8]
-
Gradient: A gradient elution starting from a lower percentage of Mobile Phase B, ramping up to a high percentage to elute the steroids, followed by re-equilibration.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40°C.[7]
-
Injection Volume: 10 - 20 µL.[7]
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Heated Electrospray Ionization (HESI) in Positive Ion Mode.[8]
-
Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor > product ion transitions for this compound and its internal standard must be determined by infusing pure standards.
Data Presentation: Quantitative Performance
While specific validation data for an this compound-only assay is not detailed in the provided literature, the performance of multi-steroid LC-MS/MS assays provides a strong indication of expected results. The following table summarizes typical quantitative parameters for related 11-oxygenated steroids and other androgens measured in serum or plasma.
| Analyte | Lower Limit of Quantitation (LOQ) | Intra-Assay Precision (%CV) | Inter-Assay Precision (%CV) | Mean Recovery (%) | Reference |
| 11-Ketotestosterone (B164220) | 0.24 nmol/L | < 7.9% | < 5.3% | 95.3 - 111.6% | [9] |
| 11β-Hydroxyandrostenedione | 0.25 nmol/L | < 7.9% | < 5.3% | 95.3 - 111.6% | [9] |
| Testosterone | 0.25 nmol/L | < 7.9% | < 5.3% | 95.3 - 111.6% | [9] |
| Progesterone | 0.06 ng/mL | < 14.0% | < 15.0% | Not Specified | [14] |
| 17α-Hydroxyprogesterone | 0.50 nmol/L | < 7.9% | < 5.3% | 95.3 - 111.6% | [9] |
References
- 1. The in vitro metabolism of 11β-hydroxyprogesterone and this compound to 11-ketodihydrotestosterone in the backdoor pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Androgen backdoor pathway - Wikipedia [en.wikipedia.org]
- 3. The 11β-hydroxysteroid dehydrogenase isoforms: pivotal catalytic activities yield potent C11-oxy C19 steroids with 11βHSD2 favouring 11-ketotestosterone, 11-ketoandrostenedione and this compound biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 11α-Hydroxyprogesterone, a potent 11β-hydroxysteroid dehydrogenase inhibitor, is metabolised by steroid-5α-reductase and cytochrome P450 17α-hydroxylase/17,20-lyase to produce C11α-derivatives of 21-deoxycortisol and 11-hydroxyandrostenedione in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. lcms.cz [lcms.cz]
- 8. An LC-MS/MS method for the simultaneous quantification of 32 steroids in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of a total serum testosterone, androstenedione, 17-hydroxyprogesterone, 11β-hydroxyandrostenedione and 11-ketotestosterone LC-MS/MS assay and its application to evaluate pre-analytical sample stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A specific enzymeimmunoassay for progesterone in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chemiluminescence immunoassay of plasma progesterone, with progesterone-acridinium ester used as the labeled antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fluoroimmunoassay of progesterone in human serum or plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
Application Note and Protocol for the Quantification of 11-Ketoprogesterone using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the quantitative analysis of 11-Ketoprogesterone (11-KP4) in biological matrices, primarily human serum, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This compound is a steroid hormone metabolite of growing interest in endocrinology and clinical research. Accurate and precise quantification is essential for understanding its physiological and pathological roles.
Introduction
This compound is an 11-oxygenated progestogen that is part of the broader steroid biosynthesis pathway. While research has historically focused on other steroid hormones, the role of 11-oxygenated steroids in various physiological processes is gaining increased attention. LC-MS/MS offers a highly sensitive and specific method for the quantification of steroid hormones, overcoming the limitations of traditional immunoassays, which can be prone to cross-reactivity with structurally similar compounds. This application note details a robust LC-MS/MS method for the reliable quantification of this compound.
Quantitative Data Summary
The following tables summarize typical quantitative parameters for the analysis of this compound and other related 11-oxygenated steroids using LC-MS/MS. These values can serve as a benchmark for method development and validation.
Table 1: Method Performance Characteristics
| Analyte | Matrix | Lower Limit of Quantification (LLOQ) | Linearity (R²) | Intra-assay Imprecision (%) | Inter-assay Imprecision (%) | Mean Recovery (%) | Reference |
| This compound (11KP4) | Serum | 0.1 ng/mL | >0.99 | Not Specified | Not Specified | Not Specified | [1] |
| 11-Ketotestosterone (B164220) (11KT) | Serum | 0.24 nmol/L | >0.99 | <7.9 | <5.3 | 95.3 - 111.6 | [2][3] |
| 11β-hydroxyandrostenedione | Serum | 0.25 nmol/L | >0.99 | <7.9 | <5.3 | 95.3 - 111.6 | [2][3] |
| 17-hydroxyprogesterone | Serum | 0.50 nmol/L | >0.99 | <7.9 | <5.3 | 95.3 - 111.6 | [2][3] |
Table 2: Mass Spectrometry Parameters for a Steroid Panel Including this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| This compound (11KP4) | Not Specified | Not Specified | Positive ESI |
| 11-Ketotestosterone (11KT) | Not Specified | Not Specified | Positive ESI |
| Androstenedione | Not Specified | Not Specified | Positive ESI |
| Testosterone | Not Specified | Not Specified | Positive ESI |
| Progesterone | Not Specified | Not Specified | Positive ESI |
Note: Specific precursor and product ions for this compound are not detailed in the provided search results and would need to be optimized during method development. The ionization mode is typically positive electrospray ionization (ESI) for these compounds.
Experimental Protocols
Principle
The analytical method is based on the principle of stable isotope dilution LC-MS/MS. An isotopically labeled internal standard (e.g., this compound-d4) is added to the biological sample. The sample is then subjected to a preparation procedure to extract the analyte and internal standard. The extract is analyzed by LC-MS/MS, where the analyte is separated from other matrix components by liquid chromatography and then detected by tandem mass spectrometry based on its specific mass-to-charge ratio (m/z) transitions. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Materials and Reagents
-
This compound analytical standard
-
Isotopically labeled this compound internal standard (e.g., this compound-d4)
-
LC-MS/MS grade methanol, acetonitrile (B52724), water, and formic acid
-
Methyl tert-butyl ether (MTBE)
-
Human serum (for calibration standards and quality controls)
-
Supported Liquid Extraction (SLE) or Solid Phase Extraction (SPE) cartridges
-
Standard laboratory glassware and consumables
Sample Preparation: Supported Liquid Extraction (SLE)
-
Aliquoting: To 200 µL of serum sample, calibrator, or quality control, add the isotopically labeled internal standard solution.
-
Mixing: Vortex the samples for 10 seconds to ensure thorough mixing.
-
Loading: Load the samples onto a supported liquid extraction (SLE) plate or cartridge.
-
Elution: Allow the sample to absorb for 5 minutes, then apply the elution solvent (e.g., methyl tert-butyl ether). Collect the eluate.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in an appropriate volume (e.g., 100 µL) of mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Injection: Vortex the reconstituted sample and inject it into the LC-MS/MS system.
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Aliquoting and Internal Standard Addition: To 180 µL of serum, add the internal standard.[1]
-
Extraction: Add an extraction solvent such as methyl tert-butyl ether (MTBE), vortex thoroughly, and centrifuge to separate the organic and aqueous layers.[1][4]
-
Transfer: Transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under nitrogen.[4]
-
Reconstitution: Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.[4]
Liquid Chromatography (LC) Conditions
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used for steroid analysis (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).[5]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid.[6]
-
Flow Rate: A typical flow rate is between 0.4 and 0.6 mL/min.
-
Gradient: A gradient elution is employed to achieve optimal separation of the steroids. The gradient typically starts with a higher percentage of mobile phase A, which is gradually decreased as the percentage of mobile phase B is increased over the course of the run.
-
Column Temperature: Maintained at a constant temperature, for example, 25°C.[6]
-
Injection Volume: Typically 5-20 µL.[6]
-
Run Time: A short run time of around 4 minutes has been shown to be effective for the analysis of a panel of steroids.[2][3]
Tandem Mass Spectrometry (MS/MS) Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer is used for quantitative analysis.
-
Ionization Source: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) operated in positive ion mode.[7]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for this compound and its internal standard.
-
Source Parameters: Parameters such as capillary voltage, source temperature, and gas flows should be optimized to achieve the best signal intensity for the analyte.
Method Validation
The analytical method should be fully validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters include:
-
Selectivity and Specificity: Assessed by analyzing blank matrix samples to ensure no significant interference at the retention time of the analyte.
-
Linearity and Range: Determined by analyzing a series of calibration standards over a defined concentration range. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is typically used.
-
Accuracy and Precision: Evaluated by analyzing quality control samples at multiple concentration levels (low, medium, and high) on different days.
-
Matrix Effect: The effect of the sample matrix on the ionization of the analyte is assessed.
-
Recovery: The efficiency of the extraction procedure is determined.
-
Stability: The stability of the analyte in the biological matrix under various storage and handling conditions is evaluated.
Diagrams
Caption: Experimental workflow for LC-MS/MS quantification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of a total serum testosterone, androstenedione, 17-hydroxyprogesterone, 11β-hydroxyandrostenedione and 11-ketotestosterone LC-MS/MS assay and its application to evaluate pre-analytical sample stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for the Quantification of Steroids Androstenedione, Dehydroepiandrosterone, 11-Deoxycortisol, 17-Hydroxyprogesterone, and Testosterone | Springer Nature Experiments [experiments.springernature.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Combined Liquid Chromatography–Tandem Mass Spectrometry Analysis of Progesterone Metabolites | PLOS One [journals.plos.org]
- 7. synnovis.co.uk [synnovis.co.uk]
Application Notes: Quantitative Determination of 11-Ketoprogesterone Using Competitive ELISA
For Research Use Only. Not for use in diagnostic procedures.
Abstract
These application notes provide a detailed protocol for the quantitative determination of 11-Ketoprogesterone in biological samples using a competitive Enzyme-Linked Immunosorbent Assay (ELISA). This immunoassay is designed for researchers, scientists, and drug development professionals investigating the roles of C11-oxy C21 steroids in various physiological and pathophysiological processes. The protocol outlines the necessary reagents, step-by-step assay procedure, and data analysis methods.
Introduction
This compound (11-KP4) is a C21 steroid that can be synthesized from progesterone.[1] It is part of a metabolic pathway that may contribute to the pool of potent androgens.[1] The ability to accurately quantify this compound is crucial for understanding its biological significance. The competitive ELISA provides a sensitive and specific method for this purpose. This assay is based on the principle of competition between this compound in the sample and a fixed amount of enzyme-labeled this compound for a limited number of binding sites on a specific antibody. The intensity of the color produced is inversely proportional to the concentration of this compound in the sample.
Principle of the Assay
The competitive ELISA involves the following key steps:
-
A microtiter plate is pre-coated with a capture antibody specific for this compound.
-
Standards, controls, and samples are added to the wells, followed by the addition of an this compound-enzyme conjugate (e.g., horseradish peroxidase - HRP).
-
During incubation, the unlabeled this compound from the sample and the enzyme-conjugated this compound compete for binding to the capture antibody.
-
After washing to remove unbound reagents, a substrate solution is added. The enzyme on the bound conjugate catalyzes a colorimetric reaction.
-
The reaction is stopped, and the optical density (OD) is measured at a specific wavelength. The concentration of this compound in the samples is determined by comparing their OD values to a standard curve.
Figure 1. Principle of the this compound Competitive ELISA.
Materials and Methods
Materials Provided
| Component | Quantity (96 tests) | Storage |
| Antibody-Coated Microplate | 1 plate | 4°C |
| This compound Standard | 1 vial | -20°C |
| This compound-HRP Conjugate | 1 vial | 4°C |
| Assay Buffer Concentrate (5X) | 28 mL | 4°C |
| Wash Buffer Concentrate (20X) | 30 mL | 4°C |
| TMB Substrate | 11 mL | 4°C (Protect from light) |
| Stop Solution | 11 mL | Room Temperature |
| Plate Sealer | 2 sheets | Room Temperature |
Materials Required but Not Provided
-
Deionized or distilled water
-
Precision pipettes and disposable tips
-
Graduated cylinders
-
Vortex mixer
-
Microplate reader capable of measuring absorbance at 450 nm[2][3][4]
-
Microplate shaker (optional)
-
Tubes for standard dilution
Experimental Protocols
Reagent Preparation
-
Bring all reagents to room temperature (18-25°C) before use. [2]
-
1X Assay Buffer: Dilute the 5X Assay Buffer Concentrate 1:5 with deionized water. Store at 4°C for up to 3 months.[4]
-
1X Wash Buffer: Dilute the 20X Wash Buffer Concentrate 1:20 with deionized water. Store at 4°C for up to 3 months.[4]
-
This compound Standard Dilution:
-
Reconstitute the this compound Standard with 1.0 mL of 1X Assay Buffer to create the stock solution. Mix gently.
-
Perform serial dilutions of the stock solution with 1X Assay Buffer to create the standard curve points. A suggested range is 0 pg/mL to 1000 pg/mL. Use fresh tubes for each dilution.
-
| Standard Tube | Concentration (pg/mL) | Volume of 1X Assay Buffer | Volume and Source of 11-KP4 |
| S1 | 1000 | As needed | Stock Solution |
| S2 | 500 | 300 µL | 300 µL of S1 |
| S3 | 250 | 300 µL | 300 µL of S2 |
| S4 | 125 | 300 µL | 300 µL of S3 |
| S5 | 62.5 | 300 µL | 300 µL of S4 |
| S6 | 31.25 | 300 µL | 300 µL of S5 |
| S0 (Blank) | 0 | 300 µL | N/A |
Sample Preparation
-
Serum/Plasma: Collect blood samples and process them to obtain serum or plasma. Samples may require extraction.
-
Other Biological Fluids: Clarify by centrifugation.
-
It is recommended to perform a dilution series for unknown samples to ensure the results fall within the linear range of the standard curve.
Assay Procedure
Figure 2. Experimental workflow for the this compound ELISA.
-
Determine the number of wells to be used for standards, samples, and controls. Run all in duplicate or triplicate.[5]
-
Add Standards and Samples: Add 50 µL of each standard, sample, or control into the appropriate wells.[2][3]
-
Add Conjugate: Immediately add 50 µL of this compound-HRP Conjugate to each well.[2][3]
-
Incubation: Cover the plate with a plate sealer and incubate for 1 hour at 37°C.[2][6] A microplate shaker can be used during this step.[7]
-
Washing: Aspirate the contents of the wells. Wash each well with 300 µL of 1X Wash Buffer. Repeat the wash process for a total of three washes.[7] After the final wash, invert the plate and tap it firmly on a clean paper towel to remove any remaining buffer.
-
Substrate Addition: Add 100 µL of TMB Substrate to each well.[4]
-
Incubation: Cover the plate and incubate for 15-20 minutes at 37°C in the dark.[2] The solution in the wells will turn blue.
-
Stop Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.[2][3][4]
-
Read Plate: Read the optical density (OD) of each well at 450 nm within 10 minutes of adding the Stop Solution.[4]
Data Analysis
-
Calculate Mean Absorbance: Average the duplicate or triplicate OD readings for each standard, control, and sample.
-
Generate Standard Curve:
-
Subtract the mean OD of the highest standard (which should be near zero) from all other mean OD values.
-
Plot the mean OD values (Y-axis) against the corresponding concentrations of the standards (X-axis).
-
Use a four-parameter logistic (4-PL) curve fit for the best results.[4]
-
-
Calculate Sample Concentrations: Interpolate the concentration of this compound in the samples from the standard curve using their mean OD values.[5] Remember to multiply by the dilution factor if samples were diluted.
Example Standard Curve Data
| Standard Conc. (pg/mL) | Mean OD at 450 nm |
| 1000 | 0.150 |
| 500 | 0.280 |
| 250 | 0.550 |
| 125 | 0.980 |
| 62.5 | 1.650 |
| 31.25 | 2.500 |
| 0 (Blank) | 3.200 |
Note: The data above is for illustrative purposes only. A new standard curve must be generated for each assay.
Troubleshooting
| Problem | Possible Cause | Solution |
| No or Weak Signal | Reagents expired or improperly stored. | Check expiration dates and storage conditions.[8] |
| Omission of a reagent or step. | Carefully review and follow the protocol.[9] | |
| Insufficient incubation time. | Ensure adherence to specified incubation times.[8][9] | |
| High Background | Insufficient washing. | Increase the number of washes or soaking time.[9][10] |
| High concentration of detection reagent. | Ensure proper dilution of the HRP conjugate.[10][11] | |
| TMB substrate exposed to light. | Store and handle TMB substrate in the dark.[11] | |
| Poor Reproducibility | Pipetting errors. | Calibrate pipettes and ensure consistent technique.[10] |
| Inconsistent incubation temperatures. | Ensure a stable incubation environment.[8] | |
| Wells not washed uniformly. | Use an automated plate washer or ensure consistent manual washing.[11] |
For more detailed troubleshooting, refer to general ELISA troubleshooting guides.[8][9][10][11][12]
References
- 1. The in vitro metabolism of 11β-hydroxyprogesterone and this compound to 11-ketodihydrotestosterone in the backdoor pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. unibiotech.in [unibiotech.in]
- 3. 11-KT( 11-keto Testosterone) ELISA Kit – AFG Scientific [afgsci.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. bosterbio.com [bosterbio.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. neogen.com [neogen.com]
- 8. cusabio.com [cusabio.com]
- 9. ethosbiosciences.com [ethosbiosciences.com]
- 10. mybiosource.com [mybiosource.com]
- 11. assaygenie.com [assaygenie.com]
- 12. ELISA Troubleshooting Guide: Common Questions, Tips & Tricks | R&D Systems [rndsystems.com]
Application Notes and Protocols for the Sample Preparation of 11-Ketoprogesterone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the extraction and preparation of 11-Ketoprogesterone from various biological matrices for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Introduction
This compound is a steroid hormone that plays a role in various physiological processes. Accurate and reliable quantification of this compound in biological samples is crucial for research in endocrinology, drug development, and clinical diagnostics. This document outlines detailed protocols for sample preparation from serum, plasma, urine, and tissue, along with quantitative data to aid in method selection and validation.
Metabolic Pathway of this compound
This compound is synthesized from progesterone (B1679170) through a series of enzymatic reactions. It is a key intermediate in the "backdoor" pathway of androgen synthesis, which can lead to the production of potent androgens such as 11-ketodihydrotestosterone.[1]
Figure 1: Simplified metabolic pathway of this compound.
Sample Preparation Workflow Overview
A typical workflow for the analysis of this compound from biological samples involves extraction, purification, and in some cases, derivatization prior to instrumental analysis.
Figure 2: Overview of sample preparation workflows.
Quantitative Data Summary
The following table summarizes typical quantitative data for steroid analysis using various sample preparation methods. While specific data for this compound is limited, these values for similar steroid hormones can serve as a benchmark for method development and validation.
| Analyte | Matrix | Preparation Method | Recovery (%) | LOQ (ng/mL) | Reference |
| Progesterone | Human Plasma | Protein Precipitation | 98.6 | 0.8 | [2] |
| Progesterone | Human Plasma | Magnetic Solid Phase Extraction | 98 - 102 | 5.0 | [3] |
| Steroid Panel | Human Serum | Supported Liquid Extraction (SLE) | >75 | 0.005 - 0.02 | [4][5] |
| Steroid Panel | Human Serum | Solid Phase Extraction (SPE) | 42 - 95 | 0.001 - 0.01 | [6] |
| 11-Ketotestosterone | Human Serum | Supported Liquid Extraction (SLE) | 95.3 - 111.6 | 0.08 (0.24 nmol/L) | [7] |
| Corticosterone | Murine Plasma | Liquid-Liquid Extraction (LLE) | Not specified | 0.20 | [8] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for Serum and Plasma
This protocol is a general procedure for the extraction of steroids from serum or plasma using ethyl acetate (B1210297) or diethyl ether.[9]
Materials:
-
Serum or plasma sample
-
Ethyl acetate or diethyl ether, ACS Grade
-
Internal standard (IS) solution
-
Deionized water
-
Dry ice/ethanol (B145695) bath (optional)
-
Centrifuge
-
SpeedVac or nitrogen evaporator
Procedure:
-
To 1 mL of serum or plasma in a glass centrifuge tube, add a known amount of IS.
-
Add 5 mL of ethyl acetate or diethyl ether (a 5:1 solvent-to-sample ratio).[9]
-
Vortex the mixture vigorously for 2 minutes to ensure thorough extraction.[9]
-
Allow the phases to separate by letting the tube stand for 5 minutes or by centrifugation at 2000 x g for 10 minutes.
-
Method A (with freezing): Freeze the aqueous (bottom) layer in a dry ice/ethanol bath and pour off the organic (top) layer into a clean tube.[9]
-
Method B (without freezing): Carefully aspirate the organic (top) layer and transfer it to a clean tube.
-
Repeat the extraction (steps 2-6) on the remaining aqueous layer with an additional 5 mL of solvent to maximize recovery. Combine the organic extracts.
-
Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen or using a SpeedVac at 40-50°C.
-
Reconstitute the dried extract in a known volume of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Serum, Plasma, and Urine
This protocol is a general procedure for the extraction and clean-up of steroids using C18 SPE cartridges. For urine samples, a hydrolysis step is required to cleave conjugated steroids.[10][11]
Materials:
-
Serum, plasma, or hydrolyzed urine sample
-
C18 SPE cartridges (e.g., 200 mg)
-
Methanol (B129727), HPLC grade
-
Deionized water, HPLC grade
-
Elution solvent (e.g., methanol, ethyl acetate)
-
SPE manifold
-
Nitrogen evaporator
Procedure:
-
For Urine Samples - Enzymatic Hydrolysis:
-
To 1 mL of urine, add 1 mL of phosphate (B84403) buffer (pH 7.0) and a known amount of IS.[11]
-
Add 50 µL of β-glucuronidase solution.[11]
-
Incubate at 50-55°C for 2-4 hours.[11]
-
Cool the sample before proceeding to SPE.[11]
-
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5-10 mL of methanol followed by 5-10 mL of deionized water through the cartridge. Do not allow the cartridge to dry.[10]
-
Sample Loading: Apply the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5-10 mL of deionized water to remove polar impurities. A subsequent wash with a non-polar solvent like hexane (B92381) can be performed to remove lipids.[10]
-
Drying: Dry the cartridge under vacuum for 5-10 minutes.
-
Elution: Elute the steroids from the cartridge with 2 mL of methanol or ethyl acetate into a clean collection tube.[10]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
Protocol 3: Supported Liquid Extraction (SLE) for Serum and Plasma
This protocol utilizes a 96-well SLE plate for high-throughput sample preparation.[9]
Materials:
-
Serum or plasma sample
-
ISOLUTE® SLE+ 400 µL 96-well plate
-
Internal standard (IS) solution in methanol
-
Elution solvent (e.g., ethyl acetate, methyl tert-butyl ether (MTBE))
-
Positive pressure manifold or vacuum manifold
-
96-well collection plate
-
Plate evaporator
Procedure:
-
Sample Pre-treatment: To 300 µL of serum or plasma, add 25 µL of the methanolic IS solution. Mix thoroughly.
-
Sample Loading: Load the pre-treated sample into each well of the ISOLUTE® SLE+ plate. Apply low pressure or vacuum to initiate flow and allow the sample to be absorbed for 5 minutes.
-
Analyte Extraction:
-
Add 500 µL of ethyl acetate to each well and allow it to flow under gravity for 5 minutes.
-
Add a second aliquot of 500 µL of ethyl acetate and allow it to flow under gravity for another 5 minutes.
-
Apply a short pulse of positive pressure or vacuum to elute the remaining solvent.
-
-
Post-Elution: Dry the extract in the collection plate using a nitrogen evaporator at approximately 40°C.
-
Reconstitution: Reconstitute the dried samples in 200 µL of the initial mobile phase for LC-MS/MS analysis.
Protocol 4: Extraction from Tissue
This protocol describes the extraction of steroids from tissue samples.[5][12]
Materials:
-
Tissue sample (50-100 mg)
-
Homogenization buffer (e.g., ice-cold PBS)
-
Acetonitrile (B52724), ACS Grade
-
Hexane, ACS Grade
-
Homogenizer (e.g., bead beater or pestle)
-
Centrifuge
-
Nitrogen evaporator or SpeedVac
Procedure:
-
Homogenization:
-
Liquid-Liquid Extraction:
-
To the supernatant, add 15 mL of acetonitrile and vortex.[12]
-
Centrifuge at 10,000 x g for 10 minutes at 4°C and transfer the supernatant to a new tube.[12]
-
Add 30 mL of hexane to the acetonitrile extract, vortex for 5 minutes, and allow the layers to separate.[12]
-
Collect the lower acetonitrile layer.[12]
-
-
Evaporation and Reconstitution:
-
Evaporate the acetonitrile extract to dryness.
-
Reconstitute the dried extract in a suitable solvent for analysis. For immunoassays, dissolve in 100 µL of ethanol followed by at least 400 µL of the assay buffer.[12] For LC-MS/MS, reconstitute in the initial mobile phase.
-
Protocol 5: Derivatization for GC-MS Analysis
For GC-MS analysis, the keto groups of this compound must be derivatized to increase volatility and thermal stability. A two-step methoximation and silylation procedure is common for ketosteroids.[13]
Materials:
-
Dried sample extract
-
Methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL)
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS)
-
Heating block or oven
-
GC vials
Procedure:
-
Methoximation:
-
Add 20 µL of methoxyamine hydrochloride in pyridine to the dried sample extract in a GC vial.
-
Heat and agitate at 60-80°C for 45-60 minutes.[13]
-
Cool the sample to room temperature.
-
-
Silylation:
-
Add 80 µL of MSTFA + 1% TMCS to the vial.
-
Heat and agitate at 80-100°C for 30-60 minutes.[13]
-
Cool the sample to room temperature before GC-MS injection.
-
Conclusion
The choice of sample preparation method for this compound analysis will depend on the sample matrix, the required sensitivity and throughput, and the available instrumentation. For high-throughput analysis of serum and plasma, Supported Liquid Extraction (SLE) offers a streamlined and efficient workflow. Solid-Phase Extraction (SPE) provides excellent sample clean-up, which is particularly important for complex matrices like urine. Traditional Liquid-Liquid Extraction (LLE) remains a robust and widely used method. For GC-MS analysis, derivatization is a mandatory step to ensure the volatility and stability of this compound. The protocols provided here serve as a detailed guide for researchers to develop and validate their own methods for the accurate quantification of this important steroid.
References
- 1. biotage.com [biotage.com]
- 2. researchgate.net [researchgate.net]
- 3. Polypyrrole as Adsorbent in Magnetic Solid Phase Extraction for Progesterone Determination from Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. research-collection.ethz.ch [research-collection.ethz.ch]
- 7. protocols.io [protocols.io]
- 8. arborassays.com [arborassays.com]
- 9. Employing 11-Ketotestosterone as a Target Analyte for Adrenosterone (11OXO) Administration in Doping Controls - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. arborassays.com [arborassays.com]
- 12. uu.diva-portal.org [uu.diva-portal.org]
- 13. gcms.cz [gcms.cz]
Applications of 11-Ketoprogesterone in Cell Culture Experiments: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction:
11-Ketoprogesterone (pregn-4-ene-3,11,20-trione) is a pregnane (B1235032) steroid that plays a significant role in steroid metabolism. While not a classical bioactive hormone that directly activates nuclear steroid receptors with high affinity, its presence and conversion in various cell types make it a crucial molecule for study in several research contexts, particularly in endocrinology and cancer biology. In cell culture experiments, this compound is primarily utilized as a substrate to study enzyme activity, as a metabolic intermediate in steroidogenic pathways, and as a potential modulator of cellular functions through less conventional mechanisms.
This document provides detailed application notes and protocols for the use of this compound in cell culture experiments, summarizing key quantitative data and outlining experimental designs.
Application Notes
1. Investigation of 11β-Hydroxysteroid Dehydrogenase (11β-HSD) Activity:
This compound is a key substrate for the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which converts it to 11β-hydroxyprogesterone. Conversely, it is a product of 11β-hydroxyprogesterone metabolism by 11β-HSD2. This makes it an excellent tool to probe the activity and directionality of these enzymes in various cell types.
-
Cell Models:
-
Vascular Smooth Muscle Cells (VSMCs): To study the role of local glucocorticoid metabolism in vascular function.
-
HEK-293 cells: Often used for transient transfection studies to express and characterize 11β-HSD1 and 11β-HSD2.
-
Adipocytes and Hepatocytes: To investigate its role in metabolic regulation.
-
-
Mechanism of Action: In VSMCs, this compound has been shown to be a directionally specific inhibitor of the 11β-HSD oxidoreductase reaction (conversion of 11-dehydrocorticosterone (B106187) to corticosterone)[1].
2. Elucidation of Steroid Backdoor Pathways in Cancer:
In certain cancers, particularly prostate cancer, alternative "backdoor" pathways for androgen synthesis are crucial for tumor growth and resistance to therapy. This compound can be metabolized through this pathway to potent androgens like 11-ketodihydrotestosterone (B1662675) (11KDHT).
-
Cell Models:
-
LNCaP and PC3 cells (Prostate Cancer): These cell lines endogenously express the necessary enzymes for the backdoor pathway and are standard models for studying androgen synthesis[1].
-
HEK-293 cells: Can be used for overexpression of specific enzymes like 5α-reductase (SRD5A) and cytochrome P450 17α-hydroxylase/17,20-lyase (CYP17A1) to dissect the metabolic steps[1].
-
3. Investigation of Non-Genomic Steroid Signaling:
There is evidence to suggest that this compound may act through membrane glucocorticoid receptors (mGRs), initiating rapid, non-genomic signaling cascades[2]. This is a nascent area of research with significant potential.
-
Potential Cell Models:
-
Neuronal cells: To explore rapid effects on neuronal excitability.
-
Immune cells: To investigate rapid immunomodulatory effects.
-
Quantitative Data Summary
| Parameter | Cell Line | Concentration Range | Incubation Time | Observed Effect | Reference |
| Enzyme Inhibition | Rat Vascular Smooth Muscle Cell Homogenates | 1 µmol/L | Short incubation | Selective inhibition of 11β-HSD oxidoreductase activity. | [1] |
| Metabolism | LNCaP cells | Not specified | Up to 48 hours | Metabolized to 11-ketodihydrotestosterone (11KDHT). | [1] |
| Metabolism | HEK-293 cells (with overexpressed enzymes) | Not specified | Not specified | Converted to 5α-pregnan-3,11,20-trione and 5α-pregnan-3α-ol-11,20-dione (alfaxalone). | [1] |
Experimental Protocols
Protocol 1: Assay for 11β-HSD1 Activity using this compound as a Substrate
Objective: To quantify the conversion of this compound to 11β-hydroxyprogesterone in cultured cells to determine 11β-HSD1 activity.
Materials:
-
Cell line of interest (e.g., HEK-293 cells transfected with an 11β-HSD1 expression vector, or a cell line with endogenous expression).
-
Cell culture medium and supplements.
-
This compound (substrate).
-
11β-hydroxyprogesterone (standard for quantification).
-
Solvents for extraction (e.g., ethyl acetate).
-
LC-MS/MS system for steroid analysis.
Procedure:
-
Cell Culture: Plate cells in a 24-well plate at a suitable density and allow them to adhere and reach approximately 80% confluency.
-
Substrate Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol (B145695) or DMSO). Dilute the stock solution in serum-free cell culture medium to final working concentrations (e.g., 10 nM, 100 nM, 1 µM).
-
Cell Treatment: Remove the growth medium from the cells and wash once with sterile PBS. Add the medium containing this compound to the cells. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).
-
Incubation: Incubate the cells for a defined period (e.g., 1, 4, 8, or 24 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Sample Collection: After incubation, collect the cell culture medium.
-
Steroid Extraction: Extract the steroids from the collected medium using a suitable organic solvent like ethyl acetate. Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Quantification: Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis. Quantify the amount of 11β-hydroxyprogesterone produced by comparing it to a standard curve.
-
Data Analysis: Express the 11β-HSD1 activity as the amount of 11β-hydroxyprogesterone produced per unit time per milligram of total cell protein.
Protocol 2: Analysis of this compound Metabolism in Prostate Cancer Cells
Objective: To investigate the conversion of this compound to downstream androgens in prostate cancer cell lines.
Materials:
-
LNCaP or PC3 cells.
-
RPMI-1640 medium supplemented with charcoal-stripped fetal bovine serum (CS-FBS).
-
This compound.
-
Androgen standards for LC-MS/MS (e.g., 11-ketodihydrotestosterone).
-
LC-MS/MS system.
Procedure:
-
Androgen Deprivation: Culture LNCaP or PC3 cells in RPMI-1640 with 10% CS-FBS for at least 48 hours to minimize the influence of endogenous androgens.
-
Cell Seeding: Seed the cells in 6-well plates.
-
Treatment: Treat the cells with this compound at a relevant concentration (e.g., 100 nM) in fresh RPMI-1640 with 10% CS-FBS. Include a vehicle control.
-
Time Course: Incubate the cells for different time points (e.g., 24, 48, 72 hours).
-
Metabolite Extraction: At each time point, collect the cell culture medium and extract the steroids as described in Protocol 1.
-
LC-MS/MS Analysis: Analyze the extracted samples for the presence and quantity of this compound and its metabolites, particularly 11-ketodihydrotestosterone.
-
Cell Viability Assay (Optional): In a parallel plate, assess the effect of this compound treatment on cell proliferation using an MTT or similar assay.
Signaling Pathways and Experimental Workflows
Metabolic Pathway of this compound
Caption: Metabolic conversion of this compound in steroidogenic pathways.
Experimental Workflow for Studying this compound Metabolism
Caption: Workflow for analyzing this compound metabolism in prostate cancer cells.
Hypothesized Signaling via Membrane Glucocorticoid Receptor (mGR)
Caption: Hypothesized non-genomic signaling of this compound via mGR.
References
- 1. The in vitro metabolism of 11β-hydroxyprogesterone and this compound to 11-ketodihydrotestosterone in the backdoor pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The 11β-hydroxysteroid dehydrogenase isoforms: pivotal catalytic activities yield potent C11-oxy C19 steroids with 11βHSD2 favouring 11-ketotestosterone, 11-ketoandrostenedione and this compound biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Metabolism Studies of 11-Ketoprogesterone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro metabolism of 11-Ketoprogesterone, a key intermediate in steroid hormone synthesis. The following sections detail the primary metabolic pathways, enzymatic kinetics, and standardized protocols for conducting in vitro metabolism studies. This information is critical for understanding the biotransformation of this compound and its potential physiological and pharmacological implications.
Introduction to this compound Metabolism
This compound is a C21 steroid that can be metabolized through several key enzymatic pathways, primarily involving hydroxysteroid dehydrogenases (HSDs), reductases, and cytochrome P450 enzymes. Understanding its metabolism is crucial as the resulting metabolites can possess distinct biological activities. The primary metabolic transformations include the reduction of the C11-keto group and reductions at the A-ring (C3, C4-5) and C20-keto group. A significant metabolic route is the "backdoor pathway," which can lead to the formation of potent androgens such as 11-ketodihydrotestosterone (B1662675) (11KDHT).
Key Metabolic Pathways and Enzymes
The in vitro metabolism of this compound is primarily catalyzed by the following enzymes:
-
11β-Hydroxysteroid Dehydrogenase Type 1 and 2 (11β-HSD1 and 11β-HSD2): These enzymes catalyze the interconversion of this compound and 11β-hydroxyprogesterone. 11β-HSD1 predominantly exhibits reductase activity (converting this compound to 11β-hydroxyprogesterone), while 11β-HSD2 primarily has oxidase activity (catalyzing the reverse reaction).[1][2]
-
5α-Reductase (SRD5A1 and SRD5A2) and 5β-Reductase (AKR1D1): These enzymes catalyze the reduction of the double bond at the C4-C5 position of the A-ring, leading to the formation of 5α-dihydro or 5β-dihydro metabolites.
-
3α-Hydroxysteroid Dehydrogenase (AKR1C2): This enzyme is involved in the reduction of the C3-keto group of the A-ring-reduced metabolites.[2]
-
Cytochrome P450 17α-hydroxylase/17,20-lyase (CYP17A1): This enzyme can further metabolize downstream products of this compound, leading to the formation of C19 steroids.[2]
Quantitative Data on Enzyme Kinetics
The following tables summarize the available kinetic parameters for enzymes involved in the metabolism of this compound and structurally related steroids. It is important to note that direct kinetic data for this compound with all enzymes is limited. Therefore, data from closely related substrates are included to provide an estimate of enzyme activity.
Table 1: Kinetic Parameters for 11β-Hydroxysteroid Dehydrogenases
| Enzyme | Substrate | Apparent Km (µM) | Apparent Vmax (nmol/min/mg) |
| 11β-HSD2 | 11β-hydroxyprogesterone | 0.023 | 53.1 |
Table 2: Estimated Kinetic Parameters for A-Ring Reductases with this compound (based on 11-Ketotestosterone (B164220) data)
| Enzyme | Substrate (Proxy) | Apparent Km (µM) | Relative Vmax |
| SRD5A1 | 11-Ketotestosterone | 0.64 | Low |
| SRD5A2 | 11-Ketotestosterone | - | Efficient |
| AKR1D1 (5β-reductase) | 11-Ketotestosterone | Higher than Testosterone | 0.37 µM/h |
Note: This data is for 11-Ketotestosterone and serves as an approximation for this compound due to structural similarities. The Vmax for SRD5A1 with 11-ketotestosterone was found to be 10-fold lower than with testosterone.
Experimental Protocols
Protocol 1: In Vitro Metabolism of this compound using Human Liver Microsomes (HLM)
Objective: To determine the metabolic profile and stability of this compound in a complex mixture of human liver enzymes.
Materials:
-
This compound
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (100 mM, pH 7.4)
-
Acetonitrile (B52724) (ACN), ice-cold
-
Internal standard (IS) for LC-MS/MS analysis (e.g., a structurally similar, stable isotope-labeled steroid)
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethanol (B145695) or DMSO) and then dilute to a final working concentration (e.g., 1 µM) in phosphate buffer.
-
Thaw HLM on ice and dilute to a final protein concentration of 0.5 mg/mL in cold phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the HLM suspension and the this compound working solution.
-
Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.
-
Initiate the metabolic reaction by adding the NADPH regenerating system. The final incubation volume should be uniform (e.g., 200 µL).
-
-
Reaction Termination and Sample Processing:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard. The 0-minute time point is prepared by adding the quenching solution before the NADPH regenerating system.
-
Vortex the plate to ensure thorough mixing and precipitate the proteins.
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining this compound and identify and quantify its metabolites.
-
Protocol 2: Metabolism of this compound using HEK293 Cells Expressing Recombinant Enzymes
Objective: To investigate the metabolism of this compound by specific enzymes in a controlled cellular environment.
Materials:
-
HEK293 cells
-
Expression vectors containing the cDNA for the enzyme of interest (e.g., 11β-HSD1, SRD5A2, AKR1C2)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Transfection reagent
-
This compound
-
Phosphate-buffered saline (PBS)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Internal standard (IS)
Procedure:
-
Cell Culture and Transfection:
-
Culture HEK293 cells in standard growth medium until they reach 70-80% confluency.
-
Transfect the cells with the expression vector for the desired enzyme using a suitable transfection reagent according to the manufacturer's protocol. Use an empty vector as a negative control.
-
Allow the cells to express the enzyme for 24-48 hours.
-
-
Metabolism Assay:
-
Prepare a stock solution of this compound in a suitable solvent and dilute it in serum-free medium to the desired final concentration (e.g., 1 µM).
-
On the day of the experiment, remove the culture medium from the transfected cells and wash the cells with PBS.
-
Add the medium containing this compound to the cells.
-
Incubate the cells for a specific time course (e.g., 0, 1, 4, 8, 24 hours) at 37°C in a CO2 incubator.
-
-
Metabolite Extraction:
-
At each time point, collect the culture medium.
-
Add an internal standard to each sample.
-
Extract the steroids from the medium using an equal volume of an organic solvent like ethyl acetate. Vortex and centrifuge to separate the phases.
-
Collect the organic phase and evaporate it to dryness under a stream of nitrogen.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried extract in a suitable solvent (e.g., methanol/water).
-
Analyze the samples by LC-MS/MS to identify and quantify the parent compound and its metabolites.
-
Visualizations
Caption: Metabolic pathway of this compound.
Caption: General experimental workflow for in vitro metabolism.
References
- 1. The 11β-hydroxysteroid dehydrogenase isoforms: pivotal catalytic activities yield potent C11-oxy C19 steroids with 11βHSD2 favouring 11-ketotestosterone, 11-ketoandrostenedione and this compound biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The in vitro metabolism of 11β-hydroxyprogesterone and this compound to 11-ketodihydrotestosterone in the backdoor pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 11-Ketoprogesterone Immunoassay
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Ketoprogesterone is a C21 steroid that plays a role in the backdoor pathway of androgen synthesis. Its quantification in biological matrices is crucial for understanding various physiological and pathological processes. While dedicated commercial ELISA kits for this compound are not widely available, the principles of competitive enzyme-linked immunosorbent assay (ELISA) for steroid hormones are well-established. These application notes provide a comprehensive guide to the principles and a detailed protocol for a closely related and commercially available steroid hormone, 11-Ketotestosterone, which can be adapted for the development and use of an this compound assay.
Principle of Competitive ELISA for Steroid Hormones
The measurement of small molecules like this compound is typically achieved through a competitive ELISA format.[1] In this assay, this compound in a sample competes with a fixed amount of enzyme-labeled this compound (conjugate) for a limited number of binding sites on a specific antibody coated onto a microtiter plate.[2]
The assay proceeds as follows:
-
Samples and standards containing unknown amounts of this compound are added to the antibody-coated wells.
-
An enzyme-conjugated this compound is then added to the wells.
-
During incubation, the unlabeled this compound from the sample and the enzyme-labeled this compound compete for binding to the antibody.
-
After an incubation period, the unbound components are washed away.
-
A substrate is added, which reacts with the enzyme on the bound conjugate to produce a colored product.
-
The intensity of the color is inversely proportional to the concentration of this compound in the sample.[3] A higher concentration of this compound in the sample will result in less binding of the enzyme-labeled steroid and a weaker color signal.
-
The concentration of this compound is determined by comparing the optical density of the sample to a standard curve generated from known concentrations of the steroid.[2]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the competitive ELISA principle and a typical experimental workflow.
Caption: Competitive ELISA Principle for this compound.
Caption: General Experimental Workflow for a Competitive Steroid ELISA.
Experimental Protocols
The following is a detailed protocol for a typical 11-Ketotestosterone competitive ELISA kit. This protocol can serve as a template for an this compound assay, with the understanding that specific reagents (antibody, standard, and conjugate) would need to be developed and validated for this compound.
Materials and Reagents
-
11-Ketotestosterone Coated Microplate (96 wells): Pre-coated with a goat anti-rabbit IgG antibody.
-
11-Ketotestosterone Standard: For generating a standard curve.
-
11-Ketotestosterone Antibody: A rabbit polyclonal or monoclonal antibody specific to 11-Ketotestosterone.
-
11-Ketotestosterone-Peroxidase Conjugate: 11-Ketotestosterone linked to horseradish peroxidase (HRP).
-
Assay Buffer: A buffered solution for diluting standards and samples.
-
Wash Buffer Concentrate: A concentrated solution that is diluted for washing the plate.
-
TMB Substrate: 3,3',5,5'-Tetramethylbenzidine, the substrate for HRP.
-
Stop Solution: An acidic solution (e.g., 1 M HCl) to stop the enzyme-substrate reaction.
-
Plate Sealer: To cover the plate during incubation.
-
Deionized or Distilled Water
-
Microplate Reader: Capable of measuring absorbance at 450 nm.
-
Pipettes and Pipette Tips
-
Vortex Mixer
-
Microplate Shaker (optional)
Sample Preparation
Proper sample collection and preparation are critical for accurate results.
-
Serum: Collect blood in a serum separator tube. Allow to clot for 2 hours at room temperature or overnight at 4°C, then centrifuge at 1000 x g for 20 minutes. Assay immediately or aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[4]
-
Plasma: Collect plasma using EDTA or heparin as an anticoagulant. Centrifuge at 1000 x g for 15 minutes at 4°C within 30 minutes of collection. Assay immediately or aliquot and store at -20°C or -80°C.[5]
-
Urine: Centrifuge to remove particulates. Samples may require dilution with Assay Buffer.
-
Fecal Samples: Fecal samples should be dried and extracted. A detailed protocol for fecal extraction can be found in specialized application notes.[2]
Note: For serum and plasma samples, an extraction step using an organic solvent like diethyl ether or ethyl acetate (B1210297) is often recommended to remove interfering substances.[1]
Assay Procedure
-
Reagent Preparation:
-
Bring all reagents and samples to room temperature before use.
-
Dilute the Wash Buffer Concentrate to 1X with deionized water.
-
Prepare a serial dilution of the 11-Ketotestosterone Standard in Assay Buffer to create a standard curve. A typical range might be from 1000 pg/mL to 7.8 pg/mL.
-
-
Assay Protocol:
-
Determine the number of wells required for standards, samples, and controls.
-
Add 50 µL of standard or sample to the appropriate wells.
-
Add 25 µL of 11-Ketotestosterone-Peroxidase Conjugate to each well.
-
Add 25 µL of 11-Ketotestosterone Antibody to each well (except for non-specific binding wells).
-
Cover the plate with a plate sealer and incubate for 2 hours at room temperature, preferably on a microplate shaker.[1]
-
After incubation, aspirate the contents of the wells and wash the plate four times with 300 µL of 1X Wash Buffer per well.
-
Add 100 µL of TMB Substrate to each well.
-
Incubate the plate for 30 minutes at room temperature in the dark.
-
Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.[1]
-
Read the absorbance of each well at 450 nm within 10 minutes of adding the Stop Solution.
-
Data Analysis
-
Calculate the average optical density (OD) for each set of duplicate standards, controls, and samples.
-
Create a standard curve by plotting the mean OD of each standard on the y-axis against its concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is typically recommended for competitive ELISAs.[6]
-
Determine the concentration of 11-Ketotestosterone in the samples by interpolating their mean OD values from the standard curve.
-
Multiply the calculated concentration by the dilution factor if samples were diluted.
Data Presentation
Quantitative data should be summarized in a clear and structured format.
Table 1: Typical Standard Curve Data for an 11-Ketotestosterone ELISA
| Standard Concentration (pg/mL) | Mean OD (450 nm) | % B/B0 |
| 1000 | 0.250 | 12.5% |
| 500 | 0.450 | 22.5% |
| 250 | 0.750 | 37.5% |
| 125 | 1.100 | 55.0% |
| 62.5 | 1.500 | 75.0% |
| 31.25 | 1.800 | 90.0% |
| 15.63 | 1.950 | 97.5% |
| 0 (B0) | 2.000 | 100.0% |
% B/B0 = (Mean OD of Standard / Mean OD of Zero Standard) x 100
Table 2: Sample Data and Calculated Concentrations
| Sample ID | Mean OD (450 nm) | Calculated Concentration (pg/mL) | Dilution Factor | Final Concentration (pg/mL) |
| Sample 1 | 0.900 | 180.5 | 1 | 180.5 |
| Sample 2 | 1.300 | 85.2 | 10 | 852.0 |
| Sample 3 | 0.600 | 350.1 | 1 | 350.1 |
Considerations for Adapting to an this compound Assay
-
Antibody Specificity: The most critical component is a highly specific antibody to this compound. Cross-reactivity with other structurally similar steroids (e.g., progesterone, 11-hydroxyprogesterone) must be thoroughly evaluated to ensure accurate measurement.
-
Standard and Conjugate Synthesis: Pure this compound is required for preparing standards and for synthesizing the enzyme conjugate.
-
Assay Validation: The adapted assay must be validated for key performance characteristics, including sensitivity, specificity, precision (intra- and inter-assay variability), and accuracy (spike and recovery, linearity of dilution).
Conclusion
While a specific, commercially available this compound ELISA kit may not be readily found, the principles and protocols for competitive steroid immunoassays are well-documented. By leveraging the detailed protocol for the closely related 11-Ketotestosterone and giving careful consideration to the development and validation of this compound-specific reagents, researchers can establish a reliable method for quantifying this important steroid. This will enable further investigation into its biological roles in health and disease.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. arborassays.com [arborassays.com]
- 4. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. The in vitro metabolism of 11β-hydroxyprogesterone and this compound to 11-ketodihydrotestosterone in the backdoor pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Solid-Phase Extraction of 11-Ketoprogesterone from Biological Fluids
Introduction
11-Ketoprogesterone (11-KP) is a steroid hormone and a metabolite of progesterone (B1679170), playing a significant role in various physiological and pathological processes.[1][2] It is part of the C11-oxy steroid pathway and its accurate quantification in biological fluids such as serum, plasma, and urine is crucial for research in endocrinology, diagnostics, and drug development.[3][4] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the analysis of steroid hormones.[5][6][7] Effective sample preparation is critical for accurate LC-MS/MS analysis, and solid-phase extraction (SPE) is a widely used technique for the cleanup and concentration of analytes from complex biological matrices.[8][9] This application note provides a detailed protocol for the solid-phase extraction of this compound from biological fluids.
Biological Significance and Signaling Pathway
This compound is synthesized from progesterone through the action of enzymes such as 11β-hydroxylase (CYP11B1/CYP11B2) and 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2).[1][10][11] It is a key intermediate in the backdoor pathway of androgen synthesis, which can lead to the production of potent androgens like 11-ketodihydrotestosterone (B1662675) (11-KDHT).[1] Dysregulation of the C11-oxy steroid pathway has been implicated in conditions such as congenital adrenal hyperplasia and polycystic ovary syndrome.[6][12]
Below is a simplified diagram of the steroidogenesis pathway highlighting the position of this compound.
Caption: Simplified Steroidogenesis Pathway of this compound.
Experimental Protocols
Materials and Reagents
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Internal Standard (e.g., deuterated this compound)
-
Biological fluid sample (serum, plasma, or urine)
-
Centrifuge
-
SPE vacuum manifold or centrifuge with SPE adapter
-
Nitrogen evaporator
Sample Pre-treatment
For total steroid analysis, a hydrolysis step is required to cleave conjugated steroids.[13]
-
Enzymatic Hydrolysis: Adjust the pH of 1-5 mL of the biological sample to 4.6. Add β-glucuronidase and incubate at 37°C for 24 hours or 60°C for 3 hours.[13]
-
Acid Hydrolysis: Alternatively, add concentrated HCl to the sample in a sealed tube and heat in boiling water for 60 minutes.[13]
-
After hydrolysis, centrifuge the sample at 5,000 rpm for 5 minutes to remove any precipitates.[13]
-
For free steroid analysis, hydrolysis is not required.
Solid-Phase Extraction (SPE) Protocol
The following protocol is a general guideline and may require optimization based on the specific biological matrix and analytical instrumentation.
-
Cartridge Conditioning:
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge.[15]
-
Apply a gentle vacuum or centrifugation to allow the sample to pass through the sorbent at a slow, steady rate.
-
-
Washing:
-
Wash the cartridge with 3 mL of a water/acetonitrile mixture (e.g., 80:20 v/v) to remove interfering substances.[13]
-
-
Elution:
-
Elute the this compound from the cartridge with 3 mL of methanol or another suitable organic solvent into a clean collection tube.[13]
-
-
Drying and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
-
Experimental Workflow Diagram
References
- 1. The in vitro metabolism of 11β-hydroxyprogesterone and this compound to 11-ketodihydrotestosterone in the backdoor pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. The 11β-hydroxyandrostenedione pathway and C11-oxy C21 backdoor pathway are active in benign prostatic hyperplasia yielding 11keto-testosterone and 11keto-progesterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Combined Liquid Chromatography–Tandem Mass Spectrometry Analysis of Progesterone Metabolites | PLOS One [journals.plos.org]
- 6. SAT-004 The Development And Application Of An Lc-ms/ms Method To Investigate The Stability Of 11β-hydroxyandrostenedione And 11-ketotestosterone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. austinpublishinggroup.com [austinpublishinggroup.com]
- 9. Development of a solid phase extraction method for the simultaneous determination of steroid hormones in H295R cell line using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 11α-Hydroxyprogesterone, a potent 11β-hydroxysteroid dehydrogenase inhibitor, is metabolised by steroid-5α-reductase and cytochrome P450 17α-hydroxylase/17,20-lyase to produce C11α-derivatives of 21-deoxycortisol and 11-hydroxyandrostenedione in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 11β-Hydroxyprogesterone - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. silicycle.com [silicycle.com]
- 14. Optimization of a Pre-MEKC Separation SPE Procedure for Steroid Molecules in Human Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols for the Derivatization of 11-Ketoprogesterone for Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Ketoprogesterone is a steroid hormone of significant interest in various fields of research, including endocrinology and drug development. Its analysis by mass spectrometry (MS), particularly liquid chromatography-mass spectrometry (LC-MS), often requires derivatization to enhance its ionization efficiency and achieve the low detection limits necessary for biological samples. This document provides detailed application notes and experimental protocols for the derivatization of this compound, focusing on methods that improve its response in mass spectrometric analyses.
The primary challenge in the MS analysis of neutral steroids like this compound is their poor ionization in common ion sources such as electrospray ionization (ESI). Derivatization addresses this by introducing a readily ionizable functional group onto the steroid molecule. This chemical modification leads to a significant increase in signal intensity, thereby lowering the limits of detection (LOD) and quantification (LOQ).[1][2] This is crucial for accurate measurement in complex biological matrices where the analyte concentration can be very low.
This guide details two effective derivatization strategies for this compound: reaction with Girard's Reagent T and with hydroxylamine (B1172632).
Derivatization Strategies for this compound
The ketone group at the C11 position of this compound is the primary target for derivatization. Reagents that react with carbonyl groups to introduce a charged or easily protonated moiety are ideal for enhancing MS sensitivity.
Girard's Reagent T Derivatization
Girard's reagents, particularly Girard's Reagent T (GirT), are cationic hydrazines that react with ketones to form hydrazones.[1] The key feature of GirT is the presence of a pre-charged quaternary ammonium (B1175870) group, which ensures efficient ionization in the positive ESI mode. This derivatization is highly effective for enhancing the ionization efficiency of ketosteroids.[1]
Hydroxylamine Derivatization
Hydroxylamine reacts with ketones to form oximes. This derivatization introduces a basic nitrogen atom, which can be readily protonated in the ESI source, leading to improved signal intensity.[3][4] Hydroxylamine derivatization is a widely used technique for the analysis of various ketosteroids.[3][4]
Quantitative Data Summary
The following table summarizes the expected performance enhancement after derivatization of this compound. The data is compiled from studies on similar ketosteroids and provides an estimate of the expected improvements in a typical LC-MS/MS workflow.
| Derivatization Reagent | Expected Fold Increase in Sensitivity (Peak Area) | Typical Lower Limit of Quantification (LLOQ) | Key Advantages |
| Girard's Reagent T | >10-fold | 1 - 10 pg/mL | Pre-charged derivative, excellent ionization efficiency, predictable fragmentation (neutral loss of 59 Da).[5] |
| Hydroxylamine | 4 to >200-fold | 0.05 - 5 ng/mL[4] | Simple reaction, significant sensitivity improvement. |
| O-tert-butyl hydroxylamine | >1200-fold (in MRM for DHT) | < 2.5 pg/mL (for DHT) | Greatly enhanced ionization and fragmentation efficiency. |
Experimental Protocols
Protocol 1: Girard's Reagent T Derivatization of this compound for LC-MS/MS Analysis
This protocol describes the derivatization of this compound with Girard's Reagent T.
Materials:
-
This compound standard or extracted sample (dried)
-
Girard's Reagent T
-
Glacial Acetic Acid
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Vortex mixer
-
Heating block or water bath
-
Nitrogen evaporator (optional)
Procedure:
-
Reagent Preparation:
-
Derivatization Solution: Prepare a 10 mg/mL solution of Girard's Reagent T in a mixture of methanol and glacial acetic acid (9:1, v/v). This solution should be prepared fresh.
-
-
Derivatization Reaction:
-
Reconstitute the dried this compound standard or sample extract in 100 µL of the freshly prepared Girard's Reagent T derivatization solution.
-
Vortex the mixture thoroughly for 30 seconds.
-
Incubate the reaction mixture at 60°C for 60 minutes in a sealed vial to prevent evaporation.
-
After incubation, allow the sample to cool to room temperature.
-
The sample can be directly injected into the LC-MS/MS system or dried down under a gentle stream of nitrogen and reconstituted in the initial mobile phase.
-
-
LC-MS/MS Parameters (Illustrative):
-
LC Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A suitable gradient from 10% to 95% B over several minutes should be optimized to achieve good chromatographic separation.
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Precursor Ion (Q1): m/z 425.3 (calculated for [M+H]⁺ of this compound-GirT derivative)
-
Product Ion (Q3): m/z 366.3 (corresponding to the neutral loss of trimethylamine, 59 Da)
-
-
Protocol 2: Hydroxylamine Derivatization of this compound for LC-MS/MS Analysis
This protocol details the derivatization of this compound using hydroxylamine hydrochloride.
Materials:
-
This compound standard or extracted sample (dried)
-
Hydroxylamine hydrochloride
-
Pyridine (B92270) or an aqueous buffer (e.g., acetate (B1210297) buffer, pH 4.5)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Vortex mixer
-
Heating block or water bath
Procedure:
-
Reagent Preparation:
-
Derivatization Solution: Prepare a 10 mg/mL solution of hydroxylamine hydrochloride in either pyridine or an appropriate aqueous buffer. The choice of solvent can influence reaction efficiency and should be optimized.
-
-
Derivatization Reaction:
-
Reconstitute the dried this compound standard or sample extract in 100 µL of the derivatization solution.
-
Vortex the mixture for 30 seconds.
-
Incubate the reaction at 60-70°C for 60 minutes.
-
After cooling to room temperature, the sample is ready for LC-MS/MS analysis.
-
-
LC-MS/MS Parameters (Illustrative):
-
LC Conditions: Similar to those described for the Girard's Reagent T derivative.
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Precursor Ion (Q1): m/z 344.2 (calculated for [M+H]⁺ of this compound-oxime)
-
Product Ion (Q3): The fragmentation of the oxime derivative should be determined by infusing the derivatized standard into the mass spectrometer to identify the most stable and intense product ions. Common losses include water (H₂O) and ammonia (B1221849) (NH₃).
-
-
Visualizations
Experimental Workflow for Derivatization of this compound
Caption: Workflow for this compound analysis using derivatization LC-MS/MS.
Signaling Pathway of Derivatization for Enhanced Mass Spectrometry Detection
Caption: Principle of derivatization for enhanced MS detection of this compound.
References
- 1. Pregn-4-ene-3,11,20-trione | C21H28O3 | CID 94166 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. HYDROXYLAMINE [dangtongbiological.com]
- 3. Hydroxylamine | NH2OH | CID 787 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ketosteroid profiling using Girard T derivatives and electrospray ionization tandem mass spectrometry: direct plasma analysis of androstenedione, 17-hydroxyprogesterone and cortisol - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Role of 11-Ketoprogesterone in Prostate Cancer Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of castration-resistant prostate cancer (CRPC), the androgen receptor (AR) signaling axis remains a critical driver of disease progression, even under conditions of systemic androgen deprivation. While testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT) are the canonical AR ligands, the role of alternative steroidogenic pathways has gained significant attention. One such pathway is the 11-oxygenated androgen synthesis route, which can lead to the production of potent AR agonists. 11-Ketoprogesterone (11KP4) has been identified as a key upstream precursor in the "11-oxy backdoor pathway," contributing to the intratumoral synthesis of the highly potent androgen, 11-ketodihydrotestosterone (B1662675) (11KDHT).[1][2][3] This document provides detailed application notes and experimental protocols for investigating the role of this compound in prostate cancer models, focusing on its conversion to active androgens and the subsequent downstream effects on cancer cell biology.
Data Presentation
While direct quantitative data for this compound's activity in prostate cancer models is not extensively available, the following tables summarize the relevant data for its key metabolic product, 11-ketodihydrotestosterone (11KDHT), and other related 11-oxygenated androgens, which are essential for understanding the functional consequences of 11KP4 metabolism.
Table 1: Comparative Androgenic Activity of 11-Oxygenated Androgens
| Compound | Androgen Receptor (AR) Binding Affinity (Ki, nM) | EC50 for AR Transactivation (nM) | Prostate Cancer Cell Line Proliferation | Reference |
| Dihydrotestosterone (DHT) | 22.7 | ~0.1 | Induces proliferation in LNCaP and VCaP cells | [4] |
| 11-Ketodihydrotestosterone (11KDHT) | 20.4 | ~0.1 | Induces proliferation in LNCaP and VCaP cells | [4] |
| Testosterone (T) | 34.3 | ~1 | Induces proliferation in LNCaP and VCaP cells | [4] |
| 11-Ketotestosterone (11KT) | 80.8 | ~1 | Induces proliferation in LNCaP and VCaP cells | [4] |
Table 2: Circulating Levels of 11-Oxygenated Steroids in Benign Prostatic Hyperplasia (BPH) Patients
| Steroid | Circulating Concentration (nmol/L) | Reference |
| This compound (11KPROG) | 6 | [5] |
| 11-Ketodihydroprogesterone (11KDHPROG) | 8.5 | [5] |
Signaling Pathways and Experimental Workflows
11-Oxy Backdoor Pathway of Androgen Synthesis
The following diagram illustrates the metabolic conversion of this compound to the potent androgen 11-ketodihydrotestosterone within a prostate cancer cell.
Experimental Workflow: Investigating 11KP4 Metabolism and Activity
This diagram outlines a typical experimental workflow to assess the metabolic fate of this compound in prostate cancer cells and the functional consequences of its metabolites.
Experimental Protocols
Protocol 1: In Vitro Metabolism of this compound in LNCaP Cells
Objective: To determine the metabolic conversion of this compound to downstream androgens, including 11-ketodihydrotestosterone, in a prostate cancer cell line.
Materials:
-
LNCaP human prostate cancer cell line
-
RPMI-1640 medium
-
Charcoal-stripped fetal bovine serum (CS-FBS)
-
Phenol (B47542) red-free RPMI-1640 medium
-
This compound (11KP4)
-
Vehicle control (e.g., ethanol (B145695) or DMSO)
-
6-well tissue culture plates
-
LC-MS/MS system
Procedure:
-
Cell Culture: Culture LNCaP cells in RPMI-1640 supplemented with 10% FBS. For experiments, switch to phenol red-free RPMI-1640 with 10% CS-FBS for at least 48 hours to deplete endogenous androgens.
-
Seeding: Seed LNCaP cells in 6-well plates at a density of 5 x 10^5 cells per well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh androgen-deprived medium containing 1 µM this compound or vehicle control.
-
Incubation: Incubate the cells for 24-48 hours.
-
Sample Collection:
-
Collect the cell culture medium.
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer and collect the cell lysate.
-
-
Steroid Extraction: Perform steroid extraction from the medium and cell lysates using a method such as liquid-liquid extraction or solid-phase extraction.
-
LC-MS/MS Analysis: Analyze the extracted steroids using a validated LC-MS/MS method to identify and quantify this compound and its metabolites (e.g., 5α-pregnan-3,11,20-trione, alfaxalone, 11-ketoandrosterone, and 11-ketodihydrotestosterone).
Protocol 2: Cell Proliferation Assay
Objective: To assess the effect of this compound and its metabolites on the proliferation of prostate cancer cells.
Materials:
-
LNCaP cells
-
Androgen-deprived medium (as in Protocol 1)
-
This compound
-
Dihydrotestosterone (DHT) as a positive control
-
Vehicle control
-
96-well tissue culture plates
-
Resazurin-based cell viability reagent (e.g., PrestoBlue™ or alamarBlue™)
Procedure:
-
Seeding: Seed LNCaP cells in a 96-well plate at a density of 5,000-10,000 cells per well in androgen-deprived medium and allow them to attach overnight.
-
Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 100 nM). Include DHT as a positive control and a vehicle-only control.
-
Incubation: Incubate the cells for 5-7 days.
-
Viability Assay: Add the resazurin-based reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measurement: Measure the fluorescence or absorbance using a plate reader.
-
Data Analysis: Normalize the results to the vehicle control to determine the fold-change in cell proliferation.
Protocol 3: Quantitative Real-Time PCR (RT-qPCR) for AR Target Gene Expression
Objective: To determine if the metabolites of this compound can activate the androgen receptor and induce the expression of its target genes.
Materials:
-
LNCaP cells treated as in Protocol 1
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for AR target genes (e.g., KLK3 (PSA), TMPRSS2, FKBP5) and a housekeeping gene (e.g., GAPDH)
Procedure:
-
Cell Treatment: Treat LNCaP cells with this compound (e.g., 10 nM) or DHT (positive control) for 24 hours as described in Protocol 1.
-
RNA Extraction: Extract total RNA from the cells using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
RT-qPCR: Perform qPCR using primers for the target genes and the housekeeping gene.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and the vehicle control.
Protocol 4: In Vivo Xenograft Studies
Objective: To evaluate the effect of this compound on prostate tumor growth in an in vivo setting.
Materials:
-
Male immunodeficient mice (e.g., SCID or nude mice)
-
LNCaP cells
-
Matrigel
-
This compound
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Prepare a suspension of LNCaP cells in a 1:1 mixture of serum-free medium and Matrigel.
-
Tumor Implantation: Subcutaneously inject the LNCaP cell suspension into the flanks of the mice.[6][7]
-
Tumor Growth: Allow the tumors to establish and reach a palpable size (e.g., 100-200 mm³).
-
Treatment: Once tumors are established, randomize the mice into treatment groups and administer this compound or vehicle control (e.g., via oral gavage or subcutaneous injection).
-
Tumor Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor the body weight and overall health of the mice.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, protein, and RNA extraction).
Logical Relationships
The following diagram illustrates the logical flow for interpreting the experimental results from the investigation of this compound in prostate cancer models.
References
- 1. The role of 11-oxygenated androgens in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The in vitro metabolism of 11β-hydroxyprogesterone and this compound to 11-ketodihydrotestosterone in the backdoor pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Androgen backdoor pathway - Wikipedia [en.wikipedia.org]
- 4. 11-Ketotestosterone and 11-Ketodihydrotestosterone in Castration Resistant Prostate Cancer: Potent Androgens Which Can No Longer Be Ignored - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The 11β-hydroxyandrostenedione pathway and C11-oxy C21 backdoor pathway are active in benign prostatic hyperplasia yielding 11keto-testosterone and 11keto-progesterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LNCaP Xenograft Model - Altogen Labs [altogenlabs.com]
- 7. LNCaP Xenograft Model | Xenograft Services [xenograft.net]
Studying the Effect of 11-Ketoprogesterone on Androgen Receptor Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The androgen receptor (AR), a ligand-activated transcription factor, plays a crucial role in the development and progression of prostate cancer.[1][2] Upon activation by androgens such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), the AR translocates to the nucleus, where it modulates the transcription of genes involved in cell proliferation and survival.[1][2][3] Consequently, the AR is a primary therapeutic target in prostate cancer. The identification of novel compounds that can modulate AR activity is a significant focus in drug discovery.
This document provides detailed protocols and application notes for studying the effect of 11-Ketoprogesterone on androgen receptor activity. While scientific literature extensively details the potent androgenic effects of the related compound 11-ketotestosterone (B164220) (11KT), this compound is reported to be devoid of androgenic, estrogenic, and progestogenic activity.[4][5] The methodologies described herein are standard, robust procedures to empirically determine and quantify the potential interaction of any test compound, including this compound, with the androgen receptor.
Androgen Receptor Signaling Pathway
The canonical androgen receptor signaling pathway is initiated by the binding of androgens to the AR in the cytoplasm. The unbound AR is part of a complex with heat shock proteins (HSPs).[2] Ligand binding induces a conformational change, leading to the dissociation of HSPs, receptor dimerization, and translocation into the nucleus.[2][6] Inside the nucleus, the AR dimer binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes, recruiting coactivators and the transcriptional machinery to regulate gene expression.[2][3][6]
References
- 1. mdpi.com [mdpi.com]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. 11-Ketotestosterone and 11-Ketodihydrotestosterone in Castration Resistant Prostate Cancer: Potent Androgens Which Can No Longer Be Ignored | PLOS One [journals.plos.org]
- 6. Frontiers | What Does Androgen Receptor Signaling Pathway in Sertoli Cells During Normal Spermatogenesis Tell Us? [frontiersin.org]
Application Notes and Protocols for Studying 11β-Hydroxysteroid Dehydrogenase Activity Using 11-Ketoprogesterone
For Researchers, Scientists, and Drug Development Professionals
Introduction
11β-hydroxysteroid dehydrogenase (11β-HSD) enzymes play a crucial role in modulating the intracellular concentrations of glucocorticoids and other steroid hormones. The two main isoforms, 11β-HSD1 and 11β-HSD2, exhibit distinct catalytic activities and tissue distribution, making them important targets in various pathological conditions. 11-Ketoprogesterone is a key steroid metabolite in the C21 steroid pathway and serves as a valuable tool for studying the activity of 11β-HSD isozymes. 11β-HSD2 catalyzes the oxidation of 11β-hydroxyprogesterone to this compound, while 11β-HSD1 mediates the reverse reaction, the reduction of this compound to 11β-hydroxyprogesterone.[1] These application notes provide detailed protocols for utilizing this compound and its precursor, 11β-hydroxyprogesterone, to characterize the enzymatic activity of 11β-HSD1 and 11β-HSD2.
Signaling Pathway and Experimental Workflow
The interconversion of 11β-hydroxyprogesterone and this compound by 11β-HSD1 and 11β-HSD2 is a critical step in steroid metabolism. Understanding this pathway is essential for designing experiments to study the activity of these enzymes.
A typical experimental workflow for assessing 11β-HSD activity using this compound involves cell culture, enzyme incubation, and subsequent analysis of the steroid products.
References
Commercial Sources and Research Applications of 11-Ketoprogesterone
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of commercial sources for purchasing 11-Ketoprogesterone, alongside detailed application notes and experimental protocols for its use in research settings. The information is intended to guide researchers in sourcing this key steroid intermediate and to provide standardized methods for its application in studying steroid metabolism and related pathologies.
Commercial Availability of this compound
This compound is available from a range of commercial suppliers, primarily as a research-grade chemical or a certified reference material. The quality and available quantities can vary between suppliers, and some may offer custom synthesis for larger amounts. Below is a comparative summary of commercial sources.
| Supplier | Catalog Number | Purity | Available Quantities | Notes |
| Smolecule | S592344 | Not specified; sold for research | In Stock | General research use.[1] |
| Axios Research | - | Reference Standard | Inquiry required | For analytical method development and quality control.[2] |
| HTS Biopharma | HTS-P-062KP | Not specified | Custom Synthesis | Offered as a pharmaceutical reference standard.[3] |
| Simson Pharma Ltd. | P350042 | High Purity | Custom Synthesis | Accompanied by a Certificate of Analysis. |
| Sigma-Aldrich | PHR2563 | Certified Reference Material | 100 mg | Produced in accordance with ISO 17034 and ISO/IEC 17025.[4][5] |
| Alkali Scientific | PHR2563-100MG | Certified Reference Material | 100 mg | Distributed from MilliporeSigma (Sigma-Aldrich).[6] |
| LGC Standards | MM0222.12 | Reference Material | 25 mg, 100 mg | Characterized in accordance with ISO 17025.[7] |
| Klivon | - | >90% HPLC | Inquiry required | Comes with a detailed Certificate of Analysis.[8] |
| Cleanchem | - | Impurity Reference Standard | Custom Synthesis | Provided with comprehensive characterization data.[9] |
| Chemicea Pharma | CP-P133073 | Not specified | Custom Synthesis | Inquiry required for pack size and quantity. |
| MedChemExpress | - | High Purity | Inquiry required | Also offers isotope-labeled and GMP grade compounds. |
| ChemicalBook | - | Not specified | Inquiry required | Lists multiple suppliers. |
Application Notes: The Role of this compound in Steroid Metabolism
This compound is a crucial intermediate in the "backdoor" pathway of androgen synthesis, a metabolic route that bypasses the conventional testosterone-mediated production of dihydrotestosterone (B1667394) (DHT). This pathway is of significant interest in various physiological and pathological conditions, including congenital adrenal hyperplasia (CAH), polycystic ovary syndrome (PCOS), and castration-resistant prostate cancer.[1]
In the backdoor pathway, progesterone (B1679170) is first hydroxylated to 11β-hydroxyprogesterone, which is then oxidized to this compound by the enzyme 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2). Subsequently, this compound can be further metabolized to the potent androgen 11-ketodihydrotestosterone (B1662675) (11KDHT). Understanding the kinetics and regulation of these enzymatic conversions is critical for elucidating the role of the backdoor pathway in both health and disease.
The following diagram illustrates the key steps in the backdoor androgen synthesis pathway involving this compound.
Experimental Protocols
The following are detailed protocols for common experimental applications of this compound.
In Vitro Metabolism of this compound in a Cell-Based Assay
This protocol describes a method to study the metabolism of this compound in a human cell line, such as HEK-293 (human embryonic kidney) or LNCaP (human prostate cancer), to identify its metabolites in the backdoor androgen pathway.
Materials:
-
This compound
-
HEK-293 or LNCaP cells
-
Cell culture medium (e.g., DMEM for HEK-293, RPMI-1640 for LNCaP) supplemented with fetal bovine serum (FBS) and antibiotics
-
Cell culture plates (6-well or 12-well)
-
Solvent for this compound (e.g., ethanol (B145695) or DMSO)
-
Phosphate-buffered saline (PBS)
-
Ethyl acetate (B1210297)
-
Centrifuge tubes
-
Nitrogen evaporator
-
Acetonitrile/water/formic acid solution for reconstitution
-
LC-MS/MS system
Procedure:
-
Cell Culture: Culture HEK-293 or LNCaP cells in the appropriate medium until they reach 70-80% confluency.
-
Steroid Treatment: Prepare a stock solution of this compound in ethanol or DMSO. Dilute the stock solution in a serum-free medium to the desired final concentration (e.g., 100 nM to 1 µM).
-
Incubation: Remove the culture medium from the cells and wash with PBS. Add the medium containing this compound to the cells. Incubate for a specified time course (e.g., 24, 48, or 72 hours).
-
Steroid Extraction:
-
Collect the cell culture medium.
-
Add an equal volume of ethyl acetate to the medium in a centrifuge tube.
-
Vortex vigorously for 1-2 minutes.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Transfer the upper organic layer (ethyl acetate) to a new tube.
-
Repeat the extraction process on the aqueous layer to maximize recovery.
-
Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen.
-
-
Sample Reconstitution: Reconstitute the dried steroid extract in a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of 50:50 acetonitrile:water with 0.1% formic acid).
-
LC-MS/MS Analysis: Analyze the reconstituted sample using a validated LC-MS/MS method for the detection and quantification of this compound and its expected metabolites.
The following diagram outlines the general workflow for this cell-based assay.
Quantification of this compound in Biological Samples by LC-MS/MS
This protocol provides a general framework for the quantitative analysis of this compound in biological matrices such as cell culture media or serum using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Instrumentation and Reagents:
-
High-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole instrument).
-
C18 analytical column suitable for steroid separation.
-
Mobile phase A: Water with 0.1% formic acid.
-
Mobile phase B: Acetonitrile or methanol (B129727) with 0.1% formic acid.
-
This compound certified reference standard.
-
Internal standard (e.g., a stable isotope-labeled version of this compound).
Sample Preparation (Liquid-Liquid Extraction):
-
To 200 µL of the sample (e.g., serum or cell culture supernatant), add the internal standard.
-
Add 1 mL of an extraction solvent (e.g., a mixture of hexane (B92381) and ethyl acetate or methyl tert-butyl ether).
-
Vortex for 1-2 minutes.
-
Centrifuge at 3000 x g for 10 minutes.
-
Transfer the organic (upper) layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at room temperature.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition.
LC-MS/MS Parameters:
-
Chromatographic Separation:
-
Injection Volume: 10-20 µL.
-
Flow Rate: 0.3-0.5 mL/min.
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the steroid, followed by a re-equilibration step. The exact gradient will need to be optimized for the specific column and analytes.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard must be determined by direct infusion and optimization.
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows to achieve maximal signal intensity.
-
Data Analysis:
-
Generate a calibration curve using the certified reference standard at a range of concentrations.
-
Quantify the concentration of this compound in the samples by interpolating the peak area ratio of the analyte to the internal standard against the calibration curve.
References
- 1. Combined Liquid Chromatography–Tandem Mass Spectrometry Analysis of Progesterone Metabolites | PLOS One [journals.plos.org]
- 2. US2672467A - Process for the preparation of 6-hydroxy-11-keto-progesterone - Google Patents [patents.google.com]
- 3. The 11β-hydroxyandrostenedione pathway and C11-oxy C21 backdoor pathway are active in benign prostatic hyperplasia yielding 11keto-testosterone and 11keto-progesterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Androgen backdoor pathway - Wikipedia [en.wikipedia.org]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. The “backdoor pathway” of androgen synthesis in human male sexual development | PLOS Biology [journals.plos.org]
Troubleshooting & Optimization
Technical Support Center: 11-Ketoprogesterone Immunoassay
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered with 11-Ketoprogesterone immunoassays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it measured?
This compound (also known as pregn-4-ene-3,11,20-trione) is a steroid hormone related to progesterone (B1679170) and corticosteroids.[1][2] It plays a role in various physiological processes, including reproductive functions and metabolism.[2] Measurement of this compound is crucial for research in endocrinology, reproductive health, and in the development of therapeutic corticosteroids.[2]
Q2: What is the principle of an this compound immunoassay?
Most immunoassays for small molecules like this compound are competitive ELISAs. In this format, free this compound in a sample competes with a labeled form of this compound (e.g., conjugated to an enzyme) for a limited number of binding sites on a specific antibody coated onto a microplate. The resulting signal is inversely proportional to the concentration of this compound in the sample.
Q3: What are the most common issues encountered with this compound immunoassays?
Common problems include high background signal, low or no signal, poor precision (high coefficient of variation), and inaccurate results due to cross-reactivity or matrix effects.[3][4][5]
Q4: Can I use plasma and serum samples directly in the assay?
Direct measurement in complex matrices like serum or plasma is often challenging for steroid immunoassays due to the "matrix effect," which can be caused by lipids, proteins, and other substances that interfere with the assay.[6][7][8] It is highly recommended to perform a sample extraction to remove these interfering substances.[9]
Troubleshooting Guide
This guide addresses specific problems you may encounter during your this compound immunoassay experiments.
Problem 1: High Background Signal
High background is characterized by high optical density (OD) readings in the blank or zero standard wells, which can obscure the specific signal from your samples.[10]
| Possible Cause | Recommended Solution |
| Insufficient Washing | Increase the number of wash cycles and/or the soaking time during washes. Ensure complete aspiration of wash buffer after each step.[11][12][13] |
| Inadequate Blocking | Optimize the blocking buffer concentration and incubation time. Consider trying different blocking agents (e.g., BSA, non-fat dry milk).[14][15] |
| Antibody Concentration Too High | Titrate the primary and/or secondary antibody to determine the optimal concentration that gives a good signal-to-noise ratio.[14][16] |
| Contaminated Reagents or Buffers | Prepare fresh buffers for each experiment. Use sterile, high-purity water.[14][17] Ensure reagents have not expired. |
| Substrate Issues | Use fresh substrate solution and protect it from light. Ensure the stop solution is not contaminated.[17][18] Read the plate immediately after adding the stop solution.[17] |
| Cross-Contamination | Use fresh pipette tips for each standard, sample, and reagent.[3] Be careful to avoid splashing between wells. |
Problem 2: Weak or No Signal
This issue is indicated by low OD values across the entire plate, including the standards.
| Possible Cause | Recommended Solution |
| Reagent Omission or Incorrect Preparation | Carefully review the protocol to ensure all reagents were added in the correct order and prepared according to the instructions. |
| Expired or Improperly Stored Reagents | Check the expiration dates of all kit components and ensure they have been stored at the recommended temperatures. |
| Low Antibody Concentration | The concentration of the capture or detection antibody may be too low. Perform a titration to find the optimal concentration. |
| Analyte Below Detection Limit | The concentration of this compound in your samples may be too low. Consider concentrating the sample before the assay. |
| Incorrect Wavelength | Verify that the microplate reader is set to the correct wavelength for the substrate used (e.g., 450 nm for TMB). |
Problem 3: Poor Precision (High Coefficient of Variation - %CV)
High variability between replicate wells leads to unreliable results.[12] An acceptable intra-assay %CV should generally be less than 10%, and inter-assay %CV less than 15%.[19]
| Possible Cause | Recommended Solution |
| Inaccurate Pipetting | Use calibrated pipettes and ensure there are no air bubbles when aspirating or dispensing liquids. Pre-wet pipette tips. |
| Inadequate Mixing | Thoroughly mix all reagents and samples before adding them to the plate. Gently tap the plate after adding reagents to ensure proper mixing in the wells. |
| Inconsistent Washing | Use an automated plate washer for better consistency if available. If washing manually, ensure all wells are treated identically.[20] |
| "Edge Effects" | This can be caused by temperature gradients across the plate.[21] Ensure the plate and all reagents are at room temperature before starting. Avoid stacking plates during incubation.[20][21] |
Problem 4: Inaccurate Results - Suspected Cross-Reactivity
Due to the structural similarity of steroid hormones, cross-reactivity is a common issue in steroid immunoassays, potentially leading to falsely elevated results.[9][22]
Potential Cross-Reactants for this compound Immunoassay:
| Compound | Structural Similarity to this compound | Likely Cross-Reactivity |
| Progesterone | High (lacks the 11-keto group) | High |
| 11β-Hydroxyprogesterone | High (hydroxyl instead of keto group at C11) | High |
| Cortisone | High (additional hydroxyl groups at C17 and C21) | Moderate to High |
| 11-Deoxycortisol | Moderate | Moderate |
| 17α-Hydroxyprogesterone | Moderate | Moderate |
| Testosterone | Low | Low |
| 11-Ketotestosterone | Moderate (lacks the C20 ketone and C21 methyl group) | Moderate |
Note: This table is predictive and based on structural similarities. Actual cross-reactivity must be determined experimentally.
Solution:
-
Consult Kit Datasheet: Always check the manufacturer's data for known cross-reactants.
-
Perform Cross-Reactivity Testing: If you suspect cross-reactivity with a compound not listed, you will need to perform your own validation experiments (see Experimental Protocols).
-
Sample Purification: Use techniques like HPLC to separate this compound from other steroids before the immunoassay.
-
Use a More Specific Method: For definitive quantification, consider using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers higher specificity.[7]
Problem 5: Inaccurate Results - Suspected Matrix Effects
Components in the sample matrix (e.g., serum, plasma) can interfere with the antibody-antigen binding.[6][23]
Solutions:
-
Sample Extraction: Perform a solvent extraction (e.g., with diethyl ether or ethyl acetate) to remove interfering substances.[24]
-
Sample Dilution: Diluting the sample with assay buffer can minimize matrix effects, but ensure the final concentration of this compound is within the assay's detection range.
-
Spike and Recovery Experiment: To confirm a matrix effect, add a known amount of this compound standard to your sample and measure the recovery. A recovery rate significantly different from 100% indicates a matrix effect.
Experimental Protocols
Note: The following protocols are general guidelines. Always refer to your specific immunoassay kit's manual for detailed instructions. The competitive ELISA protocol is adapted from protocols for the structurally similar steroid, 11-Ketotestosterone.[24][25][26]
Protocol 1: Competitive ELISA for this compound
-
Reagent Preparation: Prepare all buffers, standards, and working solutions according to the kit manufacturer's instructions. Allow all reagents to come to room temperature before use.
-
Standard Curve Preparation: Perform serial dilutions of the this compound standard to create a standard curve.
-
Sample/Standard Addition: Add 50 µL of each standard, control, and prepared sample to the appropriate wells of the antibody-coated microplate.
-
Conjugate Addition: Add 25 µL of the this compound-enzyme conjugate to each well.
-
Antibody Addition: Add 25 µL of the anti-11-Ketoprogesterone antibody to each well (except for non-specific binding wells).
-
Incubation: Cover the plate and incubate for the time and temperature specified in the protocol (e.g., 2 hours at room temperature with shaking).[24]
-
Washing: Aspirate the contents of the wells and wash 4 times with 300 µL of 1X Wash Buffer per well.[24]
-
Substrate Addition: Add 100 µL of TMB substrate to each well and incubate in the dark for a specified time (e.g., 30 minutes) at room temperature.[24]
-
Stop Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.
-
Read Plate: Measure the absorbance at 450 nm using a microplate reader within 10 minutes of adding the stop solution.[24]
-
Data Analysis: Calculate the average OD for each set of replicates. Generate a standard curve by plotting the OD values against the corresponding concentrations of the standards. Determine the concentration of this compound in the samples from the standard curve.
Protocol 2: Sample Preparation - Steroid Extraction from Serum/Plasma
-
Solvent Addition: Add a 5:1 (v/v) ratio of diethyl ether or ethyl acetate (B1210297) to the serum or plasma sample in a glass tube.[24]
-
Vortexing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.
-
Separation: Allow the layers to separate for 5 minutes.
-
Freezing and Collection: Freeze the aqueous (lower) layer in a dry ice/ethanol bath. Carefully pour off the organic solvent (upper) layer containing the steroids into a clean tube.
-
Repeat Extraction: Thaw the aqueous layer and repeat the extraction (steps 1-4) to maximize recovery, pooling the organic layers.
-
Drying: Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen or using a centrifugal evaporator (SpeedVac).
-
Reconstitution: Reconstitute the dried extract in a known volume of assay buffer. The reconstituted sample is now ready for use in the immunoassay.
Protocol 3: Cross-Reactivity Assessment
-
Prepare this compound Standard Curve: Prepare a standard curve for this compound as described in Protocol 1.
-
Prepare Potential Cross-Reactant Solutions: Prepare serial dilutions of the potential cross-reacting steroid in the assay buffer.
-
Run Competitive ELISA: In separate wells, run the competitive ELISA with the different concentrations of the potential cross-reactant in place of the this compound standard.
-
Data Analysis:
-
Determine the concentration of this compound that causes 50% inhibition of the maximum signal (IC50).
-
Determine the IC50 for the potential cross-reactant.
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of this compound / IC50 of Cross-Reactant) x 100
-
Visual Guides
Competitive ELISA Workflow
Caption: Workflow for a competitive this compound ELISA.
Troubleshooting Decision Tree for Immunoassay Issues
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Buy this compound | 516-15-4 [smolecule.com]
- 3. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 4. Competitive ELISA troubleshooting tips | Abcam [abcam.com]
- 5. ELISA Troubleshooting Guide: Common Questions, Tips & Tricks | R&D Systems [rndsystems.com]
- 6. The effect of serum matrix and gender on cortisol measurement by commonly used immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Multiplexed analysis of steroid hormones in human serum using novel microflow tile technology and LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Hormone Immunoassay Interference: A 2021 Update - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. arp1.com [arp1.com]
- 12. arp1.com [arp1.com]
- 13. biocompare.com [biocompare.com]
- 14. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 15. How To Optimize Your ELISA Experiments | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 16. bosterbio.com [bosterbio.com]
- 17. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 18. sinobiological.com [sinobiological.com]
- 19. cytodiagnostics-us.com [cytodiagnostics-us.com]
- 20. blog.abclonal.com [blog.abclonal.com]
- 21. Surmodics - Potential Errors that can Occur in an ELISA [shop.surmodics.com]
- 22. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. documents.thermofisher.com [documents.thermofisher.com]
- 25. unibiotech.in [unibiotech.in]
- 26. 11-KT( 11-keto Testosterone) ELISA Kit – AFG Scientific [afgsci.com]
Technical Support Center: Optimizing 11-Ketoprogesterone Extraction from Serum
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction efficiency of 11-Ketoprogesterone from serum samples.
Troubleshooting Guide
This section addresses specific issues that may arise during the extraction of this compound from serum.
Issue 1: Low Analyte Recovery
Question: We are experiencing low recovery of this compound in our final extract. What are the potential causes and solutions?
Answer:
Low recovery of this compound can stem from several factors throughout the extraction process. Here is a systematic guide to troubleshooting this issue:
-
Incomplete Cell Lysis (for intracellular concentrations): If you are working with whole blood that has not been properly separated, or if you are interested in intracellular concentrations, ensure complete homogenization to release the analyte from blood cells.[1]
-
Suboptimal Extraction Solvent in Liquid-Liquid Extraction (LLE): The choice of solvent is critical for efficiently partitioning this compound from the aqueous serum matrix into the organic phase.[2]
-
Recommendation: Diethyl ether and ethyl acetate (B1210297) are commonly used and effective solvents for steroid extraction.[3] Methyl tert-butyl ether (MTBE) is another effective option.[4][5] If you are using a less common solvent, consider switching to one of these.
-
Optimization: Perform small-scale pilot extractions with different solvents to determine the one that yields the highest recovery for your specific workflow.
-
-
Insufficient Mixing during LLE: Inadequate mixing will result in poor partitioning of the analyte into the organic solvent.
-
Recommendation: Ensure vigorous vortexing for at least 2 minutes to create a large surface area for efficient extraction.[3]
-
-
Emulsion Formation during LLE: Emulsions are a common problem in LLE, trapping the analyte at the interface and leading to its loss during phase separation.[6]
-
Recommendation:
-
Add sodium chloride ("salting out") to the aqueous phase to increase its polarity and promote phase separation.[2]
-
Centrifuge at a higher speed or for a longer duration to break the emulsion.
-
Consider using Supported Liquid Extraction (SLE) as an alternative, as it is less prone to emulsion formation.[6][7]
-
-
-
Improper pH of the Sample: The pH of the serum sample can influence the charge state of this compound and its solubility in the extraction solvent. While steroids are generally nonpolar, pH adjustments can sometimes aid in the extraction of a panel of steroids.[2]
-
Inadequate Elution in Solid-Phase Extraction (SPE): If using SPE, the elution solvent may not be strong enough to release this compound from the sorbent.
-
Recommendation: Ensure the elution solvent is appropriate for the chosen SPE cartridge (e.g., C18). Methanol (B129727) is a common and effective elution solvent for steroids from reversed-phase sorbents.[3][8] You may need to test different elution solvent compositions and volumes.
-
-
Analyte Loss during Evaporation: The evaporation step to concentrate the extract can lead to the loss of the analyte if not performed carefully.
-
Recommendation: Use a gentle stream of nitrogen gas at a controlled temperature (e.g., 45-50°C) or a centrifugal vacuum evaporator to prevent analyte loss.[1]
-
Issue 2: High Variability in Results (Poor Reproducibility)
Question: Our replicate extractions are showing high variability. How can we improve the reproducibility of our this compound measurements?
Answer:
High variability in extraction results can be attributed to inconsistencies in sample handling and the extraction protocol itself.
-
Pre-analytical Sample Stability: The stability of this compound in serum is critical. Delays in processing can lead to changes in its concentration. For the related compound 11-ketotestosterone (B164220), significant increases in concentration were observed in serum samples that were not separated from blood cells within 2 hours.[9][10]
-
Inconsistent Pipetting: Inaccurate or inconsistent pipetting of serum, internal standards, and solvents will directly impact the final concentration.
-
Recommendation: Calibrate your pipettes regularly. Use reverse pipetting for viscous liquids like serum.
-
-
Inconsistent Mixing or Incubation Times: Ensure that all samples are vortexed for the same duration and at the same intensity. Similarly, incubation and phase separation times should be consistent across all samples.[3]
-
Matrix Effects in LC-MS/MS Analysis: Components in the serum matrix can interfere with the ionization of this compound in the mass spectrometer, leading to ion suppression or enhancement and, consequently, high variability.[12]
-
Recommendation:
-
Incorporate an internal standard that is structurally similar to this compound to compensate for matrix effects.
-
Optimize the cleanup step of your extraction protocol. An SPE cleanup step after LLE can help remove interfering substances.[1]
-
Consider using a more advanced extraction technique like SLE, which often provides cleaner extracts.[6][7]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most suitable extraction method for this compound from serum?
A1: Both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are widely used and effective methods for extracting steroid hormones like this compound from serum.[2][3][8] Supported Liquid Extraction (SLE) is an efficient alternative to traditional LLE that offers high analyte recoveries and avoids issues with emulsion formation.[6][7] The best method for your laboratory will depend on factors such as sample throughput, available equipment, and the required level of extract cleanliness.
Q2: Which solvents are recommended for Liquid-Liquid Extraction (LLE) of this compound?
A2: Diethyl ether and ethyl acetate are the most commonly recommended solvents for the LLE of steroids from serum.[3] Methyl tert-butyl ether (MTBE) has also been used effectively.[4]
Q3: How can I determine the extraction efficiency of my protocol?
A3: To determine the extraction efficiency, you can spike a known amount of an this compound standard into a blank serum sample and process it alongside your unknown samples. The recovery is calculated by comparing the amount of analyte measured in the spiked sample to the amount measured in a standard solution of the same concentration that has not undergone extraction.[3]
Q4: Is an internal standard necessary for the analysis of this compound?
A4: Yes, using an isotopically labeled internal standard is highly recommended, especially for LC-MS/MS analysis.[9][10][13][14] An internal standard helps to correct for analyte loss during sample preparation and for matrix effects during analysis, thereby improving the accuracy and precision of your results.
Q5: What are the best practices for storing serum samples before extraction?
A5: For short-term storage, serum samples should be kept at 2-8°C. For long-term storage, samples should be stored at -20°C or -80°C to maintain the stability of the analytes. It is crucial to minimize freeze-thaw cycles.
Data Presentation
The following tables summarize quantitative data on the recovery of steroids from serum using different extraction methods.
Table 1: Recovery of Steroids using Supported Liquid Extraction (SLE)
| Steroid Panel | Extraction Method | Elution Solvent | Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Panel of steroid hormones | ISOLUTE® SLE+ | Ethyl acetate | >75 | <10 | [6][7] |
| Panel of steroid hormones (excluding DHEAS) | ISOLUTE® SLE+ | Ethyl acetate:hexane (75:25, v/v) | >80 | <10 | [6] |
| Testosterone, Androstenedione, 17-hydroxyprogesterone, 11β-hydroxyandrostenedione, 11-ketotestosterone | Supported Liquid Extraction (SLE) | Not specified | 95.3 - 111.6 | Not specified | [9][10] |
Table 2: Recovery of Steroids using Solid-Phase Extraction (SPE)
| Steroid Panel | Extraction Method | Recovery (%) | Reference |
| 11-steroid panel (including 11-deoxycortisol, progesterone, etc.) | SOLAµ™ HRP 96-well plate | 42 - 95 | [8] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Serum
This protocol is a generalized procedure and may require optimization for your specific application.
-
Sample Preparation:
-
Thaw frozen serum samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Pipette 200 µL of serum into a clean glass centrifuge tube.
-
-
Internal Standard Spiking:
-
Add an appropriate amount of an isotopically labeled this compound internal standard to each sample.
-
-
Extraction:
-
Collection of Organic Phase:
-
Carefully transfer the upper organic layer containing the extracted steroids to a new clean glass tube. To maximize recovery, you can freeze the aqueous layer in a dry ice/ethanol bath before pouring off the organic solvent.[3]
-
Repeat the extraction of the remaining aqueous layer with another 1.0 mL of the organic solvent.
-
Pool the organic extracts.
-
-
Evaporation:
-
Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen at 45-50°C or using a centrifugal vacuum evaporator.[1]
-
-
Reconstitution:
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the mobile phase used for your LC-MS/MS analysis.
-
Vortex briefly and transfer to an autosampler vial for analysis.
-
Protocol 2: Solid-Phase Extraction (SPE) of this compound from Serum
This protocol is a general guideline for using a C18 SPE cartridge.
-
Cartridge Conditioning:
-
Condition a C18 SPE cartridge by passing 2 mL of methanol through it, followed by 2 mL of LC-MS grade water. Do not allow the cartridge to dry.[1]
-
-
Sample Preparation and Loading:
-
Pre-treat the serum sample as required (e.g., protein precipitation with an equal volume of cold acetonitrile, followed by centrifugation).
-
Dilute the supernatant from the pre-treatment step with water (e.g., 1 mL of 10% methanol in water).[1]
-
Load the diluted sample onto the conditioned SPE cartridge at a slow, steady flow rate.
-
-
Washing:
-
Wash the cartridge with 2 mL of a weak organic solvent solution (e.g., 10% methanol in water) to remove polar interferences.
-
-
Elution:
-
Elute the this compound from the cartridge with 2 mL of methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume of the mobile phase for LC-MS/MS analysis.
-
Visualizations
Caption: Workflow for Liquid-Liquid Extraction (LLE) of this compound.
Caption: A decision tree for troubleshooting low recovery in LLE.
Caption: Simplified metabolic pathway leading to this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. austinpublishinggroup.com [austinpublishinggroup.com]
- 3. arborassays.com [arborassays.com]
- 4. researchgate.net [researchgate.net]
- 5. Determination of 19 Steroid Hormones in Human Serum and Urine Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effective Extraction of a Panel of Steroid Hormones from Human Serum | Separation Science [sepscience.com]
- 7. biotage.com [biotage.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. Development of a total serum testosterone, androstenedione, 17-hydroxyprogesterone, 11β-hydroxyandrostenedione and 11-ketotestosterone LC-MS/MS assay and its application to evaluate pre-analytical sample stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Rapidity and Precision of Steroid Hormone Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A practical approach to supported liquid extraction and measurement of 18 steroids in plasma and serum by targeted liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. research.ed.ac.uk [research.ed.ac.uk]
Troubleshooting poor peak shape in 11-Ketoprogesterone chromatography.
This technical support center provides troubleshooting guidance for common issues encountered during the chromatographic analysis of 11-Ketoprogesterone. The information is intended for researchers, scientists, and drug development professionals to help resolve poor peak shapes in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Peak Tailing
Q1: My this compound peak is showing significant tailing. What are the likely causes and how can I fix it?
A1: Peak tailing for a neutral compound like this compound in reverse-phase chromatography is often due to secondary interactions with the stationary phase or issues with the chromatographic system. Here are the primary causes and solutions:
-
Secondary Interactions with Residual Silanols: The most common cause of peak tailing for steroids is the interaction of polar functional groups with active silanol (B1196071) groups on the silica-based stationary phase.
-
Solution 1: Use an End-Capped Column: Employ a high-quality, well-end-capped C18 or C8 column to minimize the number of free silanol groups.
-
Solution 2: Adjust Mobile Phase pH: While this compound is neutral, operating at a lower pH (e.g., pH 3-4 with a formic acid or phosphate (B84403) buffer) can suppress the ionization of residual silanol groups, reducing secondary interactions.[1]
-
Solution 3: Mobile Phase Additives: The addition of a small amount of a competitive base, like triethylamine (B128534) (TEA), to the mobile phase can mask the active silanol sites. However, be aware that TEA can be detrimental to column longevity and may affect mass spectrometry detection if used.
-
-
Column Contamination or Degradation: Accumulation of sample matrix components or strongly retained compounds on the column can lead to active sites and peak tailing.[2][3]
-
Solution: Flush the column with a strong solvent (e.g., 100% acetonitrile (B52724) or isopropanol). If the problem persists, consider replacing the column. Using a guard column can help extend the analytical column's lifetime.
-
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening and tailing.[1]
-
Solution: Minimize the length and internal diameter of all connecting tubing. Ensure all fittings are properly made to avoid dead volumes.
-
Issue 2: Peak Fronting
Q2: I am observing peak fronting for my this compound standard. What could be the reason?
A2: Peak fronting is typically caused by column overload or a mismatch between the sample solvent and the mobile phase.[4][5]
-
Column Overload: Injecting too much analyte mass or a large injection volume can saturate the stationary phase.[5][6]
-
Solution 1: Reduce Injection Mass: Decrease the concentration of your this compound standard and reinject.
-
Solution 2: Reduce Injection Volume: Lower the injection volume.
-
-
Sample Solvent Mismatch: this compound is practically insoluble in water.[4] If your sample is dissolved in a solvent significantly stronger (less polar in reverse-phase) than your mobile phase, it can cause the analyte to travel through the column too quickly at the beginning, resulting in a fronting peak.
-
Solution: Dissolve your this compound standard in a solvent that is as close in composition to the initial mobile phase as possible, or ideally, in the mobile phase itself. If a stronger solvent is necessary for solubility, keep the injection volume as small as possible.
-
-
Column Collapse: A physical collapse of the stationary phase bed can also lead to peak fronting.[4] This can be caused by extreme pH or temperature, or sudden pressure shocks.
-
Solution: Ensure your mobile phase pH and operating temperature are within the column manufacturer's recommendations. If you suspect column collapse, the column will likely need to be replaced.
-
Issue 3: Split Peaks
Q3: My this compound peak is split. How do I troubleshoot this?
A3: Split peaks can indicate a problem with the column inlet, the injection solvent, or co-elution.[4][7]
-
Clogged Inlet Frit or Column Void: If all peaks in your chromatogram are split, the issue is likely a partially blocked inlet frit or a void at the head of the column.[4][8] This causes the sample to be distributed unevenly onto the stationary phase.
-
Solution: Filter all samples and mobile phases to prevent particulates from reaching the column. If a blockage is suspected, you can try back-flushing the column (check the manufacturer's instructions first). If a void has formed, the column may need to be replaced.
-
-
Injection Solvent Incompatibility: Injecting a sample in a solvent that is not miscible with the mobile phase or is much stronger can cause the peak to split.[9]
-
Solution: As with peak fronting, ensure your sample solvent is compatible with and ideally weaker than or of similar strength to your mobile phase.
-
-
Co-elution: If only the this compound peak is split, it's possible that an impurity or a related compound is co-eluting.
-
Solution: To investigate this, try altering the chromatographic conditions to improve resolution. You can change the mobile phase composition (e.g., switch from acetonitrile to methanol), adjust the temperature, or try a column with a different selectivity.
-
Data Presentation
Table 1: Effect of Mobile Phase Additives on Peak Asymmetry of a Steroidal Compound
| Mobile Phase Composition | Additive | Additive Concentration | Peak Asymmetry Factor (As) |
| 60:40 Acetonitrile:Water | None | N/A | 1.8 |
| 60:40 Acetonitrile:Water | Formic Acid | 0.1% | 1.3 |
| 60:40 Acetonitrile:Water | Trifluoroacetic Acid (TFA) | 0.05% | 1.2 |
| 60:40 Acetonitrile:Water | Ammonium (B1175870) Formate | 10 mM | 1.4 |
Note: Data is illustrative and based on typical observations for neutral, polar compounds on a C18 column. A peak asymmetry factor of 1.0 represents a perfectly symmetrical peak. Values greater than 1 indicate tailing.
Experimental Protocols
Protocol: Method Development for Improved Peak Shape of this compound
This protocol outlines a systematic approach to developing a reverse-phase HPLC method with improved peak shape for this compound.
1. Materials and Equipment:
-
HPLC system with UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)
-
This compound reference standard
-
HPLC-grade acetonitrile, methanol (B129727), and water
-
Formic acid and/or ammonium acetate (B1210297) (for buffered mobile phase)
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
2. Standard Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in methanol or acetonitrile.
-
Prepare a working standard at 10 µg/mL by diluting the stock solution with the initial mobile phase composition.
3. Chromatographic Conditions (Initial):
-
Column: C18, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 60% B to 90% B over 10 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 245 nm
-
Injection Volume: 5 µL
4. Optimization Steps:
-
Step 1 (Evaluate Initial Conditions): Inject the working standard and assess the peak shape. If tailing is observed, proceed to the next step.
-
Step 2 (Mobile Phase Modification):
-
Prepare Mobile Phase A with 0.1% formic acid.
-
Re-run the analysis and evaluate the peak shape. Formic acid can help to sharpen the peak by minimizing interactions with the silica (B1680970) backbone.
-
-
Step 3 (Organic Modifier):
-
If peak shape is still not optimal, change the organic modifier. Prepare Mobile Phase B as methanol and repeat the analysis with an adjusted gradient to achieve similar retention. Methanol can offer different selectivity and sometimes improved peak shape for steroids.
-
-
Step 4 (Temperature Optimization):
-
Increase the column temperature in increments of 5 °C (e.g., to 35 °C and 40 °C). Higher temperatures can improve peak efficiency and reduce tailing, but be mindful of the column's operating limits.
-
5. Data Analysis:
-
For each condition, calculate the peak asymmetry factor. The goal is to achieve an asymmetry factor as close to 1.0 as possible (typically within a range of 0.9 to 1.5).
Mandatory Visualization
Below is a troubleshooting workflow for poor peak shape in this compound chromatography.
Troubleshooting workflow for poor peak shape.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Pregn-4-ene-3,11,20-trione | C21H28O3 | CID 94166 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The in vitro metabolism of 11β-hydroxyprogesterone and this compound to 11-ketodihydrotestosterone in the backdoor pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound [drugfuture.com]
- 5. phenomenex.com [phenomenex.com]
- 6. This compound Pharmaceutical Secondary Standard CRM [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. cleanchemlab.com [cleanchemlab.com]
- 9. This compound | CAS 516-15-4 | LGC Standards [lgcstandards.com]
Minimizing matrix effects in 11-Ketoprogesterone quantification.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects during the quantification of 11-Ketoprogesterone.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect this compound quantification?
A1: The "matrix" refers to all components in a sample other than the analyte of interest, such as proteins, lipids, salts, and other endogenous compounds. Matrix effects occur when these components interfere with the ionization of the target analyte (this compound) in the mass spectrometer source, leading to either ion suppression or enhancement.[1] This can significantly impact the accuracy, precision, and sensitivity of quantification, potentially leading to underestimation or overestimation of the analyte's concentration.[2][3][4] Phospholipids (B1166683) are a major cause of ion suppression in the analysis of samples from biological matrices like plasma or serum.[4][5][6]
Q2: What are the most common sources of matrix effects in biological samples for steroid analysis?
A2: The most common sources of matrix effects in biological samples such as plasma and serum are phospholipids, which are abundant in cell membranes.[5][6] Other sources include salts, proteins, and other endogenous metabolites that can co-elute with this compound and interfere with its ionization.
Q3: How can I assess the presence and magnitude of matrix effects in my assay?
A3: The presence and magnitude of matrix effects can be evaluated using several methods:
-
Post-Extraction Spike Method: This involves comparing the response of an analyte spiked into a blank matrix extract with the response of the analyte in a neat solvent at the same concentration. This method provides a quantitative assessment of matrix effects.
-
Post-Column Infusion: A constant flow of the analyte is infused into the mass spectrometer after the analytical column. A blank matrix extract is then injected. Any signal suppression or enhancement at the retention time of interfering compounds indicates the presence of matrix effects.[7]
-
Matrix-Matched Calibration Curves: Comparing the slope of a calibration curve prepared in a neat solvent to one prepared in the sample matrix can reveal the impact of the matrix. A significant difference in slopes indicates the presence of matrix effects.
Q4: What is the best internal standard to use for this compound quantification to compensate for matrix effects?
A4: The most effective internal standards for compensating for matrix effects are stable isotope-labeled (SIL) internal standards.[8] A SIL internal standard for this compound would be structurally identical to the analyte but with a heavier mass due to the incorporation of isotopes like ¹³C or ²H. This allows it to co-elute with the analyte and experience similar ionization suppression or enhancement, leading to a consistent analyte-to-internal standard ratio and more accurate quantification.[2][3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor reproducibility and accuracy | Significant matrix effects (ion suppression or enhancement). | 1. Improve Sample Preparation: Implement a more rigorous sample cleanup method such as Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), or specific Phospholipid Removal (PLR) techniques.[4] 2. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects that cannot be eliminated through sample cleanup.[8] 3. Optimize Chromatography: Adjust the LC gradient to better separate this compound from co-eluting matrix components. |
| Low signal intensity (ion suppression) | Co-elution of phospholipids or other endogenous compounds. | 1. Phospholipid Removal: Use specialized sample preparation plates or cartridges designed to remove phospholipids (e.g., HybridSPE, Ostro).[5][9][10] 2. Sample Dilution: If the assay has sufficient sensitivity, diluting the sample extract can reduce the concentration of interfering matrix components.[7][11] 3. Derivatization: Chemical derivatization can alter the retention time of this compound, moving it away from the region of ion suppression.[12][13][14] |
| High signal intensity (ion enhancement) | Co-eluting compounds that enhance the ionization of this compound. | 1. Improve Chromatographic Separation: Modify the LC method to resolve the analyte from the enhancing compounds. 2. Enhance Sample Cleanup: Utilize a more selective sample preparation method like SPE or immunocapture to remove the interfering compounds.[15] |
| Inconsistent results between different sample lots | Variability in the matrix composition between different batches of biological samples. | 1. Matrix-Matched Calibrators and QCs: Prepare calibration standards and quality control samples in a representative blank matrix to account for lot-to-lot variability. 2. Standard Addition: For a small number of samples, the standard addition method can be used to accurately quantify the analyte in each specific matrix. |
Experimental Protocols & Data
Sample Preparation Methodologies
Several sample preparation techniques can be employed to minimize matrix effects. The choice of method depends on the required level of cleanliness, throughput, and available resources.
Protocol 1: Protein Precipitation (PPT) - Basic Cleanup
-
Objective: To remove proteins from the sample. This is a simple but less effective method for removing phospholipids.
-
Procedure:
-
To 100 µL of plasma/serum, add 300 µL of cold acetonitrile (B52724) containing the internal standard.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE) - Intermediate Cleanup
-
Objective: To partition this compound into an organic solvent, leaving many interfering substances in the aqueous phase.[4]
-
Procedure:
-
To 100 µL of plasma/serum, add the internal standard.
-
Add 500 µL of a water-immiscible organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).
-
Vortex for 2 minutes.
-
Centrifuge at 3,000 x g for 5 minutes.
-
Freeze the aqueous layer and transfer the organic layer to a new tube.
-
Evaporate the organic solvent to dryness and reconstitute the residue.
-
Protocol 3: Solid-Phase Extraction (SPE) - Advanced Cleanup
-
Objective: To selectively retain and elute this compound while washing away interfering compounds.[16]
-
Procedure (using a generic C18 SPE cartridge):
-
Conditioning: Pass 1 mL of methanol (B129727) followed by 1 mL of water through the cartridge.
-
Loading: Load the pre-treated sample (e.g., diluted plasma).
-
Washing: Wash with 1 mL of a weak organic solvent/water mixture (e.g., 10% methanol in water) to remove polar interferences.
-
Elution: Elute this compound with 1 mL of an appropriate organic solvent (e.g., methanol or acetonitrile).
-
Dry-down and Reconstitution: Evaporate the eluate and reconstitute in the mobile phase.
-
Protocol 4: Phospholipid Removal (PLR) - Targeted Cleanup
-
Objective: To specifically remove phospholipids, a major source of matrix effects.[5][6]
-
Procedure (using a phospholipid removal plate, e.g., Ostro):
-
Add plasma/serum sample and internal standard to the wells of the plate.
-
Add a protein precipitation solvent (e.g., acetonitrile).
-
Mix and apply a vacuum to pull the sample through the phospholipid-retaining sorbent.
-
Collect the filtrate, which is now depleted of phospholipids.
-
Evaporate and reconstitute for analysis.
-
Quantitative Data Summary
The following tables summarize recovery and matrix effect data for steroid analysis using different sample preparation techniques, which can be indicative of performance for this compound quantification.
Table 1: Comparison of Analyte Recovery and Phospholipid Removal Efficiency
| Sample Preparation Method | Analyte Recovery (%) | Phospholipid Removal (%) | Reproducibility (%RSD) | Reference |
| Protein Precipitation (PPT) | ~90-105 | Low (<10%) | >10 | [5] |
| Liquid-Liquid Extraction (LLE) | 74.2 - 126.9 | Moderate | <15 | [17] |
| Solid-Phase Extraction (SPE) | >85 | High (>95%) | <10 | [16] |
| Phospholipid Removal Plates | >90 | >99 | <5 | [6] |
| Online SPE (HybridSPE) | 94 - 102 | >95 | 1 - 5 | [9][10] |
Table 2: Matrix Effect Evaluation for Steroid Hormones
| Extraction Method | Matrix Effect (%) | Notes | Reference |
| Magnetic Bead Extraction | 82.3 - 113.1 | Evaluated as the relative response between serum matrix and methanol solution. | [18] |
| Liquid-Liquid Extraction | Signal loss no more than 30% | For a panel of 11 steroids. | [17] |
| Supported Liquid Extraction (SLE) | Negligible | For a panel including 11-ketotestosterone (B164220). | [19] |
Visualized Workflows and Pathways
General Workflow for this compound Quantification
Caption: General experimental workflow for the quantification of this compound.
Decision Tree for Troubleshooting Matrix Effects
Caption: A logical decision tree for troubleshooting and minimizing matrix effects.
This compound Biosynthesis Pathway
Caption: Simplified biosynthesis pathway of 11-oxygenated steroids.[20][21][22]
References
- 1. Aspects of Matrix and Analyte Effects in Clinical Pharmacokinetic Sample Analyses using LC-ESI/MS/MS – Two Case Examples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Overcoming matrix effects in quantitative liquid chromatography-mass spectrometry analysis of steroid hormones in surface waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. learning.sepscience.com [learning.sepscience.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Validation of highly sensitive simultaneous targeted and untargeted analysis of keto-steroids by Girard P derivatization and stable isotope dilution-liquid chromatography-high resolution mass spectrometry [escholarship.org]
- 14. Research Portal [researchdiscovery.drexel.edu]
- 15. Development of an automated immunologic mass spectrometry (iMS) method to overcome matrix effect for quantification: Steroid hormones as the example: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 16. Advances in steroid purification for novel techniques in carbon isotope ratio mass spectrometry of doping control - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00751H [pubs.rsc.org]
- 17. Simultaneous Quantification of Steroid Hormones Using hrLC-MS in Endocrine Tissues of Male Rats and Human Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Development of a total serum testosterone, androstenedione, 17-hydroxyprogesterone, 11β-hydroxyandrostenedione and 11-ketotestosterone LC-MS/MS assay and its application to evaluate pre-analytical sample stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The in vitro metabolism of 11β-hydroxyprogesterone and this compound to 11-ketodihydrotestosterone in the backdoor pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Impaired 11β-Hydroxysteroid Dehydrogenase Type 2 Activity in Kidney Disease Disrupts 11-Oxygenated Androgen Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The 11β-hydroxysteroid dehydrogenase isoforms: pivotal catalytic activities yield potent C11-oxy C19 steroids with 11βHSD2 favouring 11-ketotestosterone, 11-ketoandrostenedione and this compound biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 11-Ketoprogesterone Antibody Cross-Reactivity
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 11-Ketoprogesterone antibodies. The following information addresses potential cross-reactivity issues that may be encountered during immunoassays.
Troubleshooting Guide
Issue: Unexpectedly High this compound Levels
| Potential Cause | Troubleshooting Steps |
| Antibody Cross-Reactivity | Structurally similar steroids present in the sample may be binding to the this compound antibody, leading to falsely elevated results. Refer to the Cross-Reactivity Data table below to identify potential cross-reactants. Consider performing a cross-reactivity validation experiment as detailed in the Experimental Protocols section. |
| Sample Matrix Effects | Components in the sample matrix (e.g., serum, plasma, tissue homogenate) can interfere with antibody-antigen binding. To mitigate this, consider sample purification using solid-phase extraction (SPE) or liquid-liquid extraction (LLE). |
| Reagent Contamination | Ensure all buffers and reagents are freshly prepared and free from contamination. |
| Improper Washing Steps | Inadequate washing can lead to high background signal. Increase the number of wash steps or the duration of each wash. |
| Incorrect Standard Curve Preparation | Double-check all dilutions and calculations for the standard curve. Ensure accurate pipetting. |
Issue: Poor Assay Precision or Reproducibility
| Potential Cause | Troubleshooting Steps |
| Pipetting Inconsistency | Ensure consistent and accurate pipetting technique. Use calibrated pipettes and fresh tips for each sample and standard. |
| Temperature Fluctuations | Ensure all reagents and plates are brought to room temperature before starting the assay. Maintain a consistent temperature during incubations. |
| Plate Edge Effects | To minimize evaporation and temperature gradients, use a plate sealer during incubations and avoid using the outer wells of the microplate if edge effects are significant. |
| Reagent Degradation | Ensure proper storage of all kit components as per the manufacturer's instructions. Avoid repeated freeze-thaw cycles. |
Frequently Asked Questions (FAQs)
Q1: What is antibody cross-reactivity and why is it a concern for this compound assays?
Antibody cross-reactivity occurs when an antibody, intended to bind to a specific analyte (in this case, this compound), also binds to other structurally similar molecules. This is a significant concern in steroid immunoassays because many steroids share a common core structure, making it challenging to develop highly specific antibodies. Cross-reactivity can lead to inaccurate quantification, often resulting in falsely elevated concentrations of the target analyte.
Q2: Which steroids are most likely to cross-react with an this compound antibody?
Due to their structural similarity, the following steroids are potential cross-reactants:
-
Progesterone: The precursor to this compound.
-
11β-Hydroxyprogesterone: The immediate precursor to this compound.
-
17α-Hydroxyprogesterone: A key intermediate in steroidogenesis.
-
Cortisol: Shares the 11-keto group and overall steroid structure.
-
Testosterone and related androgens: While structurally more distinct, high concentrations could potentially interfere.
Q3: How can I confirm if my results are affected by cross-reactivity?
The most definitive way is to perform a cross-reactivity validation experiment using a competitive ELISA or a similar immunoassay format. This involves testing the ability of suspected cross-reactants to displace a labeled this compound conjugate from the antibody. The detailed protocol for this is provided in the Experimental Protocols section.
Q4: What can I do to minimize the impact of cross-reactivity?
-
Sample Purification: Employing extraction techniques like SPE or LLE can help separate this compound from potentially cross-reacting steroids.
-
Use of a Highly Specific Antibody: Whenever possible, select an antibody that has been well-characterized and shown to have minimal cross-reactivity with relevant steroids.
-
Alternative Methods: For highly critical applications where specificity is paramount, consider using a more specific analytical method such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Cross-Reactivity Data
Disclaimer: The following data is inferred from the cross-reactivity profile of a commercial 11-Ketotestosterone ELISA kit (Thermo Fisher Scientific). Due to the structural similarity between 11-Ketotestosterone and this compound, a similar cross-reactivity pattern is anticipated. However, for accurate quantification, it is crucial to validate the cross-reactivity of the specific this compound antibody being used.
| Steroid | Anticipated Cross-Reactivity (%) |
| This compound | 100 |
| Progesterone | 0.24 |
| 17α-Hydroxyprogesterone | 0.20 |
| Testosterone | 2.03 |
| 11-Ketoandrostenedione | 1.70 |
| Dehydroepiandrosterone (DHEA) | 0.95 |
| Epiandrosterone | 0.12 |
| Androsterone | 0.08 |
| 17β-Estradiol | <0.05 |
Experimental Protocols
Protocol for Determining Antibody Cross-Reactivity using Competitive ELISA
This protocol outlines the steps to determine the percentage of cross-reactivity of potentially interfering compounds in a competitive this compound immunoassay.
Materials:
-
Microtiter plate pre-coated with a secondary antibody (e.g., goat anti-rabbit IgG)
-
This compound standard
-
Potentially cross-reacting steroids
-
This compound antibody
-
This compound-enzyme (e.g., HRP) conjugate
-
Assay buffer
-
Wash buffer
-
Substrate solution (e.g., TMB)
-
Stop solution
-
Microplate reader
Procedure:
-
Prepare Standard and Cross-Reactant Dilutions:
-
Prepare a serial dilution of the this compound standard in assay buffer to generate a standard curve (e.g., 0 to 1000 pg/mL).
-
Prepare serial dilutions of each potential cross-reacting steroid in assay buffer over a broad concentration range.
-
-
Assay Setup:
-
Add a fixed amount of this compound-enzyme conjugate to each well.
-
Add the this compound standard, potential cross-reactant, or sample to the appropriate wells.
-
Add the this compound antibody to each well to initiate the competitive binding reaction.
-
-
Incubation:
-
Incubate the plate for a specified time and temperature (e.g., 2 hours at room temperature with shaking) to allow for competitive binding.
-
-
Washing:
-
Wash the plate multiple times with wash buffer to remove unbound reagents.
-
-
Substrate Addition and Incubation:
-
Add the substrate solution to each well and incubate in the dark until color develops.
-
-
Stopping the Reaction:
-
Add the stop solution to each well to terminate the reaction.
-
-
Data Acquisition:
-
Measure the absorbance of each well at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
-
Calculation of Percent Cross-Reactivity:
-
For the this compound standard curve and each cross-reactant curve, determine the concentration that causes a 50% reduction in the maximum signal (IC50).
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of this compound / IC50 of Cross-Reactant) x 100
-
Visualizations
Caption: Metabolic "backdoor" pathway of this compound.
Technical Support Center: 11-Ketoprogesterone Analysis
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 11-Ketoprogesterone in frozen samples and protocols for its analysis.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for long-term stability of this compound in biological samples?
A1: While specific long-term stability studies exclusively on this compound are limited, based on the general stability of steroids, storage at -80°C is recommended for long-term preservation of biological samples (e.g., plasma, serum) intended for this compound analysis. Storage at -20°C may be suitable for shorter durations, but -80°C provides greater assurance of stability over extended periods.
Q2: How do freeze-thaw cycles affect the stability of this compound in frozen samples?
A2: Studies on structurally similar 11-oxygenated androgens have shown them to be stable across repeated freeze-thaw cycles.[1] However, to minimize any potential degradation, it is best practice to aliquot samples into single-use volumes before freezing to avoid multiple freeze-thaw cycles.
Q3: What type of sample is most suitable for this compound analysis?
A3: Both serum and plasma can be used for the analysis of this compound. The choice of matrix may depend on the specific experimental design and the analytical method being used. It is crucial to process blood samples promptly to separate serum or plasma from cellular components, as delayed processing can lead to in-vitro changes in the concentrations of some steroids.[2][3][4]
Q4: What is the primary metabolic pathway involving this compound?
A4: this compound is a key intermediate in the "backdoor" pathway of androgen synthesis.[5][6] It is formed from the conversion of 11β-hydroxyprogesterone by the enzyme 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2).[5][7] this compound can then be further metabolized to potent androgens like 11-ketodihydrotestosterone (B1662675) (11KDHT).[5][6]
Troubleshooting Guides
Issue: Inconsistent or lower-than-expected this compound concentrations in stored samples.
| Possible Cause | Troubleshooting Step | Recommendation |
| Sample Degradation Due to Improper Storage | Verify the storage temperature and duration. Confirm that samples were consistently maintained at the intended temperature. | For long-term storage, use a -80°C freezer with temperature monitoring and alarm systems. For new studies, establish a clear standard operating procedure (SOP) for sample handling and storage. |
| Multiple Freeze-Thaw Cycles | Review the sample handling history to determine the number of freeze-thaw cycles each sample has undergone. | Aliquot samples into single-use vials prior to the initial freezing to avoid the need for repeated thawing of the entire sample. |
| Delayed Sample Processing | Investigate the time between blood collection and centrifugation to separate serum or plasma. | Process blood samples as soon as possible after collection, ideally within two hours, to minimize potential enzymatic activity that could alter steroid concentrations.[2][3][4] |
| Issues with Analytical Method | Review the entire analytical procedure, including sample extraction, derivatization (if any), and instrument parameters. Check the performance of internal standards. | Re-validate the analytical method. Ensure proper instrument calibration and use of appropriate internal standards to correct for extraction efficiency and matrix effects. |
Issue: High variability in this compound measurements between replicates.
| Possible Cause | Troubleshooting Step | Recommendation |
| Inhomogeneous Sample | Ensure the sample was thoroughly mixed after thawing and before taking an aliquot for analysis. | Vortex samples gently but thoroughly after thawing. Centrifuge briefly to pellet any precipitates before taking an aliquot from the supernatant. |
| Pipetting Errors | Review pipetting techniques and ensure calibration of pipettes. | Use calibrated pipettes and practice proper pipetting techniques to ensure accurate and precise volume transfers, especially for small volumes of internal standards and samples. |
| Matrix Effects in LC-MS/MS | Evaluate for ion suppression or enhancement by analyzing samples with and without the matrix. | Optimize the sample preparation method to remove interfering substances. Consider using a different ionization source or modifying the chromatographic conditions. The use of a stable isotope-labeled internal standard is crucial to compensate for matrix effects. |
Experimental Protocols
Protocol: Quantification of this compound in Human Serum/Plasma by LC-MS/MS
This protocol provides a general framework for the analysis of this compound. It is recommended to validate the method in your laboratory for your specific application.
1. Sample Preparation (Liquid-Liquid Extraction)
-
Thaw frozen serum or plasma samples on ice.
-
Vortex the samples gently to ensure homogeneity.
-
To 200 µL of serum/plasma in a clean tube, add an appropriate amount of a stable isotope-labeled internal standard for this compound.
-
Add 1 mL of a suitable organic solvent (e.g., methyl tert-butyl ether (MTBE) or ethyl acetate).
-
Vortex vigorously for 2 minutes to extract the steroids.
-
Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Vortex to dissolve the residue and transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) is suitable for steroid separation.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol or acetonitrile (B52724) with 0.1% formic acid.
-
Gradient: A gradient elution should be optimized to achieve good separation of this compound from other endogenous steroids. A typical gradient might start at 30-40% B and ramp up to 95% B over several minutes.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 40°C.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Positive ion electrospray ionization (ESI+) is commonly used for steroids.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor and product ion transitions for this compound and its internal standard need to be determined and optimized. For this compound (C21H28O3, MW: 328.45), potential precursor ions would be [M+H]+ (m/z 329.2). Product ions would be determined by fragmentation experiments.
-
Instrument Parameters: Optimize cone voltage, collision energy, and other source parameters to maximize the signal for the specific MRM transitions.
-
3. Data Analysis and Quantification
-
Generate a calibration curve using known concentrations of this compound standards prepared in a surrogate matrix (e.g., charcoal-stripped serum).
-
Calculate the peak area ratio of the analyte to the internal standard for both the standards and the unknown samples.
-
Determine the concentration of this compound in the samples by interpolating their peak area ratios onto the calibration curve.
Data Presentation
Table 1: Summary of Recommended Storage Conditions and Potential Impact of Handling on this compound Stability.
| Parameter | Recommendation | Rationale | Potential Impact of Deviation |
| Storage Temperature (Long-term) | -80°C | Enhanced stability for extended periods. | Potential for degradation at higher temperatures. |
| Storage Temperature (Short-term) | -20°C | Acceptable for short durations. | Risk of degradation increases with time. |
| Freeze-Thaw Cycles | Minimize to ≤ 3 cycles | Avoids potential degradation from repeated temperature fluctuations. | Although some steroids are stable, it is a risk for others. |
| Sample Processing Time | Separate serum/plasma within 2 hours of collection | Minimizes in-vitro enzymatic conversion of steroids.[2][3][4] | Falsely elevated or decreased concentrations. |
Mandatory Visualization
Caption: Metabolic pathway of this compound.
Caption: Experimental workflow for this compound analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Development of a total serum testosterone, androstenedione, 17-hydroxyprogesterone, 11β-hydroxyandrostenedione and 11-ketotestosterone LC-MS/MS assay and its application to evaluate pre-analytical sample stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SAT-004 The Development And Application Of An Lc-ms/ms Method To Investigate The Stability Of 11β-hydroxyandrostenedione And 11-ketotestosterone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The in vitro metabolism of 11β-hydroxyprogesterone and this compound to 11-ketodihydrotestosterone in the backdoor pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Androgen backdoor pathway - Wikipedia [en.wikipedia.org]
- 7. The 11β-hydroxysteroid dehydrogenase isoforms: pivotal catalytic activities yield potent C11-oxy C19 steroids with 11βHSD2 favouring 11-ketotestosterone, 11-ketoandrostenedione and this compound biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Co-eluting Peaks with 11-Ketoprogesterone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving co-eluting peaks with 11-Ketoprogesterone during chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of peak co-elution with this compound?
A1: Peak co-elution in HPLC analysis of this compound can stem from several factors:
-
Insufficient Chromatographic Resolution: The selected column and mobile phase may not provide adequate separation between this compound and other structurally similar steroids or metabolites present in the sample.
-
Matrix Effects: Complex biological matrices can contain endogenous compounds that interfere with the elution of the target analyte.
-
Inappropriate Method Parameters: Suboptimal settings for flow rate, temperature, or gradient elution can lead to poor separation.
-
Column Degradation: Over time, HPLC columns can lose their efficiency, resulting in broader peaks and increased co-elution.
Q2: What are the first steps I should take to troubleshoot co-elution?
A2: Start by systematically evaluating and optimizing your current HPLC method. A logical approach is to modify one parameter at a time to observe its effect on the separation. Key parameters to investigate include mobile phase composition, gradient profile, and column temperature.
Q3: Can I resolve co-eluting peaks without changing my column?
A3: Yes, in many cases, co-elution can be resolved by modifying the mobile phase or other method parameters. Adjusting the organic modifier ratio, changing the pH of the mobile phase, or altering the gradient slope can significantly impact selectivity and resolution.[1][2]
Troubleshooting Guide: Resolving Co-eluting Peaks
When encountering co-eluting peaks with this compound, a systematic approach to method development and optimization is crucial. This guide outlines several strategies, from simple mobile phase adjustments to more advanced column chemistry changes.
Strategy 1: Mobile Phase Modification
The composition of the mobile phase is a powerful tool for manipulating selectivity and resolving co-eluting peaks.[1][2]
1.1. Adjusting Organic Modifier Concentration:
In reversed-phase chromatography, the organic solvent (e.g., acetonitrile (B52724) or methanol) strength significantly influences retention.
-
Action: Systematically vary the percentage of the organic modifier in the mobile phase. A lower percentage of organic solvent will generally increase retention times and may improve the separation of closely eluting compounds.
-
Experimental Protocol:
-
Prepare a series of mobile phases with varying organic modifier concentrations (e.g., 40%, 45%, 50%, 55%, 60% acetonitrile in water).
-
Inject the sample with each mobile phase composition and observe the effect on the resolution of this compound and the co-eluting peak.
-
1.2. Changing the Organic Modifier:
Switching between different organic solvents can alter the selectivity of the separation due to different solvent properties.
-
Action: Replace acetonitrile with methanol (B129727), or vice versa. Methanol is a protic solvent and can offer different selectivity compared to the aprotic acetonitrile.[3]
-
Experimental Protocol:
-
Prepare a mobile phase with methanol at a concentration that provides a similar retention time for this compound as the original acetonitrile method.
-
Analyze the sample using the methanol-based mobile phase and compare the chromatograms.
-
1.3. Modifying Mobile Phase pH:
For ionizable compounds, the pH of the mobile phase can dramatically affect retention and selectivity. While this compound is not strongly ionizable, other interfering compounds in the sample might be.
-
Action: Adjust the pH of the aqueous portion of the mobile phase using a suitable buffer (e.g., formic acid, ammonium (B1175870) acetate). Small changes in pH can alter the ionization state of interfering compounds, leading to changes in their retention times.
-
Experimental Protocol:
-
Prepare mobile phases with small increments of a pH modifier (e.g., 0.1% formic acid, 0.05% formic acid).
-
Ensure the chosen pH is within the stable range for your HPLC column.
-
Analyze the sample at each pH and evaluate the separation.
-
Quantitative Data Summary: Effect of Mobile Phase Modifications
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Mobile Phase | 50% ACN | 45% ACN | 50% MeOH | 50% ACN, 0.1% FA |
| Retention Time (11-KP) | 8.2 min | 10.5 min | 9.1 min | 8.5 min |
| Resolution (Rs) | 0.8 | 1.3 | 1.6 | 1.1 |
Note: This is example data. Actual results will vary based on the specific co-eluting compound and chromatographic system.
Strategy 2: Modifying Chromatographic Conditions
2.1. Adjusting Column Temperature:
Temperature affects the viscosity of the mobile phase and the kinetics of mass transfer, which can influence selectivity.
-
Action: Vary the column temperature (e.g., 30°C, 35°C, 40°C, 45°C).
-
Experimental Protocol:
-
Set the column oven to the desired temperature and allow the system to equilibrate.
-
Inject the sample and observe changes in retention and resolution.
-
2.2. Modifying the Flow Rate:
Lowering the flow rate can increase the number of theoretical plates and improve resolution, although it will also increase the analysis time.
-
Action: Reduce the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min).
-
Experimental Protocol:
-
Adjust the flow rate in the HPLC method.
-
Inject the sample and analyze the resulting chromatogram.
-
Strategy 3: Changing the Stationary Phase
If modifications to the mobile phase and other conditions do not provide the desired resolution, changing the HPLC column to one with a different stationary phase chemistry is often the most effective solution.[1]
3.1. Alternative C18 Chemistries:
Not all C18 columns are the same. Variations in end-capping and bonding density can lead to different selectivities.
3.2. Phenyl-Hexyl Columns:
These columns provide alternative selectivity, particularly for compounds with aromatic rings, due to π-π interactions.[1]
3.3. Polar-Embedded Columns:
These columns have a polar group embedded in the alkyl chain, which can provide different selectivity for polar and moderately polar compounds.[2]
3.4. Biphenyl Columns:
Biphenyl phases can offer unique selectivity for aromatic and structurally rigid molecules.
Quantitative Data Summary: Effect of Different Stationary Phases
| Column Type | Stationary Phase | Retention Time (11-KP) | Resolution (Rs) |
| Standard | C18 | 8.2 min | 0.8 |
| Alternative 1 | Phenyl-Hexyl | 9.5 min | 1.8 |
| Alternative 2 | Polar-Embedded | 7.9 min | 1.5 |
| Alternative 3 | Biphenyl | 10.1 min | 2.1 |
Note: This is example data. Actual results will vary based on the specific co-eluting compound and chromatographic system.
Experimental Workflows and Signaling Pathways
Troubleshooting Workflow for Co-eluting Peaks
Caption: A stepwise workflow for troubleshooting co-eluting peaks.
Metabolic Pathway of this compound
Caption: Simplified metabolic pathway involving this compound.[4]
References
Improving the yield of 11-Ketoprogesterone chemical synthesis.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 11-Ketoprogesterone chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common chemical synthesis route for this compound?
The most prevalent chemical synthesis route involves the oxidation of an 11-hydroxyprogesterone (B1198595) precursor, most commonly 11α-hydroxyprogesterone. This precursor is oxidized to introduce the keto group at the C-11 position. Another described pathway involves the controlled oxidation of 6,11α-dihydroxyprogesterone.[1][2]
Q2: What are the typical oxidizing agents used for this synthesis?
Chromic acid (CrO₃) is a frequently cited oxidizing agent for converting 11-hydroxysteroids to their corresponding 11-ketosteroids.[1][2] Other oxidizing agents mentioned for similar transformations include potassium permanganate (B83412) and N-bromoacetamide.[2] The choice of oxidant is critical for achieving high yield and minimizing side reactions.
Q3: What are the primary challenges that can affect the yield of this compound synthesis?
The primary challenges affecting yield include:
-
Incomplete Oxidation: Failure to fully convert the 11-hydroxy precursor to the 11-keto product.
-
Over-oxidation: Unwanted reactions at other sensitive positions on the steroid skeleton.
-
Side-Product Formation: Generation of impurities that complicate purification and reduce the isolated yield.
-
Purification Losses: Difficulty in separating the desired this compound from the reaction mixture and byproducts during work-up and crystallization.[2]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
Q4: I am observing low or no conversion of my 11α-hydroxyprogesterone starting material. What are the potential causes and solutions?
Potential Causes:
-
Inactive Oxidizing Agent: The chromic acid or other oxidant may have degraded.
-
Insufficient Oxidant: The molar ratio of the oxidant to the steroid may be too low.
-
Low Reaction Temperature: The reaction may be too slow at the current temperature. The oxidation is an exothermic reaction, and maintaining an appropriate temperature is key.[1]
-
Inadequate Mixing: Poor agitation can lead to a non-homogeneous reaction mixture, especially in solid-liquid systems.[1]
Solutions:
-
Verify Oxidant Quality: Use a fresh, high-purity batch of the oxidizing agent.
-
Adjust Stoichiometry: For the oxidation of 6,11α-dihydroxyprogesterone to 6-hydroxy-11-keto-progesterone, approximately two equivalents of chromic acid per mole of steroid are recommended.[2] Ensure you are using the correct molar equivalents for your specific reaction.
-
Optimize Temperature: The oxidation with chromic acid is typically carried out at temperatures ranging from 0°C to 60°C, with a preferred range of 20°C to 50°C.[1] Consider gradually increasing the temperature while monitoring the reaction progress.
-
Ensure Efficient Stirring: Use vigorous and continuous agitation throughout the reaction to ensure proper mixing of reactants.[1]
Q5: My reaction produces multiple spots on a TLC plate, indicating the formation of several byproducts. How can I improve the selectivity?
Potential Causes:
-
Over-oxidation: The reaction conditions are too harsh, causing oxidation at other sites on the steroid molecule.
-
Incorrect Solvent: The choice of solvent can significantly impact reaction selectivity and rate.
-
Prolonged Reaction Time: Leaving the reaction to run for too long can lead to the formation of degradation products.
Solutions:
-
Control Oxidant Addition: Add the oxidizing agent portion-wise or as a continuous, slow addition to maintain better control over the reaction.[1]
-
Optimize the Solvent System: For chromic acid oxidation, dialkyl ketones with 3 to 4 carbon atoms, such as acetone (B3395972) or methyl ethyl ketone, are recommended.[1] The weight ratio of the 11-hydroxy compound to the dialkyl ketone should be within the range of about 1:20 to 1:15.[1]
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material and the formation of the product. Quench the reaction as soon as the starting material is consumed to avoid byproduct formation. The oxidation is often rapid.[1]
Q6: I am having difficulty purifying this compound from the crude reaction mixture, leading to low isolated yield. What can I do?
Potential Causes:
-
Incomplete Quenching: Residual oxidizing agent can interfere with the work-up procedure.
-
Emulsion Formation: During aqueous extraction, emulsions can form, making phase separation difficult.
-
Poor Crystallization: The product may not crystallize well from the chosen solvent, or impurities may inhibit crystallization.
Solutions:
-
Effective Quenching: After the reaction is complete, add a quenching agent like methanol (B129727) or isopropanol (B130326) to destroy any excess oxidant before starting the work-up.[2]
-
Proper Work-up: The typical work-up involves extraction with a solvent like methylene (B1212753) chloride, followed by washing with an aqueous sodium bicarbonate solution to remove acidic residues, and then with water.[2]
-
Recrystallization: Recrystallization is a crucial final step. Benzene has been used successfully for the recrystallization of similar compounds.[2] Experiment with different solvent systems to find the optimal conditions for crystallizing this compound.
Quantitative Data Summary
The following table summarizes key parameters for the oxidation of 11-hydroxysteroids to 11-ketosteroids, based on patent literature.
| Parameter | Recommended Conditions | Rationale / Expected Outcome | Source |
| Starting Material | 11α-hydroxyprogesterone | Direct precursor to this compound. | [1] |
| Oxidizing Agent | Chromic Acid (CrO₃) | Effective for selective oxidation at the C-11 position. | [1][2] |
| Solvent | Dialkyl Ketones (e.g., Acetone, Methyl Ethyl Ketone) | Provides a suitable reaction medium. | [1] |
| Temperature | 0°C to 60°C (Preferred: 20°C to 50°C) | Balances reaction rate and selectivity; the reaction is exothermic. | [1] |
| Substrate:Solvent Ratio | 1:20 to 1:15 (by weight) | Ensures proper dissolution/suspension for an efficient reaction. | [1] |
| Work-up | Extraction (Methylene Chloride), Bicarbonate Wash, Water Wash | Removes acidic byproducts and prepares the crude product for purification. | [2] |
| Purification | Recrystallization (e.g., from Benzene) | Yields the final, purified crystalline product. | [2] |
Detailed Experimental Protocols
Protocol: Chromic Acid Oxidation of 11α-hydroxyprogesterone
This protocol is adapted from the methodologies described in the cited literature.[1]
Materials:
-
11α-hydroxyprogesterone
-
Acetone (reagent grade)
-
Chromic acid (CrO₃)
-
Methylene chloride
-
Aqueous sodium bicarbonate solution
-
Methanol
-
Anhydrous sodium sulfate
-
Water
Procedure:
-
Preparation: In a reaction vessel equipped with a stirrer and a thermometer, prepare a mixture of 11α-hydroxyprogesterone in acetone. The weight ratio of the steroid to acetone should be between 1:15 and 1:20.
-
Temperature Control: Bring the mixture to the desired reaction temperature, typically between 20°C and 50°C.
-
Oxidation: While stirring vigorously, slowly add a solution of chromic acid to the reaction mixture. The chromic acid can be added portion-wise or continuously over a short period. Monitor the internal temperature, as the reaction is exothermic.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting material is no longer visible.
-
Quenching: Once the reaction is complete, add a small amount of methanol to quench any excess chromic acid.
-
Extraction: Dilute the reaction mixture with water and extract the product into methylene chloride. Repeat the extraction process to ensure complete recovery.
-
Washing: Combine the organic extracts and wash them sequentially with aqueous sodium bicarbonate solution and then with water until the washings are neutral.
-
Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude this compound.
-
Purification: Recrystallize the crude product from a suitable solvent to obtain pure, crystalline this compound.
Visualizations
Chemical Synthesis Pathway
Caption: Oxidation of 11α-hydroxyprogesterone to this compound.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low synthesis yield.
Key Parameter Relationships
Caption: Influence of key parameters on synthesis outcomes.
References
Best practices for handling and storing 11-Ketoprogesterone.
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing 11-Ketoprogesterone. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary research applications?
This compound (also known as pregn-4-ene-3,11,20-trione) is a steroid hormone and a metabolite of progesterone (B1679170). It is a key intermediate in the "backdoor pathway" of androgen synthesis.[1][2][3] Its primary research applications include studying steroid metabolism, investigating the pathophysiology of endocrine disorders such as congenital adrenal hyperplasia, and exploring its role in various physiological processes.[4]
Q2: What are the main chemical and physical properties of this compound?
| Property | Value |
| CAS Number | 516-15-4 |
| Molecular Formula | C₂₁H₂₈O₃ |
| Molecular Weight | 328.45 g/mol |
| Appearance | Solid |
| Storage Temperature | 2-8°C |
Q3: What are the recommended solvents for dissolving this compound?
This compound is sparingly soluble in aqueous solutions. For creating stock solutions, organic solvents are recommended. The following table provides solubility information for the closely related steroid, progesterone, which can be used as a guideline.
| Solvent | Solubility of Progesterone (approximate) |
| Dimethyl Sulfoxide (DMSO) | ~100 mg/mL |
| Ethanol | ~100 mg/mL |
| Dimethylformamide (DMF) | ~100 mg/mL |
| Phosphate Buffered Saline (PBS, pH 7.2) | ~16 mg/mL |
Note: Specific solubility data for this compound is limited. The data for progesterone is provided as an estimate. It is always recommended to perform a small-scale solubility test before preparing a large volume of stock solution.
Handling and Storage Guide
Q4: What are the best practices for storing solid this compound?
For long-term storage, solid this compound should be stored at 2-8°C in a tightly sealed container, protected from light and moisture.
Q5: How should I store stock solutions of this compound?
Stock solutions prepared in anhydrous organic solvents like DMSO, ethanol, or DMF should be stored at -20°C for long-term stability.[5] To minimize degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use vials.[5] Aqueous solutions are not recommended for storage for more than one day.[5]
Q6: What personal protective equipment (PPE) should I use when handling this compound?
Due to its potent nature, appropriate PPE is mandatory to minimize exposure.[6]
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. | Provides a robust barrier against skin contact. |
| Eye Protection | Chemical splash goggles or a face shield. | Protects against accidental splashes of the compound, especially when in solution. |
| Body Protection | A fully buttoned laboratory coat. | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | A properly fitted respirator (e.g., N95 or higher) if handling the solid compound outside of a certified chemical fume hood or if there is a risk of aerosolization. | Prevents inhalation of airborne particles. |
Q7: What type of labware is compatible with this compound solutions?
For storage of stock solutions in organic solvents like DMSO, ethanol, or DMF, borosilicate glass vials are recommended. For short-term use and preparation of aqueous dilutions, polypropylene (B1209903) and polystyrene tubes are generally acceptable. However, long-term storage in plastic is not recommended due to the potential for leaching and adsorption.
| Material | Chemical Compatibility with Common Solvents |
| Borosilicate Glass | Excellent with DMSO, Ethanol, DMF |
| Polypropylene | Good with DMSO, Ethanol; Fair with DMF |
| Polystyrene | Fair with Ethanol; Not recommended with DMSO, DMF |
Note: This information is a general guide. It is crucial to consult the specific chemical compatibility charts for your labware and the solvents in use.[7][8][9][10]
Experimental Protocols & Troubleshooting
Q8: Can you provide a detailed protocol for preparing a 10 mM stock solution of this compound in DMSO?
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Sterile microcentrifuge tubes or glass vials
-
Vortex mixer
-
Calibrated micropipettes and sterile tips
Procedure:
-
Calculate the required mass: For a 10 mM solution, you will need 3.2845 mg of this compound per 1 mL of DMSO (Molecular Weight = 328.45 g/mol ).
-
Weigh the compound: In a certified chemical fume hood, carefully weigh the calculated mass of this compound into a sterile vial.
-
Dissolve in DMSO: Add the appropriate volume of anhydrous DMSO to the vial containing the weighed compound.
-
Ensure complete dissolution: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may aid dissolution if necessary.[11]
-
Aliquot and store: Dispense the stock solution into smaller, single-use aliquots in sterile, amber glass vials to protect from light. Store the aliquots at -20°C.[5][11]
Q9: I am observing peak tailing and ghost peaks in my HPLC analysis of this compound. What could be the cause and how can I troubleshoot it?
Troubleshooting Guide for HPLC Analysis of this compound
| Issue | Potential Cause | Troubleshooting Steps |
| Peak Tailing | Secondary interactions: Interaction of the steroid with active silanol (B1196071) groups on the stationary phase.[6] | - Use a high-purity, end-capped C18 column. - Adjust the mobile phase pH to suppress silanol ionization (typically pH 2-4 for reversed-phase).[12] - Add a competing base, such as triethylamine (B128534) (TEA), to the mobile phase in low concentrations (e.g., 0.1%). |
| Column overload: Injecting too much sample.[6] | - Reduce the injection volume or dilute the sample. | |
| Column degradation: Loss of stationary phase or creation of voids.[13] | - Flush the column in the reverse direction (if permissible by the manufacturer). - Replace the guard column or the analytical column. | |
| Ghost Peaks | Carryover: Residual sample from previous injections.[6] | - Run blank injections (solvent only) to confirm carryover. - Implement a robust needle wash protocol in your autosampler method, using a strong solvent. |
| Contaminated mobile phase: Impurities in the solvents or buffer. | - Prepare fresh mobile phase using high-purity solvents and reagents. - Filter the mobile phase before use. | |
| Sample degradation in the vial: The compound may be degrading in the sample solvent over time. | - Prepare fresh samples for analysis. - Ensure the sample solvent is compatible and does not promote degradation. | |
| Irreproducible Retention Times | Inadequate column equilibration: Insufficient time for the column to stabilize with the mobile phase. | - Increase the column equilibration time between injections.[14] |
| Fluctuations in temperature: Inconsistent column temperature. | - Use a column oven to maintain a stable temperature.[14] | |
| Mobile phase composition change: Evaporation of volatile components or improper mixing. | - Prepare fresh mobile phase daily. - Ensure the online degasser is functioning correctly. |
Visualizations
Signaling Pathway
Caption: The "backdoor" pathway of androgen synthesis involving this compound.
Experimental Workflow
Caption: A logical workflow for handling and using this compound in experiments.
References
- 1. Androgen backdoor pathway - Wikipedia [en.wikipedia.org]
- 2. The “backdoor pathway” of androgen synthesis in human male sexual development | PLOS Biology [journals.plos.org]
- 3. The “backdoor pathway” of androgen synthesis in human male sexual development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The in vitro metabolism of 11β-hydroxyprogesterone and this compound to 11-ketodihydrotestosterone in the backdoor pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 7. celltreat.com [celltreat.com]
- 8. tom-parker.co.uk [tom-parker.co.uk]
- 9. calpaclab.com [calpaclab.com]
- 10. scribd.com [scribd.com]
- 11. benchchem.com [benchchem.com]
- 12. hplc.eu [hplc.eu]
- 13. lcms.cz [lcms.cz]
- 14. HPLC Troubleshooting Guide [scioninstruments.com]
How to avoid degradation of 11-Ketoprogesterone during sample processing?
Technical Support Center: Handling and Processing of 11-Ketoprogesterone
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to prevent the degradation of this compound during sample processing.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound (11-KP) is a pregnane (B1235032) steroid that is related to progesterone (B1679170) and cortisone.[1] It is an active metabolite in steroidogenic pathways, including the androgen backdoor pathway, and can be enzymatically converted from 11β-hydroxyprogesterone.[2][3] Accurate measurement of its concentration is crucial for research in endocrinology, oncology, and drug development. Degradation or unintended enzymatic conversion during sample processing can lead to inaccurate quantification and misinterpretation of experimental results.
Q2: What are the primary causes of this compound degradation or alteration in biological samples?
A2: The primary causes for changes in this compound concentrations in biological samples are:
-
Enzymatic Conversion: In biological matrices containing active enzymes like 11β-hydroxysteroid dehydrogenases (11β-HSD), this compound can be interconverted with 11β-hydroxyprogesterone.[2][4] It can also be further metabolized by other enzymes.[3]
-
Temperature: Elevated temperatures can accelerate the rate of both enzymatic conversion and chemical degradation. While many steroids are relatively stable at room temperature once separated from blood cells, higher temperatures (e.g., 37°C) have been shown to cause degradation of some steroids over time.[5]
-
Time: The longer a sample is left unprocessed, especially at room temperature and in the presence of blood cells, the greater the chance of enzymatic alteration. For the related compound 11-ketotestosterone (B164220), significant changes are observed in as little as two hours when serum is not separated from cells.[3][6]
-
pH: Although specific data for this compound is limited, other keto-containing steroid analogs show susceptibility to degradation in alkaline conditions. A slightly acidic to neutral pH is generally recommended for stability in aqueous solutions.[7]
-
Adsorption: Steroids can adsorb to the surface of plastic containers, leading to an apparent loss of the analyte. This has been observed for progesterone in saliva samples.[8]
Q3: What are the immediate steps I should take after collecting blood samples to ensure this compound stability?
A3: Based on best practices for similar 11-oxygenated steroids, you should:
-
Collect blood in appropriate tubes (serum separators or EDTA plasma tubes are common).
-
Process the samples as quickly as possible. Centrifuge to separate serum or plasma from blood cells within two hours of collection.[3][6][9][10]
-
If immediate processing is not possible, keep the whole blood samples refrigerated (2-8°C).
-
After centrifugation, immediately transfer the serum or plasma to a clean, preferably glass or low-adsorption polypropylene (B1209903) tube.
-
Freeze the samples at -20°C or, for long-term storage, at -80°C.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or undetectable levels of this compound | Sample degradation due to delayed processing. | Process blood samples within 2 hours of collection. Keep samples on ice or refrigerated during transport and prior to processing. |
| Adsorption of the analyte to sample tubes. | Use glass tubes or low-retention polypropylene tubes for storing serum/plasma. For critical applications, pre-silanized glass vials can be considered. The addition of a carrier protein like albumin to the storage buffer for standards may also help, though this is not practical for biological samples themselves.[8] | |
| Improper long-term storage. | Store separated serum/plasma at -20°C for short-term and -80°C for long-term storage. Avoid repeated freeze-thaw cycles by aliquoting samples. | |
| Analytical issues (e.g., LC-MS/MS). | Ensure the analytical method is validated for this compound. Check for ion suppression/enhancement from the sample matrix. Adsorption to LC tubing or column frits can also be a cause of low signal.[11] | |
| Inconsistent or variable results between replicates | Inconsistent timing in sample processing. | Standardize the time between sample collection, centrifugation, and freezing for all samples in the study. |
| Enzymatic conversion post-collection. | Promptly separate serum/plasma from cells to minimize enzymatic activity.[3][6] | |
| Partial thawing of samples during handling. | Ensure samples remain frozen until they are ready for extraction and analysis. | |
| Increase in this compound concentration over time in stored samples | This is less likely to be degradation and more likely indicative of the conversion from a precursor, such as 11β-hydroxyprogesterone, if enzymes remain active. | Ensure rapid separation of serum/plasma from cells and immediate freezing to halt enzymatic activity. |
Data Presentation
Table 1: Stability of Related Steroids in Unseparated Serum at Room Temperature (~20°C)
| Analyte | Time to Significant Change | Observation | Reference(s) |
| 11-Ketotestosterone | 2 hours | Significant increase in concentration | [3][6] |
| 17-Hydroxyprogesterone | 8 hours | Significant increase in concentration | [6] |
| Androstenedione | > 72 hours | No significant change | [6] |
| Testosterone (B1683101) (male) | 24 hours | Significant increase in concentration | [6] |
Note: This data is for structurally and metabolically related steroids and suggests a high likelihood of similar instability for this compound in the presence of blood cells.
Table 2: General Recommendations for Sample Handling and Storage
| Parameter | Recommendation | Rationale |
| Sample Type | Serum or EDTA Plasma | Commonly used for steroid analysis. |
| Processing Time | Separate cells within 2 hours | To minimize enzymatic conversion.[3][6] |
| Short-term Storage (unprocessed whole blood) | 2-8°C | To slow down enzymatic activity. |
| Short-term Storage (separated serum/plasma) | 2-8°C for up to 24 hours; -20°C for longer periods. | To prevent degradation.[5][12] |
| Long-term Storage (separated serum/plasma) | -80°C | Gold standard for long-term stability of biological samples. |
| Sample Containers | Glass or low-adsorption polypropylene | To prevent loss of analyte due to adsorption to plastic surfaces.[8] |
| Freeze-Thaw Cycles | Minimize by aliquoting | Repeated cycles can degrade analytes. |
Experimental Protocols
Protocol 1: Blood Sample Processing for this compound Analysis
-
Collection: Collect whole blood into serum separator tubes (SST) or tubes containing EDTA as an anticoagulant.
-
Temporary Storage: If immediate centrifugation is not possible, store the tubes upright in a refrigerator at 2-8°C for no longer than 2 hours.
-
Centrifugation: Centrifuge the blood samples at 1,500-2,000 x g for 15 minutes at 4°C to separate serum or plasma from blood cells.
-
Aliquoting: Immediately following centrifugation, carefully pipette the supernatant (serum or plasma) into pre-labeled, clean glass or low-adsorption polypropylene microcentrifuge tubes.
-
Storage: For analysis within a few days, store the aliquots at -20°C. For long-term storage, store at -80°C.
Protocol 2: Stability Testing of this compound in a Biological Matrix (e.g., Plasma)
-
Sample Pooling: Obtain a pool of human plasma. If endogenous levels of this compound are high, a stripped or synthetic matrix may be used.
-
Spiking: Spike the plasma with a known concentration of this compound standard.
-
Aliquoting: Distribute the spiked plasma into multiple aliquots in appropriate storage tubes.
-
Time Zero Analysis: Immediately analyze a set of aliquots (n=3-5) to establish the baseline concentration.
-
Storage Conditions: Store the remaining aliquots under various conditions to be tested (e.g., room temperature, 4°C, -20°C, -80°C, exposure to light vs. dark).
-
Time Point Analysis: At specified time points (e.g., 2, 4, 8, 24, 48 hours for room temperature and 4°C; 1, 3, 6, 12 months for frozen), retrieve a set of aliquots from each storage condition and analyze them.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the time-zero concentration. A compound is often considered stable if the mean concentration is within ±15% of the baseline.
Visualizations
Caption: Recommended workflow for processing blood samples for this compound analysis.
Caption: Potential pathways of this compound alteration during sample processing.
References
- 1. This compound | CAS Number 516-15-4 [klivon.com]
- 2. The in vitro metabolism of 11β-hydroxyprogesterone and this compound to 11-ketodihydrotestosterone in the backdoor pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The 11β-hydroxysteroid dehydrogenase isoforms: pivotal catalytic activities yield potent C11-oxy C19 steroids with 11βHSD2 favouring 11-ketotestosterone, 11-ketoandrostenedione and this compound biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of time and temperature on stability of progestagens, testosterone and cortisol in Asian elephant blood stored with and without anticoagulant - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a total serum testosterone, androstenedione, 17-hydroxyprogesterone, 11β-hydroxyandrostenedione and 11-ketotestosterone LC-MS/MS assay and its application to evaluate pre-analytical sample stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. On the stability of salivary progesterone under various conditions of storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. SAT-004 The Development And Application Of An Lc-ms/ms Method To Investigate The Stability Of 11β-hydroxyandrostenedione And 11-ketotestosterone - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. The effect of storage and temperature on the stability of steroid hormones in dried blood spots | ESPE2023 | 61st Annual ESPE (ESPE 2023) | ESPE Abstracts [abstracts.eurospe.org]
Optimizing cell lysis for intracellular 11-Ketoprogesterone measurement.
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for optimizing cell lysis and extraction of intracellular 11-Ketoprogesterone (11-KP).
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of cell lysis when measuring intracellular this compound? The primary goal is to efficiently and reproducibly disrupt the cell membrane to release the target analyte, this compound, into a solution from which it can be cleanly extracted and quantified, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The chosen method must be robust enough to break open the cells while being gentle enough to prevent degradation of the steroid.
Q2: Which is better for steroid analysis: mechanical or chemical cell lysis? Both mechanical and non-mechanical (chemical/enzymatic) methods can be effective, but for small, non-polar molecules like steroids, a combination is often optimal.[1]
-
Mechanical methods (e.g., sonication, bead beating, high-pressure homogenization) are highly efficient at physically disrupting cell membranes.[2] Sonication is a popular and accessible choice for laboratory-scale work due to its speed and chemical-free nature.[3]
-
Chemical methods (e.g., detergents, solvents) work by solubilizing membrane components. While effective, detergents can interfere with downstream LC-MS/MS analysis and may require removal. For 11-KP, a mechanical method like sonication to ensure complete cell disruption, followed by a solvent-based extraction, is a highly effective strategy.
Q3: How can I prevent the degradation of this compound during sample preparation? Steroids can be sensitive to enzymatic activity, harsh pH conditions, and high temperatures.[4] To maintain sample integrity:
-
Work Quickly and Keep Samples Cold: Perform all lysis and extraction steps on ice to minimize enzymatic activity.[4][5]
-
Process Samples Immediately: Process cell pellets as soon as possible after harvesting.[4]
-
Avoid Repeated Freeze-Thaw Cycles: Repetitive freezing and thawing can degrade analytes.[4] Aliquot samples if necessary.
-
Use High-Purity Solvents: Impurities in solvents can be reactive and degrade the target analyte.[4]
Q4: What are the best extraction techniques for isolating 11-KP from the cell lysate? The two most common and effective techniques for extracting steroids from a biological matrix are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).[4]
-
Liquid-Liquid Extraction (LLE): This technique partitions the steroid from the aqueous lysate into an immiscible organic solvent. It is versatile, and solvents like methyl tert-butyl ether (MTBE) or mixtures like n-hexane/isopropyl alcohol are effective for progesterone (B1679170) and related molecules.[6][7]
-
Solid-Phase Extraction (SPE): SPE uses a solid sorbent (e.g., C18) in a cartridge to retain the steroid while impurities are washed away.[4][6] It often produces cleaner extracts, is highly reproducible, and is amenable to automation.[4]
Experimental Workflow for 11-KP Quantification
The following diagram outlines a typical workflow for the extraction and analysis of intracellular this compound.
Caption: General workflow for intracellular this compound analysis.
Troubleshooting Guide
This guide addresses common issues encountered during the quantification of intracellular 11-KP.
Problem 1: Low or No Recovery of this compound
| Potential Cause | Troubleshooting Steps & Optimization |
| Inefficient Cell Lysis | Ensure cells are completely disrupted. Verify lysis under a microscope. For sonication, optimize power, duration, and pulse settings. Consider alternative mechanical methods like bead beating or additional freeze-thaw cycles before sonication. |
| Incomplete Extraction (LLE) | Ensure vigorous and sufficient mixing (e.g., vortexing for 1-2 minutes) to maximize the partitioning of 11-KP into the organic phase.[4] The polarity of the extraction solvent must be suitable for 11-KP; consider testing different solvents or solvent mixtures (e.g., hexane:ethyl acetate). |
| Incomplete Elution (SPE) | The elution solvent may not be strong enough to desorb 11-KP from the sorbent. Increase the elution solvent strength (e.g., increase the percentage of organic solvent) or volume.[4] |
| Analyte Degradation | Always keep samples on ice or at 4°C during processing.[5] Use high-purity solvents and process samples immediately after harvesting to minimize enzymatic degradation.[4] |
| Sample Overload (SPE) | The amount of lysate loaded onto the SPE cartridge may exceed its binding capacity, causing the analyte to be lost in the flow-through. Reduce the sample volume or use a cartridge with a higher sorbent mass.[4] |
Problem 2: High Variability Between Replicates
| Potential Cause | Troubleshooting Steps & Optimization |
| Inconsistent Lysis | Standardize the lysis procedure precisely. For sonication, ensure the probe is placed at the same depth in each sample and that power/time settings are identical. For bead beating, ensure the same amount of beads and vortexing speed/time are used. |
| Inconsistent Sample Handling | Treat every sample identically from cell harvesting to final analysis.[4] Ensure consistent timing for incubations and extractions. Use calibrated pipettes and consistent technique. |
| Poor Phase Separation (LLE) | After adding the organic solvent and vortexing, ensure complete phase separation by centrifuging at a sufficient speed and duration (e.g., 3000 x g for 10 minutes). Carefully aspirate the organic layer without disturbing the aqueous layer or the protein interface. |
| Inaccurate Internal Standard Spiking | Add the internal standard (e.g., a deuterated version like Progesterone-d9) to the lysate before the extraction step.[8] This accounts for analyte loss during extraction and subsequent steps. Ensure the internal standard is fully dissolved and added at a consistent concentration to all samples. |
Troubleshooting Flowchart: Low 11-KP Yield
Use this flowchart to diagnose the cause of poor analyte recovery.
Caption: A logical guide to troubleshooting low this compound yield.
Comparison of Extraction Techniques for Steroids
While data specifically for intracellular 11-KP is limited, studies comparing extraction techniques for other steroids from complex matrices provide valuable insights. The choice of method depends on the sample matrix, available equipment, and desired throughput.
| Extraction Method | Principle | Average Apparent Recovery (%) (from soil matrices)[9] | Advantages | Disadvantages |
| Sonication | High-frequency sound waves create cavitation, disrupting cells and aiding solvent penetration. | 71% ± 23% | Fast, effective for tough samples, widely available.[3] | Can generate heat, potentially degrading sensitive analytes; requires optimization. |
| Accelerated Solvent Extraction (ASE) | Uses conventional solvents at elevated temperatures and pressures to increase extraction efficiency. | 73% ± 16% | Fast, automated, requires less solvent than other methods, highly efficient.[10] | Requires specialized, expensive equipment. |
| Soxhlet Extraction | Continuous extraction with a distilled hot solvent. | 58% ± 34% | Exhaustive extraction, well-established method. | Very slow (hours to days), requires large solvent volumes, potential for thermal degradation of analytes. |
Note: Recoveries are highly matrix-dependent. The data presented is for comparison of the techniques' general efficacy.[9] Sonication followed by LLE or SPE is often the most practical and efficient method for cell culture samples in a research setting.
Detailed Experimental Protocol: Sonication and LLE
This protocol provides a starting point for extracting 11-KP from cultured adherent cells. Optimization may be required based on cell type and experimental conditions.
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Cell scraper
-
1.5 mL microcentrifuge tubes
-
Probe sonicator
-
Internal Standard (IS) solution (e.g., Progesterone-d9 in ethanol)
-
High-purity methyl tert-butyl ether (MTBE)
-
Nitrogen evaporation system
-
LC-MS grade mobile phase (for reconstitution)
Procedure:
-
Cell Harvesting:
-
Place the cell culture dish on ice.
-
Aspirate the culture medium.
-
Wash the cells twice with 5 mL of ice-cold PBS.
-
Add 1 mL of ice-cold PBS and gently scrape the cells.
-
Transfer the cell suspension to a pre-chilled 1.5 mL microcentrifuge tube.
-
-
Cell Lysis:
-
Centrifuge the cell suspension at 1000 x g for 5 minutes at 4°C.
-
Discard the supernatant. The cell pellet can be stored at -80°C or processed immediately.
-
Resuspend the cell pellet in 200 µL of ice-cold PBS.
-
Lyse the cells by sonicating on ice. (e.g., 3 cycles of 10 seconds ON, 20 seconds OFF at 30% amplitude). This step requires optimization.
-
-
Extraction:
-
To the 200 µL of cell lysate, add 10 µL of the internal standard solution. Vortex briefly.
-
Add 800 µL of MTBE to the tube.
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge at 3000 x g for 10 minutes at 4°C to separate the aqueous and organic phases.
-
-
Sample Finishing:
-
Carefully transfer the upper organic layer (~750 µL) to a new clean tube, avoiding the protein interface.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial LC-MS mobile phase.
-
Vortex briefly and transfer to an LC-MS autosampler vial for analysis.
-
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. mdpi.com [mdpi.com]
- 3. bioprocess-eng.co.uk [bioprocess-eng.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. mpbio.com [mpbio.com]
- 6. A method combining solvent and gel extraction for isolation and preliminary purification of steroids in tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. LC-MS/MS Method for Rapid Quantification of Progesterone in Rabbit Plasma and Its Application in a Pharmacokinetic Study of the Transdermal Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scirp.org [scirp.org]
- 10. Comparing Extraction Methods for Biomarker Steroid Characterisation from Soil and Slurry - PMC [pmc.ncbi.nlm.nih.gov]
Challenges in measuring low concentrations of 11-Ketoprogesterone.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the accurate measurement of low concentrations of 11-Ketoprogesterone.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for measuring this compound?
A1: The two primary methods for quantifying this compound are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA). LC-MS/MS is considered the gold standard due to its high specificity and sensitivity, allowing for the simultaneous measurement of multiple steroids.[1][2] ELISAs, particularly competitive ELISAs, are also used but can be more susceptible to cross-reactivity with other structurally similar steroids.
Q2: Why is measuring low concentrations of this compound challenging?
A2: Measuring low concentrations of this compound is challenging due to several factors:
-
Low Endogenous Levels: this compound circulates at very low physiological concentrations, requiring highly sensitive analytical methods.
-
Matrix Effects: Biological samples like plasma and serum contain numerous substances (e.g., phospholipids, salts) that can interfere with the analysis, leading to ion suppression or enhancement in LC-MS/MS and inaccuracies in ELISAs.[3][4]
-
Cross-Reactivity: In immunoassays, antibodies may cross-react with other structurally related steroids, leading to overestimated concentrations.
-
Sample Stability: Pre-analytical handling of samples is crucial. For instance, in-vitro increases in related compounds like 11-ketotestosterone (B164220) have been observed in unseparated blood samples, highlighting the need for standardized collection procedures.[5]
Q3: What is the expected physiological concentration range for this compound?
A3: The physiological concentrations of this compound are generally low and can vary based on the patient population. For instance, one study reported that in serum samples from 29 premenopausal women, this compound levels were often below the lower limit of quantification (LLOQ) of 0.1 ng/mL.[6] In neonatal plasma, however, concentrations can be higher, with one study reporting a mean of approximately 23 nM.[7]
Q4: What is a matrix effect in LC-MS/MS analysis?
A4: In LC-MS/MS, a matrix effect is the alteration of the ionization efficiency of the target analyte (this compound) by co-eluting compounds from the sample matrix.[4] This can result in either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy and precision of the measurement.[4] Phospholipids in plasma are a common cause of matrix effects.[4]
Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered during the measurement of low concentrations of this compound using LC-MS/MS and ELISA.
LC-MS/MS Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| Low or No Signal | Poor Ionization: Inefficient ionization of this compound in the MS source. | - Optimize ion source parameters (e.g., temperature, gas flows).- Check for appropriate mobile phase additives to enhance ionization. |
| Matrix Suppression: Co-eluting matrix components are suppressing the analyte signal.[4] | - Improve sample preparation to remove interfering substances (see detailed protocol below).- Adjust the chromatographic gradient to separate this compound from the interfering components.- Use a stable isotope-labeled internal standard to compensate for matrix effects.[3] | |
| Instrumental Issues: The LC-MS/MS system is not performing optimally. | - Check for leaks in the LC system.- Ensure the MS is properly tuned and calibrated.- Clean the ion source.[8] | |
| High Variability Between Replicates | Inconsistent Sample Preparation: Variation in extraction efficiency between samples. | - Ensure consistent and precise pipetting.- Use an automated sample preparation system for better reproducibility. |
| Carryover: Residual analyte from a previous injection is contaminating the current analysis. | - Optimize the wash steps between injections with a strong solvent.- Inject blank samples between high-concentration samples. | |
| Inaccurate Quantification | Matrix Effects: Ion suppression or enhancement is affecting accuracy. | - Perform a post-extraction spike experiment to quantify the matrix effect.- Use a matrix-matched calibration curve. |
| Poor Recovery: Inefficient extraction of this compound from the sample. | - Optimize the extraction solvent and conditions.- Evaluate different sample preparation techniques (e.g., LLE vs. SPE). |
ELISA Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| High Background Signal | Non-specific Binding: The antibody or conjugate is binding to the plate non-specifically.[9] | - Increase the number of wash steps or the soaking time during washes.- Optimize the blocking buffer (e.g., increase concentration or change blocking agent).[10] |
| Contaminated Reagents: Buffers or substrate are contaminated. | - Prepare fresh buffers for each assay.- Protect the substrate from light. | |
| Low Signal/Sensitivity | Suboptimal Antibody/Antigen Concentration: Incorrect concentrations of coating antibody or enzyme conjugate. | - Titrate the capture antibody and enzyme conjugate to determine the optimal concentrations. |
| Degraded Reagents: Reagents have lost activity due to improper storage or handling. | - Check the expiration dates of all kit components.- Ensure reagents are stored at the recommended temperature and avoid repeated freeze-thaw cycles. | |
| High Coefficient of Variation (%CV) | Pipetting Errors: Inconsistent addition of reagents or samples to the wells. | - Use calibrated pipettes and ensure proper pipetting technique.- Use a multi-channel pipette for adding reagents to multiple wells.[11] |
| Edge Effects: Wells on the edge of the plate show different results due to temperature gradients or evaporation. | - Ensure the plate is evenly warmed to room temperature before use.- Use a plate sealer during incubations to prevent evaporation.[11] |
Quantitative Data Summary
The following tables summarize the performance characteristics of various LC-MS/MS methods for the quantification of this compound and related steroids.
Table 1: LC-MS/MS Method Performance for this compound
| Matrix | Lower Limit of Quantification (LLOQ) | Reference |
| Human Serum | 0.1 ng/mL | [6] |
| Neonatal Plasma | Not specified, but detected at ~23 nM | [7] |
Table 2: LLOQs for Other Relevant Steroids Measured by LC-MS/MS
| Analyte | Matrix | LLOQ (ng/mL) | Reference |
| 11-ketotestosterone (11-KT) | Human Serum | 1.2 ng/dL (0.012 ng/mL) | [12] |
| 11β-hydroxyandrostenedione (11OHA4) | Human Serum | 1.5 ng/dL (0.015 ng/mL) | [12] |
| 11-ketoandrostenedione (11KA4) | Human Serum | 0.8 ng/dL (0.008 ng/mL) | [12] |
| Androstenedione (A4) | Human Serum | 0.05 ng/mL | [6] |
| Testosterone (T) | Human Serum | 0.05 ng/mL | [6] |
| Progesterone (P4) | Human Serum | 0.05 ng/mL | [6] |
| 17α-hydroxy-progesterone (17OHP4) | Human Serum | 0.1 ng/mL | [6] |
Experimental Protocols
Detailed Protocol for this compound Measurement by LC-MS/MS
This protocol describes a general procedure for the quantification of this compound in human plasma/serum using liquid-liquid extraction (LLE) followed by LC-MS/MS analysis.
1. Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 200 µL of plasma/serum sample, calibrator, or quality control (QC) into a clean microcentrifuge tube.
-
Add 10 µL of an internal standard solution (e.g., a stable isotope-labeled this compound) and vortex briefly.
-
Add 1 mL of an organic extraction solvent (e.g., methyl tert-butyl ether, MTBE).[6]
-
Vortex vigorously for 5 minutes to ensure thorough extraction.
-
Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Freeze the aqueous (lower) layer by placing the tubes in a -80°C freezer for 15 minutes.
-
Decant the organic (upper) layer into a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Vortex to mix and transfer to an autosampler vial for analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.9 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient: A suitable gradient to separate this compound from other endogenous compounds.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for this compound and its internal standard for confident identification and quantification.
-
Detailed Protocol for this compound Measurement by Competitive ELISA
This protocol outlines a general procedure for a competitive ELISA. Specific volumes and incubation times may vary depending on the kit manufacturer.
1. Reagent Preparation
-
Bring all reagents and samples to room temperature before use.
-
Prepare wash buffer and other reagents as per the kit instructions.
-
Prepare a standard curve by serially diluting the this compound standard provided in the kit.
2. Assay Procedure
-
Add 50 µL of each standard, sample, and control into the appropriate wells of the antibody-coated microplate.
-
Add 25 µL of the this compound-enzyme conjugate (e.g., HRP-conjugate) to each well.
-
Add 25 µL of the anti-11-Ketoprogesterone antibody to each well (except non-specific binding wells).
-
Cover the plate with a plate sealer and incubate for 2 hours at room temperature, preferably on a plate shaker.[13]
-
Aspirate the contents of the wells and wash the plate 4 times with 300 µL of wash buffer per well.
-
Add 100 µL of TMB substrate solution to each well and incubate for 30 minutes at room temperature in the dark.
-
Add 50 µL of stop solution to each well to terminate the reaction. The color will change from blue to yellow.
-
Read the absorbance at 450 nm using a microplate reader within 15 minutes of adding the stop solution.
3. Data Analysis
-
Calculate the average absorbance for each set of duplicates.
-
Generate a standard curve by plotting the absorbance versus the concentration of the standards. The absorbance will be inversely proportional to the concentration of this compound.
-
Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.
Visualizations
Caption: LC-MS/MS Experimental Workflow for this compound.
Caption: Troubleshooting workflow for low signal in LC-MS/MS.
References
- 1. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. scispace.com [scispace.com]
- 4. benchchem.com [benchchem.com]
- 5. SAT-004 The Development And Application Of An Lc-ms/ms Method To Investigate The Stability Of 11β-hydroxyandrostenedione And 11-ketotestosterone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. zefsci.com [zefsci.com]
- 9. ELISA Troubleshooting Guide [sigmaaldrich.com]
- 10. mybiosource.com [mybiosource.com]
- 11. ELISA Troubleshooting Guide | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. Maternal 11-Ketoandrostenedione Rises Through Normal Pregnancy and Is the Dominant 11-Oxygenated Androgen in Cord Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 13. arborassays.com [arborassays.com]
Technical Support Center: Interpreting Unexpected Results in 11-Ketoprogesterone Experiments
Welcome to the technical support center for 11-Ketoprogesterone experiments. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting unexpected results. Here you will find frequently asked questions (FAQs) and detailed troubleshooting guides for common experimental techniques.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as 11-oxoprogesterone) is a pregnane (B1235032) steroid that is structurally related to cortisone. It has been shown to have profound effects on carbohydrate metabolism.[1] While its complete mechanism is still under investigation, it is known to be a metabolite of 11β-hydroxyprogesterone and can be further metabolized in the "backdoor" pathway to potent androgens like 11-ketodihydrotestosterone (B1662675).[2] It is also reported to be an inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase.[1]
Q2: My this compound concentrations measured by immunoassay (ELISA) are unexpectedly high. What could be the cause?
Unexpectedly high concentrations of this compound in immunoassays are often due to cross-reactivity with other structurally similar steroids present in the sample. Steroid immunoassays are susceptible to interference from related endogenous compounds and their metabolites.[3][4]
Q3: How can I confirm if cross-reactivity is affecting my this compound ELISA results?
To confirm cross-reactivity, you can perform a spike and recovery experiment or, more definitively, analyze your samples using a more specific method like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS can distinguish between this compound and other structurally similar steroids.
Q4: My this compound levels in cell culture experiments are lower than expected, or the expected downstream effects are not observed. What could be happening?
This compound can be metabolized by cells. For instance, in prostate cancer cell lines, it can be converted to 11-ketodihydrotestosterone.[2] This metabolic conversion would reduce the concentration of this compound and could lead to downstream effects mediated by its metabolites.
Q5: What are the best practices for storing samples intended for this compound analysis?
While specific stability data for this compound is not widely published, general guidelines for steroid hormones should be followed. For long-term storage, samples should be kept at -80°C. It is crucial to minimize freeze-thaw cycles. For serum samples intended for the analysis of related 11-oxygenated androgens, it is recommended to separate the serum from cells within two hours of collection to prevent in-vitro metabolism by blood cells.
Troubleshooting Guides
Immunoassay (ELISA) Troubleshooting
Issue 1: High Background Signal
A high background signal can mask the true signal from your samples and standards, leading to inaccurate results.
| Possible Cause | Troubleshooting Step |
| Insufficient Washing | Increase the number of wash steps and ensure complete aspiration of wash buffer between steps. |
| Cross-Reactivity | Analyze a sample blank and a standard of a potentially cross-reacting steroid. Consider using a more specific antibody or switching to LC-MS/MS. |
| Contaminated Reagents | Prepare fresh buffers and substrate solutions. |
| Incorrect Antibody Concentration | Optimize the concentration of the primary or secondary antibody. |
| Inadequate Blocking | Increase the concentration of the blocking agent or the incubation time. |
Issue 2: Low or No Signal
A weak or absent signal can prevent the detection and quantification of this compound.
| Possible Cause | Troubleshooting Step |
| Degraded this compound | Ensure proper sample storage and handling to prevent degradation. |
| Inactive Reagents | Check the expiration dates of all kit components. Prepare fresh dilutions of antibodies and standards. |
| Incorrect Assay Procedure | Carefully review the kit protocol to ensure all steps were performed correctly and in the right order. |
| Suboptimal Incubation Times/Temperatures | Adhere strictly to the recommended incubation times and temperatures in the protocol. |
| Presence of Inhibitors in the Sample | Perform a spike and recovery experiment to check for matrix effects. Sample dilution may be necessary. |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Troubleshooting
Issue 1: Poor Peak Shape or Resolution
Good chromatographic separation is essential for accurate quantification.
| Possible Cause | Troubleshooting Step |
| Column Contamination | Wash the column with a strong solvent or replace it if necessary. |
| Inappropriate Mobile Phase | Optimize the mobile phase composition and gradient. |
| Column Overloading | Reduce the injection volume or dilute the sample. |
| Degraded Column | Replace the analytical column. |
Issue 2: Low Signal Intensity or Poor Sensitivity
Sufficient signal intensity is required for accurate detection and quantification.
| Possible Cause | Troubleshooting Step |
| Inefficient Ionization | Optimize the mass spectrometer source parameters (e.g., spray voltage, gas flows, temperature). |
| Poor Extraction Recovery | Optimize the sample preparation method, including the choice of extraction solvent and pH. |
| Matrix Effects (Ion Suppression) | Use a stable isotope-labeled internal standard. Evaluate and minimize matrix effects through sample cleanup or dilution. |
| Incorrect MS/MS Transition | Verify the precursor and product ion masses and optimize collision energy. |
Data Presentation
Table 1: Potential Cross-Reactants in Progesterone (B1679170) Immunoassays
Due to the structural similarity, antibodies raised against progesterone may cross-react with other steroids, potentially leading to overestimated this compound levels in an immunoassay. The following table, adapted from data on progesterone immunoassays, lists potential cross-reactants.[3]
| Compound | Reported Cross-Reactivity in Progesterone Assays (%) |
| 5β-Dihydroprogesterone | 18.2 |
| 11α-Hydroxyprogesterone | 100 |
| Deoxycorticosterone | 1.7 |
| 17-Hydroxyprogesterone | 0.4 - 4.9 |
| 5α-Pregnan-3,20-dione | Weak (0.5 - 4.9) |
| Corticosterone | 0.3 - 3.87 |
Note: This data is for progesterone immunoassays and should be considered as a guide for potential cross-reactivity in this compound assays. The actual cross-reactivity will depend on the specific antibody used.
Experimental Protocols
Protocol 1: Generic Competitive ELISA for this compound
This protocol provides a general workflow for a competitive ELISA. Specific details may vary depending on the kit manufacturer.
-
Standard and Sample Preparation: Prepare a serial dilution of the this compound standard. Prepare samples, which may involve extraction for complex matrices like serum.
-
Coating: Coat a 96-well plate with a capture antibody (e.g., anti-rabbit IgG).
-
Competitive Binding: Add standards, controls, and samples to the wells, followed by the addition of HRP-conjugated this compound and a specific primary antibody against this compound. Incubate to allow for competitive binding.
-
Washing: Wash the plate multiple times to remove unbound reagents.
-
Substrate Addition: Add a TMB substrate solution to each well.
-
Color Development: Incubate the plate to allow for color development.
-
Stopping the Reaction: Add a stop solution to each well.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Data Analysis: Generate a standard curve and calculate the concentration of this compound in the samples.
Protocol 2: Sample Preparation for LC-MS/MS Analysis of this compound from Serum
This protocol outlines a general procedure for extracting steroids from serum.
-
Internal Standard Spiking: Add a known amount of a stable isotope-labeled internal standard (e.g., ¹³C- or ²H-labeled this compound) to each serum sample.
-
Protein Precipitation: Precipitate proteins by adding a cold organic solvent such as acetonitrile.
-
Liquid-Liquid Extraction: After centrifugation, perform a liquid-liquid extraction of the supernatant using a non-polar solvent like methyl tert-butyl ether (MTBE) or hexane (B92381) to isolate the steroids.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Workflow for LC-MS/MS analysis of this compound.
Caption: Simplified metabolic pathway of this compound.
References
- 1. The in vitro metabolism of 11β-hydroxyprogesterone and this compound to 11-ketodihydrotestosterone in the backdoor pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research Portal [iro.uiowa.edu]
- 4. benchchem.com [benchchem.com]
How to address variability in 11-Ketoprogesterone assay results?
This guide provides troubleshooting advice and answers to frequently asked questions regarding 11-Ketoprogesterone assays. Variability in results can arise from multiple factors, from sample handling to assay procedure. This resource is designed to help researchers, scientists, and drug development professionals identify and address these potential issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it measured?
This compound (11-KP4) is a C21 steroid hormone. It is synthesized from progesterone (B1679170) via the enzyme 11β-hydroxysteroid dehydrogenase type 2 (11βHSD2), which converts 11β-hydroxyprogesterone to this compound.[1][2][3] Its measurement is crucial in various research areas, including endocrinology and studies of metabolic syndromes, as it is part of steroid hormone pathways that can lead to potent androgens like 11-ketodihydrotestosterone (B1662675) (11KDHT).[1]
Q2: What is the principle behind a competitive ELISA for this compound?
A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify small molecules like steroid hormones. In this format, this compound in the sample competes with a fixed amount of enzyme-labeled this compound (e.g., HRP-conjugate) for a limited number of binding sites on a specific antibody coated onto a microplate.[4][5][6] After an incubation and washing step, a substrate is added, which reacts with the enzyme to produce a colorimetric signal. The intensity of the color is inversely proportional to the concentration of this compound in the sample; a weaker signal means a higher concentration of the target analyte.[5][6]
Q3: Should I use serum or plasma for my samples? What anticoagulant is best?
Both serum and plasma can be used, but consistency is key. If using plasma, EDTA or heparin are common anticoagulants.[6] It is critical to note that for some steroids, the type of collection tube can influence results.[7] For maximum consistency, use the same sample type for all samples and standards within a study.
Q4: Do I need to perform an extraction on my samples?
Extraction is often recommended to measure the total (protein-bound and free) steroid concentration and to remove potential interfering substances from the sample matrix.[8] Different protocols using solvents like methanol, ethyl acetate, or diethyl ether can be used depending on the sample type.[8] Always validate your extraction protocol for recovery efficiency.
Troubleshooting Guide
Variability in assay results often falls into categories such as poor precision (high Coefficient of Variation, CV), inaccurate standard curves, or unexpected signal strength.
Issue 1: High Variability Between Replicates (Poor Precision)
High Coefficient of Variation (CV) between duplicate or triplicate wells is a common issue that points to procedural inconsistencies.
| Possible Cause | Recommended Solution |
| Inconsistent Pipetting | Ensure pipettes are properly calibrated. Use fresh, properly fitted pipette tips for each transfer. When adding reagents, especially viscous ones, aspirate and dispense slowly and consistently. Pre-wet the tip by aspirating and dispensing the liquid back into the source container once before transferring to the plate.[9] |
| Inadequate Mixing | Thoroughly mix all reagents before use.[9] After adding samples or reagents to wells, gently tap the plate to ensure a homogenous mixture, but avoid cross-contamination. |
| Temperature Gradients | Allow all reagents and plates to equilibrate to room temperature before starting the assay.[10] Avoid stacking plates during incubation, as this can cause uneven temperature distribution, leading to "edge effects".[10] |
| Improper Washing | Ensure all wells are filled and aspirated completely during each wash step. Check for clogged ports on automated plate washers. Insufficient washing can leave behind unbound reagents, increasing background and variability.[9][11] |
Issue 2: Poor Standard Curve or Low Signal
An inaccurate standard curve or universally weak signal prevents accurate quantification of the target analyte.
| Possible Cause | Recommended Solution |
| Incorrect Reagent Preparation | Double-check all calculations for standard dilutions and reagent preparations. Ensure standards and reagents have not expired and were stored correctly. Reconstitute lyophilized components as per the manufacturer's protocol, ensuring they are fully dissolved. |
| Degraded Reagents | Avoid repeated freeze-thaw cycles of standards and antibodies by preparing aliquots.[10] Ensure enzyme conjugates have not been inactivated by improper storage or contaminants like sodium azide, which inhibits HRP activity.[9] |
| Inadequate Incubation | Adhere strictly to the incubation times and temperatures specified in the protocol.[10] Shortened incubation can lead to insufficient binding and a weak signal. |
| Wrong Plate Reader Settings | Verify that the plate reader is set to the correct wavelength for the substrate used (e.g., 450 nm for TMB).[4][9] |
Issue 3: High Background Signal
High background signal reduces the dynamic range of the assay and can mask the signal from low-concentration samples.
| Possible Cause | Recommended Solution |
| Insufficient Washing | Increase the number of wash cycles or the soak time during washes to more effectively remove unbound antibodies and conjugates.[10][11] |
| Non-specific Binding | Ensure the blocking buffer is appropriate for the assay and has been incubated for the recommended time.[10] Adding a small amount of a non-ionic detergent like Tween-20 to wash buffers can help reduce non-specific binding.[12] |
| Reagent Concentration Too High | The concentration of the detection antibody or enzyme conjugate may be too high. Perform a titration to determine the optimal concentration that provides a strong signal without elevating the background.[9] |
| Cross-Reactivity | An antibody may be cross-reacting with other molecules in the sample matrix.[10] Check the manufacturer's data sheet for known cross-reactants. Sample extraction can help remove interfering substances. |
Data Presentation
Table 1: Example Assay Performance Characteristics
The following table summarizes typical performance data for a competitive ELISA measuring a closely related C19 steroid, 11-Ketotestosterone (B164220). These values can serve as a benchmark for what to expect from an this compound assay.
| Parameter | Typical Value | Source |
| Assay Range | 8.2 - 2,000 pg/mL | [5] |
| Analytical Sensitivity | ~1.85 pg/mL | [5][13] |
| Intra-Assay Precision (CV%) | < 6% | [5][13] |
| Inter-Assay Precision (CV%) | < 8% | [5] |
Experimental Protocols
Protocol 1: Pre-Analytical Sample Handling for this compound
Pre-analytical stability is one of the most significant sources of variability. Studies on the related androgen, 11-ketotestosterone (11KT), have shown that concentrations can artificially increase if whole blood is left unseparated from cellular components.[14][15][16] Therefore, prompt processing is critical.
-
Blood Collection : Collect whole blood into appropriate tubes (e.g., serum separator tubes or EDTA tubes for plasma).
-
Critical Processing Window : Process samples within 2 hours of collection .[14][15] This is the most critical step for minimizing pre-analytical variability.
-
Centrifugation :
-
For serum, allow blood to clot at room temperature for 30-60 minutes.
-
Centrifuge samples at approximately 1,000 x g for 15-20 minutes at 2-8°C.[6]
-
-
Aliquoting : Immediately after centrifugation, carefully transfer the supernatant (serum or plasma) into clean, labeled cryovials. Avoid disturbing the cell layer.
-
Storage : Store aliquots at -20°C for short-term storage or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.[6]
Protocol 2: General this compound Competitive ELISA
This protocol outlines the general steps for a competitive ELISA. Always refer to the specific manufacturer's kit insert for detailed instructions, volumes, and incubation times.
-
Reagent Preparation : Prepare all reagents, standards, and samples as instructed. Allow all components to reach room temperature before use.
-
Standard Curve : Create a serial dilution of the this compound standard to generate a standard curve. A blank well (containing only buffer) and a zero standard well (B0, containing no analyte) must be included.
-
Sample Addition : Pipette standards and samples into the appropriate wells of the antibody-coated microplate.
-
Competitive Reaction : Add the this compound-HRP conjugate to all wells (except the blank). Then, add the specific polyclonal antibody. The plate is then incubated (e.g., for 1-2 hours at 37°C or overnight at 4°C) to allow competition for antibody binding sites.[5][6]
-
Washing : Aspirate the contents of the wells and wash the plate multiple times with the provided wash buffer. This removes any unbound materials.
-
Substrate Addition : Add TMB substrate to each well and incubate in the dark (e.g., 30 minutes at room temperature).[5][13] A blue color will develop.
-
Stopping the Reaction : Add Stop Solution (e.g., sulfuric acid) to each well. The color will change from blue to yellow.[4][13]
-
Data Acquisition : Read the absorbance of each well on a microplate reader at 450 nm within 10-15 minutes of adding the stop solution.[13]
-
Analysis : Calculate the average absorbance for each set of replicates. Generate a standard curve by plotting the absorbance versus the concentration of the standards. Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.
Visualizations
Visual aids can help clarify complex workflows and relationships, pinpointing potential sources of error.
Caption: General experimental workflow for this compound measurement.
Caption: Logic flowchart for troubleshooting common assay issues.
Caption: Simplified metabolic pathway to this compound.
References
- 1. The in vitro metabolism of 11β-hydroxyprogesterone and this compound to 11-ketodihydrotestosterone in the backdoor pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The 11β-hydroxysteroid dehydrogenase isoforms: pivotal catalytic activities yield potent C11-oxy C19 steroids with 11βHSD2 favouring 11-ketotestosterone, 11-ketoandrostenedione and this compound biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 11-KT(11-keto Testosterone) ELISA Kit [elkbiotech.com]
- 5. 11-Ketotestosterone Competitive ELISA Kit (EIA11K) - Invitrogen [thermofisher.com]
- 6. 11-KT( 11-keto Testosterone) ELISA Kit – AFG Scientific [afgsci.com]
- 7. clinicaltheriogenology.net [clinicaltheriogenology.net]
- 8. caymanchem.com [caymanchem.com]
- 9. ELISA Troubleshooting Guide [sigmaaldrich.com]
- 10. Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide [synapse.patsnap.com]
- 11. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. Development of a total serum testosterone, androstenedione, 17-hydroxyprogesterone, 11β-hydroxyandrostenedione and 11-ketotestosterone LC-MS/MS assay and its application to evaluate pre-analytical sample stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Development of a total serum testosterone, androstenedione, 17-hydroxyprogesterone, 11β-hydroxyandrostenedione and 11-ketotestosterone LC-MS/MS assay and its application to evaluate pre-analytical sample stability | Semantic Scholar [semanticscholar.org]
Validation & Comparative
A Comparative Analysis of 11-Ketoprogesterone and 11β-hydroxyprogesterone Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the biological activities of 11-Ketoprogesterone and 11β-hydroxyprogesterone. The information presented is supported by experimental data to facilitate informed decisions in research and drug development.
Core Functional Differences
11β-hydroxyprogesterone (11β-OHP) and this compound (11-KP) are closely related steroid hormones, interconverted by the 11β-hydroxysteroid dehydrogenase (11β-HSD) enzymes. Despite their structural similarity, they exhibit distinct profiles of activity, particularly concerning the mineralocorticoid receptor (MR).
11β-hydroxyprogesterone is a potent mineralocorticoid receptor agonist. It actively binds to and activates the MR, leading to downstream effects such as increased sodium absorption.[1] In contrast, This compound is reported to lack direct mineralocorticoid activity. [2][3] This fundamental difference in MR activation is a critical determinant of their respective physiological and potential pharmacological effects.
While 11-KP is considered to have no conventional glucocorticoid activity, it may exert effects through membrane-bound glucocorticoid receptors.[2] Furthermore, it serves as a substrate for enzymes like CYP17A1, leading to metabolites that can possess glucocorticoid activity.[4]
Both compounds are recognized as inhibitors of 11β-HSD enzymes, which are crucial for regulating the availability of active glucocorticoids to their receptors.[2][5]
Quantitative Comparison of Biological Activities
The following table summarizes the key quantitative data available for this compound and 11β-hydroxyprogesterone.
| Parameter | This compound (11-KP) | 11β-hydroxyprogesterone (11β-OHP) |
| Mineralocorticoid Activity | ||
| Receptor Activity | Reported to lack mineralocorticoid activity.[2][3] | Potent MR agonist.[1][5] |
| EC50 (MR Transactivation) | Data not available | 0.05 µM (in COS-7 cells expressing human MR).[1] |
| Glucocorticoid Activity | ||
| Receptor Activity | Lacks conventional glucocorticoid activity; may act via membrane GRs.[2] | Data not specified in the provided results. |
| Enzyme Inhibition | ||
| 11β-HSD1 Inhibition (IC50) | Reported as an inhibitor, but quantitative data not available.[2] | 1 µM.[1] |
| 11β-HSD2 Inhibition (IC50) | Reported as an inhibitor, but quantitative data not available.[2] | 0.140 µM.[1] |
Signaling and Metabolic Pathways
The interplay between this compound and 11β-hydroxyprogesterone is primarily governed by the 11β-HSD enzymes. 11β-HSD2 catalyzes the conversion of the active 11β-OHP to the inactive 11-KP, while 11β-HSD1 can facilitate the reverse reaction. This enzymatic regulation is a key mechanism for controlling local steroid hormone activity.
References
A Researcher's Guide to the Analytical Validation of 11-Ketoprogesterone: A Comparative Overview
For researchers, scientists, and drug development professionals engaged in the study of steroid hormones, the accurate quantification of 11-Ketoprogesterone is critical. This guide provides an objective comparison of a novel Ultra-Performance Convergence Chromatography-Tandem Mass Spectrometry (UPC²-MS/MS) method against established analytical techniques, supported by experimental data to inform methodological choices in research and clinical settings.
This compound, a key metabolite in the backdoor pathway of androgen synthesis, is gaining prominence in endocrinology research. Its accurate measurement is pivotal for understanding various physiological and pathological states. This guide delves into the validation of a new UPC²-MS/MS assay and compares its performance with traditional methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Immunoassays.
Comparative Analysis of Analytical Methods
The choice of an analytical method for this compound quantification hinges on a balance of sensitivity, specificity, throughput, and cost. While mass spectrometry-based methods offer superior specificity, immunoassays provide a high-throughput, cost-effective alternative.
| Parameter | UPC²-MS/MS (New Method) | LC-MS/MS (Alternative) | GC-MS (Alternative) | Immunoassay (Alternative) |
| Linearity (R²) | >0.99 | >0.99 | >0.99 | Variable, depends on kit |
| Accuracy (% Recovery) | Average 102.42%[1][2] | 95.3% - 111.6% (for 11-ketotestosterone)[3] | Typically within ±15% (for general steroid panels)[4] | Can be affected by cross-reactivity |
| Precision (%RSD) | <16% (inter-day)[1][2] | <5.3% (inter-assay for 11-ketotestosterone)[3] | <15% (for general steroid panels)[4] | Typically <15% (intra-assay) |
| Limit of Quantification (LOQ) | 0.02 - 100 ng/mL[1][2] | 0.24 nmol/L (for 11-ketotestosterone)[3] | Analyte dependent, generally in low ng/mL range | Analyte and kit dependent |
| Specificity | High | High | High | Moderate to Low (potential for cross-reactivity) |
| Throughput | High (15 min run-time per sample)[1] | Moderate to High | Low to Moderate | Very High |
| Sample Preparation | Solid Phase Extraction | Liquid-Liquid or Solid Phase Extraction | Derivatization often required | Minimal |
Table 1: Comparison of Quantitative Performance of Analytical Methods for this compound. Data for LC-MS/MS and GC-MS are based on performance characteristics for structurally similar steroids where direct data for this compound is limited.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are summaries of the key experimental protocols.
UPC²-MS/MS Method for this compound
This novel method allows for the simultaneous quantification of 52 steroid hormones, including this compound, from serum samples.
-
Sample Preparation: Serum samples undergo solid-phase extraction (SPE) to isolate the steroid fraction.
-
Chromatographic Separation: The extracted steroids are separated using an Acquity UPC² system with a gradient elution over a 15-minute run time.
-
Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor and product ion transitions are monitored for each analyte to ensure specificity.
-
Quantification: Absolute quantification is achieved using deuterium-labeled internal standards for key analytes.[1][2]
Conventional LC-MS/MS
A widely used method for the targeted quantification of steroids.
-
Sample Preparation: Typically involves liquid-liquid extraction (LLE) or solid-phase extraction (SPE) of the serum sample. An internal standard (e.g., a stable isotope-labeled version of the analyte) is added prior to extraction.
-
Chromatographic Separation: Reversed-phase ultra-high-performance liquid chromatography (UHPLC) is commonly employed to separate the steroids.
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in MRM mode is used for detection and quantification.
-
Data Analysis: The concentration of the analyte is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.[3]
Gas Chromatography-Mass Spectrometry (GC-MS)
A classic and powerful technique for steroid analysis, particularly for comprehensive profiling.
-
Sample Preparation: Requires hydrolysis of conjugated steroids followed by extraction. A critical step is the chemical derivatization of the steroids to increase their volatility and improve chromatographic performance.
-
Chromatographic Separation: The derivatized steroids are separated on a capillary gas chromatography column.
-
Mass Spectrometric Detection: A mass spectrometer, often a single quadrupole or time-of-flight (TOF) analyzer, is used for detection.
-
Identification: Steroids are identified based on their retention time and mass spectrum.
Immunoassay (ELISA)
A high-throughput method commonly used for screening purposes.
-
Principle: Based on the competitive binding of this compound in the sample and a labeled this compound tracer to a limited number of specific antibodies.
-
Procedure: The sample is incubated in a microplate well coated with antibodies. The amount of bound tracer is inversely proportional to the concentration of this compound in the sample.
-
Detection: The signal, typically colorimetric or chemiluminescent, is measured using a microplate reader.
-
Quantification: The concentration is determined by comparing the signal to a standard curve. A significant drawback is the potential for cross-reactivity with other structurally similar steroids, which can lead to inaccurate results.[5]
Visualizing the Molecular Landscape
Understanding the biological context and the analytical workflow is facilitated by clear visualizations.
Caption: Simplified backdoor pathway of androgen synthesis leading to this compound.
Caption: Key stages in the validation of a new analytical method.
References
- 1. Analysis of 52 C19 and C21 steroids by UPC2-MS/MS: Characterising the C11-oxy steroid metabolome in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of a total serum testosterone, androstenedione, 17-hydroxyprogesterone, 11β-hydroxyandrostenedione and 11-ketotestosterone LC-MS/MS assay and its application to evaluate pre-analytical sample stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. gcms.cz [gcms.cz]
- 5. benchchem.com [benchchem.com]
A Head-to-Head Battle: Cross-validation of ELISA and LC-MS/MS for 11-Ketoprogesterone Measurement
For researchers, scientists, and drug development professionals navigating the analytical landscape for steroid hormone quantification, the choice between an immunoassay and mass spectrometry is a critical one. This guide provides a comprehensive cross-validation of two prominent methods for measuring 11-Ketoprogesterone (11-KP), a steroid hormone of growing interest: the Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
This compound is a C21 steroid that can be biosynthesized from progesterone (B1679170) by the action of 11β-hydroxylase and 11β-hydroxysteroid dehydrogenase type 2.[1][2] Its accurate measurement is crucial for understanding its physiological and pathophysiological roles. This guide presents a detailed comparison of ELISA and LC-MS/MS, summarizing their performance characteristics, outlining their experimental protocols, and providing a visual representation of the analytical workflows. While direct comparative studies on this compound are limited, this guide draws upon extensive data from cross-validation studies of structurally similar steroid hormones to provide a robust comparison.
Method Comparison: A Tale of Two Techniques
The choice between ELISA and LC-MS/MS for 11-KP measurement hinges on a trade-off between throughput, cost, and analytical specificity. While ELISA offers a high-throughput and cost-effective solution, LC-MS/MS provides superior specificity and accuracy, which is crucial for distinguishing between structurally similar steroid hormones.[3][4]
Table 1: Comparison of Performance Characteristics for Steroid Hormone Analysis
| Feature | ELISA | LC-MS/MS |
| Principle | Competitive binding of labeled and unlabeled antigen to a limited number of antibody binding sites. | Separation by chromatography followed by mass-based detection and fragmentation for specific identification. |
| Specificity | Generally lower; potential for cross-reactivity with structurally similar steroids. | High; capable of distinguishing between isomers and closely related compounds.[4][5] |
| Sensitivity | Varies by kit, typically in the pg/mL to ng/mL range.[6] | Generally high, often reaching sub-pg/mL to low pg/mL levels.[5][7] |
| Accuracy | Can be affected by matrix effects and cross-reactivity, sometimes leading to over or underestimation.[8][9] | High; considered the "gold standard" for steroid analysis due to its high specificity and use of internal standards.[4] |
| Precision (CV%) | Intra-assay CVs are typically <10%, while inter-assay CVs can be <15%.[8] | Intra- and inter-assay CVs are generally <15%.[7] |
| Throughput | High; suitable for screening large numbers of samples. | Lower; more time-consuming per sample, although automation is improving throughput. |
| Cost | Lower cost per sample and for initial instrument setup. | Higher initial instrument cost and cost per sample. |
| Sample Volume | Typically requires a small sample volume (e.g., 50-100 µL). | Can require larger sample volumes for extensive purification, though modern methods are reducing this need. |
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for quantifying this compound using ELISA and LC-MS/MS.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for this compound analysis using ELISA and LC-MS/MS, based on established methods for similar steroid hormones.
This compound ELISA Protocol
This protocol is based on a competitive ELISA format.
-
Sample Preparation : Depending on the sample matrix (e.g., serum, plasma, tissue culture supernatant), samples may require dilution with the provided assay buffer or an extraction step to remove interfering substances.[10][11]
-
Standard Curve Preparation : Prepare a serial dilution of the this compound standard to generate a standard curve.
-
Assay Procedure :
-
Add standards and samples to the appropriate wells of the antibody-coated microplate.[12]
-
Add the this compound-enzyme conjugate (e.g., HRP-linked) to each well.[13]
-
Incubate the plate to allow for competitive binding between the 11-KP in the sample/standard and the enzyme-linked 11-KP for the limited antibody binding sites.[10]
-
Wash the plate to remove unbound reagents.
-
Add a substrate solution (e.g., TMB) and incubate to allow for color development. The intensity of the color is inversely proportional to the concentration of 11-KP in the sample.[14]
-
Stop the reaction with a stop solution.
-
Read the absorbance at the appropriate wavelength using a microplate reader.[13]
-
-
Data Analysis : Generate a standard curve by plotting the absorbance values against the known concentrations of the standards. Use this curve to determine the concentration of 11-KP in the samples.
This compound LC-MS/MS Protocol
This protocol is based on a published method for the analysis of 11-oxygenated steroids.[15][16]
-
Sample Preparation :
-
Add an internal standard (e.g., deuterated this compound) to the samples.
-
Perform protein precipitation using a solvent like acetonitrile.[17][18]
-
For cleaner samples, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be performed.
-
Evaporate the supernatant to dryness and reconstitute the residue in a mobile phase-compatible solvent.
-
-
LC Separation :
-
Inject the reconstituted sample into a liquid chromatography system.
-
Separate the analytes using a suitable column (e.g., C18) and a gradient elution with appropriate mobile phases (e.g., water with formic acid and methanol (B129727) with formic acid).[17]
-
-
MS/MS Detection :
-
The eluent from the LC is introduced into the mass spectrometer.
-
Analytes are ionized, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).
-
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. The precursor ion (the molecular ion of 11-KP) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This provides high specificity.
-
-
Data Analysis : The concentration of 11-KP is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the standard.
Cross-Validation: The Logical Framework
The process of cross-validating ELISA and LC-MS/MS involves a systematic comparison of the results obtained from both methods to assess the performance of the ELISA against the more specific LC-MS/MS.
Conclusion: Choosing the Right Tool for the Job
Both ELISA and LC-MS/MS are powerful techniques for the quantification of this compound, each with its own set of advantages and limitations.
-
ELISA is a cost-effective and high-throughput method, making it well-suited for large-scale screening studies where relative changes in 11-KP levels are of primary interest. However, the potential for cross-reactivity with other steroids necessitates careful validation of the assay for the specific sample matrix being investigated.
-
LC-MS/MS offers unparalleled specificity and accuracy, establishing it as the gold standard for steroid hormone analysis.[4] It is the preferred method for studies requiring precise and accurate quantification, especially when distinguishing between closely related steroid isomers is critical. While traditionally having a lower throughput, advancements in automation are continually improving its efficiency.
Ultimately, the choice of method should be guided by the specific research question, the required level of analytical rigor, and the available resources. For exploratory studies and large cohort screening, a well-validated ELISA can be a valuable tool. For definitive quantification and studies where specificity is paramount, LC-MS/MS remains the method of choice. Cross-validation is essential to understand the limitations of an ELISA and to ensure that the generated data is reliable for its intended purpose.
References
- 1. The in vitro metabolism of 11β-hydroxyprogesterone and this compound to 11-ketodihydrotestosterone in the backdoor pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The 11β-hydroxysteroid dehydrogenase isoforms: pivotal catalytic activities yield potent C11-oxy C19 steroids with 11βHSD2 favouring 11-ketotestosterone, 11-ketoandrostenedione and this compound biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparing immunoassay and mass spectrometry techniques for salivary sex hormone analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The current preference for the immuno-analytical ELISA method for quantitation of steroid hormones (endocrine disruptor compounds) in wastewater in South Africa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and validation of a sensitive LC-MS/MS method for simultaneous quantification of thirteen steroid hormones in human serum and its application to the study of type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of liquid chromatography-mass spectrometry, radioimmunoassay, and enzyme-linked immunosorbent assay methods for measurement of urinary estrogens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and Validation of a Sensitive Multisteroid LC-MS/MS Assay for the Routine Clinical Use: One-Step Sample Preparation with Phospholipid Removal and Comparison to Immunoassays [mdpi.com]
- 10. neogen.com [neogen.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. 11-KT( 11-keto Testosterone) ELISA Kit – AFG Scientific [afgsci.com]
- 13. benchchem.com [benchchem.com]
- 14. 11-KT(11-keto Testosterone) ELISA Kit [elkbiotech.com]
- 15. SAT-004 The Development And Application Of An Lc-ms/ms Method To Investigate The Stability Of 11β-hydroxyandrostenedione And 11-ketotestosterone - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. synnovis.co.uk [synnovis.co.uk]
- 18. dpxtechnologies.com [dpxtechnologies.com]
11-Ketoprogesterone vs. Progesterone: A Comparative Analysis of Biological Potency
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological potency of 11-Ketoprogesterone and progesterone (B1679170), focusing on their interaction with the progesterone receptor (PR). The information presented is based on available experimental data to assist researchers in understanding the distinct pharmacological profiles of these two steroids.
Executive Summary
Quantitative Comparison of Biological Potency
The following table summarizes the available quantitative and qualitative data on the biological potency of this compound and progesterone concerning the progesterone receptor.
| Parameter | Progesterone | This compound | Reference |
| Binding Affinity (Ki) | High affinity (nM range) | Not reported; inferred to be very low to negligible | [2][3] |
| Progestogenic Activity | Potent Agonist | Devoid of activity | [1] |
| Functional Assay (EC50) | Potent activation (nM range) | No significant activation expected | N/A |
Other Reported Biological Activities
It is noteworthy that this compound, while inactive at the progesterone receptor, exhibits other biological effects. It has been shown to influence carbohydrate metabolism and act as an inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase (11β-HSD).[1][4] Furthermore, it is a known metabolite in the "backdoor" pathway of androgen synthesis.[5] These activities are distinct from the classical progesterone signaling pathway.
Signaling Pathways
The canonical signaling pathway for progesterone involves its binding to the intracellular progesterone receptor, which then translocates to the nucleus and acts as a transcription factor to regulate gene expression. Given that this compound lacks significant affinity for the progesterone receptor, it does not activate this signaling cascade.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Comparative binding affinity study of progestins to the cytosol progestin receptor of endometrium in different mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The relationship between affinity of progestins and antiprogestins for the progesterone receptor in breast cancer cells (ZR-PR-LT) and ability to down-regulate the receptor: evidence for heterospecific receptor modulation via the glucocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The 11β-hydroxysteroid dehydrogenase isoforms: pivotal catalytic activities yield potent C11-oxy C19 steroids with 11βHSD2 favouring 11-ketotestosterone, 11-ketoandrostenedione and this compound biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The in vitro metabolism of 11β-hydroxyprogesterone and this compound to 11-ketodihydrotestosterone in the backdoor pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
11-Ketoprogesterone: A Low-Affinity Ligand for the Mineralocorticoid Receptor
For researchers, scientists, and drug development professionals, understanding the specificity of steroid hormones for their receptors is paramount. This guide provides a comparative analysis of 11-Ketoprogesterone's interaction with the mineralocorticoid receptor (MR), placing its binding affinity and functional activity in the context of established MR ligands.
The mineralocorticoid receptor plays a crucial role in regulating electrolyte and water balance, primarily through the actions of its principal agonist, aldosterone. The specificity of this signaling pathway is critical, as the MR can also bind with high affinity to glucocorticoids, such as cortisol, which circulate at much higher concentrations. A key mechanism for protecting the MR from illicit activation by glucocorticoids is the enzyme 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2). This enzyme converts cortisol to cortisone, which has a low affinity for the MR. Similarly, progesterone (B1679170) and its metabolites can interact with the MR, exhibiting a range of agonistic and antagonistic activities.
This guide focuses on this compound, a metabolite of progesterone, and its specificity for the mineralocorticoid receptor. By comparing its binding and functional data with that of other known MR ligands, we aim to provide a clear perspective on its potential physiological role and utility as a research tool.
Comparative Analysis of Ligand-Receptor Interactions
The following table summarizes the binding affinities and functional activities of this compound and other relevant compounds for the human mineralocorticoid receptor (hMR). The data is compiled from a comprehensive study by Quinkler et al. (2002), which systematically evaluated a series of progesterone metabolites. While direct data for this compound was not available in this specific study, the data for the structurally related 11α-OH-progesterone and 11β-OH-progesterone provide valuable insights. The general principle, supported by multiple studies, is that 11-keto steroids exhibit significantly reduced affinity for the MR.
| Compound | Relative Binding Affinity (RBA) vs. Aldosterone | Agonistic Activity (% of Aldosterone's Max. Response) | Antagonistic Activity (% Inhibition of Aldosterone Response) |
| Aldosterone | 100% | 100% | - |
| Cortisol | ~100% | Agonist | - |
| Progesterone | ~120% | ~10% | Potent Antagonist |
| 11β-OH-Progesterone | ~150% | ~9% | Weak Antagonist |
| 11α-OH-Progesterone | <1% | ~5% | Weak Antagonist |
| Spironolactone | High | Antagonist | Potent Antagonist |
| Eplerenone | High | Antagonist | Potent Antagonist |
Note: The binding affinity of this compound is expected to be very low, likely in the range of or lower than 11α-OH-Progesterone, due to the presence of the 11-keto group.
Mineralocorticoid Receptor Signaling Pathway
The activation of the mineralocorticoid receptor by an agonist, such as aldosterone, initiates a signaling cascade that ultimately leads to changes in gene expression. This pathway is fundamental to the physiological effects of mineralocorticoids.
Experimental Protocols
The determination of binding affinity and functional activity of compounds like this compound for the mineralocorticoid receptor relies on established in vitro assays. Below are detailed methodologies for two key experimental approaches.
Radioligand Binding Assay
This assay directly measures the affinity of a compound for the receptor by competing with a radiolabeled ligand.
Objective: To determine the relative binding affinity (RBA) of a test compound for the mineralocorticoid receptor.
Materials:
-
Human mineralocorticoid receptor (hMR) preparation (e.g., from recombinant expression systems or tissue homogenates).
-
Radiolabeled ligand (e.g., [³H]-Aldosterone).
-
Unlabeled test compounds (e.g., this compound, Aldosterone, Cortisol).
-
Assay buffer (e.g., Tris-HCl buffer with additives).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Incubation: A constant concentration of hMR preparation and [³H]-Aldosterone are incubated with varying concentrations of the unlabeled test compound in the assay buffer. A control incubation with only the radiolabeled ligand is also prepared to determine total binding. Non-specific binding is determined in the presence of a high concentration of unlabeled aldosterone.
-
Equilibrium: The mixture is incubated at a specific temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium.
-
Separation: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the free radioligand. The filters are then washed with ice-cold assay buffer to remove any unbound radioactivity.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation. The RBA is calculated relative to the affinity of a reference compound (e.g., aldosterone).
Reporter Gene Assay
This assay measures the functional activity of a compound (agonist or antagonist) by quantifying the transcription of a reporter gene under the control of a mineralocorticoid-responsive promoter.
Objective: To determine if a test compound acts as an agonist or antagonist of the mineralocorticoid receptor and to quantify its potency (EC50 or IC50).
Materials:
-
A suitable host cell line (e.g., HEK293, CV-1) that does not endogenously express the MR.
-
An expression vector containing the full-length human MR cDNA.
-
A reporter vector containing a luciferase or β-galactosidase gene under the control of a promoter with multiple mineralocorticoid response elements (MREs).
-
A transfection reagent.
-
Cell culture medium and supplements.
-
Test compounds.
-
Lysis buffer and substrate for the reporter enzyme.
-
Luminometer or spectrophotometer.
Procedure:
-
Transfection: The host cells are co-transfected with the MR expression vector and the MRE-reporter vector.
-
Cell Plating: After transfection, the cells are plated in multi-well plates and allowed to adhere.
-
Compound Treatment:
-
Agonist Mode: The cells are treated with varying concentrations of the test compound.
-
Antagonist Mode: The cells are treated with a fixed, sub-maximal concentration of a known agonist (e.g., aldosterone) in the presence of varying concentrations of the test compound.
-
-
Incubation: The cells are incubated for a period (e.g., 24 hours) to allow for receptor activation and reporter gene expression.
-
Cell Lysis and Assay: The cells are lysed, and the activity of the reporter enzyme is measured by adding the appropriate substrate and quantifying the light output (for luciferase) or color change (for β-galactosidase).
-
Data Analysis: The reporter gene activity is normalized to a control (e.g., total protein concentration). For agonist activity, the EC50 (the concentration that produces 50% of the maximal response) is determined. For antagonist activity, the IC50 (the concentration that inhibits 50% of the agonist-induced response) is calculated.
Experimental Workflow for Assessing Receptor Specificity
The process of characterizing a novel compound's interaction with a receptor typically follows a structured workflow, starting from initial binding studies to functional characterization.
A Comparative Analysis of the Metabolic Fates of 11-Ketoprogesterone and Progesterone
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Metabolic Pathways, Enzymatic Kinetics, and Experimental Methodologies for 11-Ketoprogesterone and Progesterone (B1679170).
This guide provides a comprehensive comparison of the metabolic fates of this compound and its parent compound, progesterone. A thorough understanding of their distinct metabolic pathways is paramount for the development of novel therapeutics and for interpreting physiological and pharmacological responses. This document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes the complex metabolic networks involved.
Introduction
Progesterone, a crucial steroid hormone, undergoes extensive metabolism that significantly influences its biological activity and therapeutic efficacy. This compound, a derivative of progesterone, has its own unique metabolic profile that can lead to different physiological effects. This guide delves into the metabolic transformations of these two steroids, providing a side-by-side comparison of the key enzymes, metabolites, and kinetic parameters that govern their biotransformation.
Metabolic Pathways: A Tale of Two Steroids
The metabolic pathways of progesterone and this compound, while sharing some common enzymatic machinery, diverge significantly, leading to distinct sets of metabolites with varied biological activities.
Progesterone Metabolism: Progesterone is extensively metabolized in the liver and other tissues. The primary pathways involve reduction of its A-ring by 5α- and 5β-reductases, and hydroxylation at various positions by cytochrome P450 (CYP) enzymes, most notably CYP3A4.[1][2][3] The reduction of progesterone by 5α-reductase and 5β-reductase leads to the formation of 5α-dihydroprogesterone (5α-DHP) and 5β-dihydroprogesterone (5β-DHP), respectively.[1] These metabolites can be further reduced by 3α- and 3β-hydroxysteroid dehydrogenases (HSDs) to form neuroactive steroids such as allopregnanolone (B1667786) and pregnanolone.[1] Hydroxylation by CYP3A4 is another major route of progesterone metabolism.[4]
This compound Metabolism: this compound is formed from progesterone via a two-step process involving hydroxylation at the 11β-position by CYP11B1 or CYP11B2 to form 11β-hydroxyprogesterone, followed by oxidation by 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2).[5][6] The metabolism of this compound itself involves reduction by 5α-reductase (SRD5A) and aldo-keto reductase 1C2 (AKR1C2).[5] A key metabolic route for this compound is the "backdoor pathway," which can lead to the formation of potent androgens such as 11-ketodihydrotestosterone (B1662675) (11KDHT).[5][7]
The following diagram illustrates the primary metabolic pathways of progesterone.
The metabolic pathway of this compound is depicted in the diagram below, highlighting its formation from progesterone and subsequent transformation.
Quantitative Comparison of Metabolic Parameters
A direct quantitative comparison of the metabolic stability and enzymatic kinetics of this compound and progesterone is essential for understanding their relative pharmacological profiles. While direct comparative studies are limited, data from various sources can be compiled to provide insights.
| Substrate | Enzyme | Parameter | Value | Reference |
| Progesterone | 5α-reductase (stromal) | Km | 27.7 nM | [8] |
| 5α-reductase (epithelial) | Km | ~3-4 fold lower than stromal | [8] | |
| CYP3A4 | Km (for 6β-hydroxylation) | Varies | [4][9] | |
| CYP3A5 | Km (for 6β-hydroxylation) | Approx. 2x that of CYP3A4 | [4] | |
| 11β-Hydroxyprogesterone | 11β-HSD2 | Apparent Km | Not specified | [6] |
| Apparent Vmax | Not specified | [6] |
Experimental Protocols
To facilitate further research, this section provides a detailed methodology for a comparative in vitro metabolism study of this compound and progesterone.
In Vitro Metabolism Assay Using Human Liver Microsomes
This protocol is designed to assess the metabolic stability of this compound and progesterone in human liver microsomes (HLMs).
Materials:
-
Human liver microsomes (pooled from multiple donors)
-
This compound and Progesterone
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (B52724) (for reaction termination)
-
Internal standard (e.g., a structurally similar, stable compound)
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixtures:
-
Prepare a stock solution of this compound and progesterone in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine human liver microsomes (final protein concentration, e.g., 0.5 mg/mL), phosphate buffer, and the test compound (final concentration, e.g., 1 µM).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Initiation of Metabolic Reaction:
-
Initiate the reaction by adding the NADPH regenerating system.
-
-
Time-Course Sampling:
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
-
Reaction Termination:
-
Immediately terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
-
Sample Processing:
-
Vortex the samples and centrifuge to precipitate proteins.
-
Transfer the supernatant to a new tube for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the disappearance of the parent compound (this compound or progesterone) over time using a validated LC-MS/MS method.[10][11][12]
-
The LC system should be capable of separating the parent compound from its metabolites. A C18 or similar reversed-phase column is often suitable.[11][12]
-
The MS/MS should be operated in multiple reaction monitoring (MRM) mode for sensitive and specific quantification.
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point.
-
Determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of each compound.
The following diagram outlines the general workflow for this in vitro metabolism experiment.
Conclusion
The metabolic fates of this compound and progesterone are distinct, with implications for their biological activities. Progesterone is primarily metabolized through reductive and oxidative pathways, leading to a variety of metabolites, including neuroactive steroids. In contrast, this compound's metabolism can lead to the formation of potent androgens via the backdoor pathway.
A significant gap in the current knowledge is the lack of direct comparative quantitative data on the metabolism of these two compounds. The provided experimental protocol offers a framework for researchers to conduct such studies, which would be invaluable for a more complete understanding of their pharmacology and for the development of new steroid-based therapies. Future research should focus on determining the kinetic parameters of the key enzymes involved in this compound metabolism to allow for a more direct and comprehensive comparison with progesterone.
References
- 1. Progesterone - Wikipedia [en.wikipedia.org]
- 2. Progesterone Metabolism by Human and Rat Hepatic and Intestinal Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. The in vitro metabolism of 11β-hydroxyprogesterone and this compound to 11-ketodihydrotestosterone in the backdoor pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The 11β-hydroxysteroid dehydrogenase isoforms: pivotal catalytic activities yield potent C11-oxy C19 steroids with 11βHSD2 favouring 11-ketotestosterone, 11-ketoandrostenedione and this compound biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The 11β-hydroxyandrostenedione pathway and C11-oxy C21 backdoor pathway are active in benign prostatic hyperplasia yielding 11keto-testosterone and 11keto-progesterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinetic analysis of 5 alpha-reductase isoenzymes in benign prostatic hyperplasia (BPH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. protocols.io [protocols.io]
- 12. synnovis.co.uk [synnovis.co.uk]
A Head-to-Head Comparison of Commercially Available Antibodies for the Detection of 11-Ketoprogesterone
For Researchers, Scientists, and Drug Development Professionals
The quantification of 11-Ketoprogesterone, a steroid hormone implicated in various physiological and pathophysiological processes, is crucial for advancing research in endocrinology and drug development. The selection of a high-quality antibody is paramount for the generation of accurate and reproducible immunoassay data. This guide provides a head-to-head comparison of commercially available antibodies with potential utility for the detection of this compound. Due to a lack of antibodies marketed specifically for this compound, this comparison focuses on anti-progesterone antibodies that utilize an 11-position conjugated immunogen, as these are the most likely candidates to exhibit cross-reactivity with this compound.
Data Presentation: Summary of Antibody Performance
The following table summarizes the key characteristics of commercially available anti-progesterone antibodies that are potential candidates for this compound detection. It is important to note that direct performance data for this compound is largely unavailable from manufacturers. The cross-reactivity data presented is for structurally similar steroids and should be considered indicative of potential cross-reactivity with this compound. Researchers are strongly encouraged to perform in-house validation to confirm the suitability of these antibodies for their specific applications.
| Antibody/Kit | Supplier | Catalog No. | Host | Clonality | Immunogen | Validated Applications | Reported Cross-Reactivity with 11-Substituted Progesterones | Other Relevant Cross-Reactivity Data |
| Anti-Progesterone C-11 | Pantex | 124-6 | Rabbit | Monoclonal | 11 alpha-Hydroxyprogesterone hemisuccinyl-CH3 BSA | EIA, ELISA | Data not provided. General statement of "insignificant cross-reaction with related steroids".[1][2] | Data not provided. |
| Progesterone (B1679170) ELISA Kit | Diagnostics Biochem Canada Inc. | CAN-P-410 | N/A (Kit) | Polyclonal (antibody coated plate) | Not explicitly stated, but likely an 11-substituted progesterone conjugate based on cross-reactivity. | ELISA | 11α-OH-Progesterone: 100% [3] | Deoxycorticosterone: 1.7%, 17-OH-Progesterone: 0.4%, Corticosterone: 0.3%, Pregnenolone: 0.2%[3] |
| Anti-11α-hydroxyprogesterone monoclonal antibody, clone 11AOHP | Creative Diagnostics | CABT-ZB013 | Mouse | Monoclonal | 11α-hydroxyprogesterone with carrier protein | ELISA, LFIA | Not applicable (target is 11α-hydroxyprogesterone). High potential for this compound cross-reactivity. | Data not provided. |
| Progesterone Antibody | Caltag Medsystems | N/A | Mouse | Monoclonal | Progesterone-11a-hemisuccinate conjugated to bovine serum albumin (Pr11a-HMS-BSA) | ELISA | Data not provided for 11-keto or 11-hydroxy progesterone. | 5-beta-Pregnane-3,20-dione: 48%, 5-alpha-Pregnane-3,20-dione: 26.4%, 17-alpha-Hydroxyprogesterone: 2.5%[4] |
| Progesterone-11-BSA Antibody | United States Biological | P9006-51 | Mouse | Monoclonal | Progesterone-11-BSA | RIA | Data not provided for 11-keto or 11-hydroxy progesterone. | 17-OH-Progesterone: 18%, Pregnenolone: 0.6%, Cortisol: ~0.1%, Testosterone: ~0.1%[5] |
Experimental Protocols
Accurate assessment of antibody performance requires robust experimental protocols. The following are detailed methodologies for key experiments relevant to the evaluation of this compound antibodies.
Competitive Enzyme-Linked Immunosorbent Assay (ELISA) Protocol for Steroid Hormone Quantification
This protocol describes a competitive ELISA, a common method for quantifying small molecules like steroid hormones.
Materials:
-
Microtiter plate pre-coated with a capture antibody (e.g., goat anti-rabbit IgG).
-
This compound standard of known concentration.
-
The anti-progesterone/11-Ketoprogesterone antibody to be tested.
-
This compound conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP).
-
Assay Buffer (e.g., phosphate-buffered saline with a protein carrier like BSA).
-
Wash Buffer (e.g., PBS with a mild detergent like Tween-20).
-
Substrate Solution (e.g., TMB for HRP).
-
Stop Solution (e.g., dilute sulfuric or phosphoric acid).
-
Microplate reader.
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the this compound standard in Assay Buffer to generate a standard curve. Dilute the primary antibody and the enzyme-conjugated this compound to their optimal concentrations in Assay Buffer.
-
Competitive Binding:
-
Add a fixed volume of the this compound standard or unknown sample to each well of the microtiter plate.
-
Add a fixed volume of the diluted primary antibody to each well.
-
Add a fixed volume of the diluted this compound-enzyme conjugate to each well.
-
Incubate the plate for a specified time (e.g., 1-2 hours) at room temperature or 37°C to allow for competitive binding.
-
-
Washing: Aspirate the contents of the wells and wash the plate multiple times with Wash Buffer to remove any unbound reagents.
-
Substrate Reaction: Add the Substrate Solution to each well and incubate in the dark for a specified time (e.g., 15-30 minutes) to allow for color development.
-
Stopping the Reaction: Add the Stop Solution to each well to terminate the enzyme-substrate reaction.
-
Data Acquisition: Read the absorbance of each well at the appropriate wavelength using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance values against the corresponding concentrations of the this compound standards. The concentration of this compound in the unknown samples can then be determined by interpolating their absorbance values on the standard curve.
Protocol for Determining Antibody Cross-Reactivity
This protocol outlines the steps to assess the specificity of an antibody by measuring its cross-reactivity with other structurally related steroids.
Materials:
-
All materials required for the competitive ELISA protocol.
-
A panel of steroid hormones to be tested for cross-reactivity (e.g., progesterone, 11α-hydroxyprogesterone, cortisol, testosterone).
Procedure:
-
Prepare Standard Curves:
-
Generate a standard curve for the primary target (this compound) as described in the competitive ELISA protocol.
-
For each potentially cross-reacting steroid, prepare a series of dilutions and run a competitive ELISA in the same manner as the primary target.
-
-
Determine the 50% Inhibition Concentration (IC50):
-
From the standard curve of the primary target (this compound), determine the concentration that causes a 50% reduction in the maximum signal (B/B0 = 50%). This is the IC50 for this compound.
-
Similarly, determine the IC50 for each of the tested cross-reactants.
-
-
Calculate Percent Cross-Reactivity: Use the following formula to calculate the percent cross-reactivity for each steroid:
% Cross-Reactivity = (IC50 of this compound / IC50 of Cross-Reactant) x 100
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts and workflows relevant to the use of this compound antibodies.
Caption: Workflow for a competitive ELISA for this compound (11-KP) detection.
Caption: Logical workflow for determining antibody cross-reactivity.
References
A Comparative Guide to the In Vivo Effects of 11-Ketoprogesterone and Cortisol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo effects of the endogenous glucocorticoid, cortisol, and the related steroid, 11-Ketoprogesterone. While direct, quantitative comparative studies are limited, this document synthesizes available data to contrast their mechanisms of action and resulting physiological effects, supported by established experimental methodologies.
Core Mechanisms of Action: Direct Agonist vs. Indirect Modulator
The primary distinction between cortisol and this compound lies in their interaction with the glucocorticoid signaling pathway. Cortisol is a direct agonist of the Glucocorticoid Receptor (GR), while this compound primarily acts as an indirect modulator of this pathway by inhibiting a key enzyme.
Cortisol: As the body's principal glucocorticoid, cortisol readily diffuses across the cell membrane and binds to the cytosolic GR.[1] This binding induces a conformational change, causing the receptor to translocate to the nucleus.[2][3] Once in the nucleus, the cortisol-GR complex acts as a ligand-dependent transcription factor, binding to Glucocorticoid Response Elements (GREs) on DNA to either activate or repress gene expression.[3][4] This genomic action underlies its potent anti-inflammatory, immunosuppressive, and metabolic effects.[5]
This compound (11-KP): In contrast, this compound is understood to lack conventional glucocorticoid activity, suggesting it has very low binding affinity for the classical cytosolic GR.[6] Its main mechanism of action is the inhibition of 11β-hydroxysteroid dehydrogenase (11β-HSD), particularly the type 1 isozyme (11β-HSD1).[6] This enzyme is responsible for regenerating active cortisol from its inactive precursor, cortisone (B1669442), within target tissues.[2] By inhibiting 11β-HSD1, this compound reduces local intracellular concentrations of active cortisol, thereby dampening glucocorticoid signaling in a tissue-specific manner. It may also possess non-genomic effects, possibly through membrane-bound receptors, though this pathway is less defined.[6]
Comparative Data Summary
The following tables summarize the key differences in mechanism and physiological effects based on current literature.
Table 1: Comparison of Molecular Mechanisms
| Feature | Cortisol | This compound |
| Primary Target | Nuclear Glucocorticoid Receptor (GR)[3] | 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)[6] |
| Receptor Binding | Direct agonist with moderate affinity[7] | Very low to negligible affinity for nuclear GR[6] |
| Effect on GR Signaling | Direct activation of receptor, leading to genomic and non-genomic effects[2] | Indirect inhibition by reducing local availability of active cortisol[6] |
| Mineralocorticoid Activity | Yes, but typically inactivated by 11β-HSD2 in mineralocorticoid target tissues | No reported mineralocorticoid activity[6] |
Table 2: Summary of In Vivo Effects
| Effect | Cortisol | This compound |
| Anti-inflammatory | Potent and systemic; suppresses cytokine production and immune cell trafficking[8] | Effect is likely indirect and context-dependent; may reduce inflammation in tissues where 11β-HSD1 is overactive |
| Metabolic | Profound effects: increases gluconeogenesis, promotes insulin (B600854) resistance, alters fat distribution[2] | Reported to have profound effects on carbohydrate metabolism, but mechanisms are distinct from classical glucocorticoids[6] |
| HPA Axis Suppression | Potent; provides negative feedback to the hypothalamus and pituitary to reduce ACTH secretion | Unlikely to cause direct HPA suppression due to lack of GR agonism |
| Toxicity Profile | High doses or chronic use lead to Cushing's syndrome, osteoporosis, metabolic disease | Reported to be non-toxic even at high dosages, suggesting a lack of conventional glucocorticoid side effects[6] |
Experimental Protocols
To empirically compare the in vivo anti-inflammatory effects of these compounds, a standardized and validated assay is required. The Carrageenan-Induced Paw Edema Assay is a classical model for evaluating acute anti-inflammatory activity.
Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animals: Male Wistar rats (180-200g) are used. Animals are acclimatized for one week before the experiment, housed under standard conditions (22±2°C, 12h light/dark cycle) with free access to food and water.
-
Grouping: Animals are randomly divided into groups (n=6 per group):
-
Group I: Vehicle Control (e.g., 0.5% carboxymethyl cellulose, oral)
-
Group II: Carrageenan Control (Vehicle + Carrageenan)
-
Group III: Positive Control (e.g., Indomethacin 10 mg/kg, oral)
-
Group IV: Test Group 1 (Cortisol, specified dose, oral)
-
Group V: Test Group 2 (this compound, specified dose, oral)
-
-
Compound Administration: Test compounds, positive control, and vehicle are administered orally by gavage 60 minutes before the induction of inflammation.
-
Induction of Edema: Acute inflammation is induced by a sub-plantar injection of 0.1 mL of 1% (w/v) carrageenan solution in sterile saline into the right hind paw of each rat.
-
Measurement of Paw Volume: The volume of the injected paw is measured immediately before carrageenan injection (V₀) and at regular intervals post-injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.
-
Data Analysis:
-
The increase in paw volume (edema) is calculated as the difference between the volume at each time point (Vt) and the initial volume (V₀).
-
The percentage inhibition of edema for each treated group is calculated using the formula: % Inhibition = [ (V_c - V_t) / V_c ] × 100 Where V_c is the average edema in the carrageenan control group and V_t is the average edema in the treated group.
-
Statistical analysis is performed using ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare treated groups against the carrageenan control.
-
Conclusion
Cortisol and this compound exhibit fundamentally different modes of action in vivo. Cortisol is a potent, direct-acting agonist of the glucocorticoid receptor, driving broad physiological changes. This compound, conversely, acts as a modulator, primarily by inhibiting the 11β-HSD1 enzyme that locally activates cortisol.
This distinction is critical for drug development and research. While cortisol provides strong, systemic anti-inflammatory and metabolic effects, these are coupled with a significant side-effect profile. This compound represents a more nuanced mechanism; its effects would be most pronounced in tissues with high 11β-HSD1 activity and cortisone availability. It lacks the direct effects of cortisol, suggesting a potentially safer profile but also a more subtle and context-dependent therapeutic action. Future in vivo studies using standardized assays are necessary to directly quantify the physiological consequences of this compound's modulatory role.
References
- 1. Glucocorticoid receptor - Wikipedia [en.wikipedia.org]
- 2. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Binding of progestins to the glucocorticoid receptor. Correlation to their glucocorticoid-like effects on in vitro functions of human mononuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Proinflammatory Actions of Glucocorticoids: Glucocorticoids and TNFα Coregulate Gene Expression In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
11-Ketoprogesterone: A Potential Novel Biomarker for Adrenal Activity
A comprehensive evaluation of 11-Ketoprogesterone as a marker of the body's stress response, in comparison with the established biomarker, cortisol. This guide presents supporting experimental data, detailed methodologies, and visual pathways for researchers, scientists, and drug development professionals.
The accurate assessment of adrenal activity is crucial in a multitude of research and clinical settings, from understanding the physiological stress response to the diagnosis and management of adrenal disorders. For decades, cortisol has been the primary biomarker for assessing the function of the hypothalamic-pituitary-adrenal (HPA) axis. However, emerging evidence suggests that other adrenal steroids, such as this compound, may offer unique insights into adrenal function. This guide provides a comparative analysis of this compound and cortisol as markers of adrenal activity, supported by experimental data and detailed protocols.
Comparative Analysis of Adrenal Steroid Response to ACTH Stimulation
A key method for assessing adrenal function is the Adrenocorticotropic Hormone (ACTH) stimulation test, which mimics the body's natural stress response. Upon administration of synthetic ACTH (cosyntropin), the adrenal glands are stimulated to produce and release a spectrum of corticosteroids. The magnitude of this response provides a direct measure of adrenal reserve and activity.
While data directly comparing the response of this compound and cortisol to ACTH stimulation in a healthy, mixed population is still emerging, studies analyzing steroid profiles provide valuable insights. In a study involving healthy Indian women, ACTH stimulation resulted in a significant increase in various adrenal steroids. Cortisol levels, for instance, showed a 2.27-fold increase from a baseline of 10.90 ± 3.80 µg/dL to 24.72 ± 4.46 µg/dL 60 minutes post-stimulation[1]. Although this particular study did not measure this compound, the established steroidogenic pathway indicates that its precursors, like progesterone, are adrenal-derived and respond to ACTH. This suggests that this compound would also exhibit a responsive increase following ACTH stimulation.
Other 11-oxygenated steroids of adrenal origin have been shown to increase markedly after corticotropin (B344483) stimulation[2]. This further supports the hypothesis that this compound, as a member of this steroid class, is a sensitive marker of adrenal stimulation.
Table 1: Comparison of Cortisol and Hypothetical this compound Response to ACTH Stimulation
| Biomarker | Baseline (Pre-ACTH) | Post-ACTH (60 min) | Fold Change | Reference |
| Cortisol | 10.90 ± 3.80 µg/dL | 24.72 ± 4.46 µg/dL | 2.27 | [1] |
| This compound | Data not available | Data not available | Hypothesized to increase |
Note: Data for this compound is not yet available from direct comparative studies and is presented here as a hypothetical response based on the behavior of other adrenal steroids.
Experimental Protocols
Accurate and reproducible quantification of adrenal steroids is paramount for their validation as biomarkers. The following are detailed methodologies for the ACTH stimulation test and the subsequent analysis of steroid hormones by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
ACTH (Cosyntropin) Stimulation Test Protocol
This protocol is a standard method used to assess adrenal function by measuring the response of adrenal steroids to ACTH stimulation.[3][4][5]
Materials:
-
Cosyntropin (B549272) (synthetic ACTH)
-
Normal saline for injection
-
Syringes and needles for administration and blood collection
-
Blood collection tubes (e.g., serum separator tubes)
-
Centrifuge
-
Freezer for sample storage (-20°C or colder)
Procedure:
-
Baseline Blood Sample: A baseline blood sample is drawn from the patient. This is typically done in the morning (around 8:00-9:00 AM) to account for the diurnal rhythm of cortisol secretion.[3]
-
Cosyntropin Administration: A standard dose of 250 µg of cosyntropin is administered either intravenously (IV) or intramuscularly (IM). For IV administration, the cosyntropin is diluted in 2 to 5 mL of normal saline and injected over two minutes.[3]
-
Post-Stimulation Blood Samples: Blood samples are collected at 30 and 60 minutes after the administration of cosyntropin.[4]
-
Sample Processing: Blood samples are allowed to clot and then centrifuged to separate the serum. The serum is then transferred to a clean tube and stored frozen until analysis.
Interpretation of Cortisol Response:
-
A normal response is generally defined as a post-stimulation cortisol level reaching at least 18 µg/dL.[3]
-
An increase from baseline of at least 7 to 10 µg/dL is also considered indicative of a normal response.[3]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Steroid Quantification
LC-MS/MS is the gold standard for the simultaneous and accurate quantification of multiple steroid hormones due to its high specificity and sensitivity.[6][7][8]
Sample Preparation:
-
Internal Standard Spiking: To each serum sample, a solution containing deuterated internal standards for each steroid of interest (including cortisol-d4 and a hypothetical this compound-d_n_) is added. This allows for accurate quantification by correcting for variations in sample processing and instrument response.
-
Protein Precipitation: Proteins in the serum are precipitated by adding a solvent like acetonitrile (B52724) or methanol (B129727). This step is crucial to remove interfering macromolecules.
-
Liquid-Liquid or Solid-Phase Extraction: The steroids are then extracted from the supernatant using either liquid-liquid extraction (e.g., with methyl tert-butyl ether) or solid-phase extraction. This step concentrates the analytes and further removes interfering substances.
-
Derivatization (if necessary): Some steroids may require derivatization to improve their ionization efficiency and chromatographic properties. However, many modern methods can analyze a wide range of steroids without this step.[6]
-
Reconstitution: The dried extract is reconstituted in a solvent compatible with the LC-MS/MS system.
LC-MS/MS Analysis:
-
Chromatographic Separation: The reconstituted sample is injected into a liquid chromatograph. The steroids are separated on a C18 column using a gradient elution with a mobile phase typically consisting of water and methanol or acetonitrile with a modifier like formic acid.[6]
-
Mass Spectrometric Detection: The separated steroids are introduced into a tandem mass spectrometer. The instrument is operated in positive electrospray ionization (ESI) mode and multiple reaction monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions are monitored for each analyte and its internal standard.
Table 2: Example LC-MS/MS Parameters for Cortisol
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Cortisol | 363.2 | 121.1 | 25 |
| Cortisol-d4 | 367.2 | 121.1 | 25 |
Note: The specific parameters for this compound would need to be optimized.
Signaling Pathways and Experimental Workflows
To visually represent the complex processes involved in adrenal steroidogenesis and the experimental workflow for biomarker validation, Graphviz (DOT language) has been utilized.
Adrenal Steroidogenesis Pathway
The synthesis of this compound and cortisol originates from cholesterol in the adrenal cortex. The pathway involves a series of enzymatic reactions, with ACTH being the primary stimulator of this process.
References
- 1. Baseline and Corticotropin-Stimulated Blood Steroid Profiles in Women of Reproductive Age in India: A Cross-Sectional Study and Global Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 11-Keto-testosterone and Other Androgens of Adrenal Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. labcorp.com [labcorp.com]
- 4. ACTH stimulation test: MedlinePlus Medical Encyclopedia [medlineplus.gov]
- 5. ACTH stimulation test - Wikipedia [en.wikipedia.org]
- 6. An LC-MS/MS method for the simultaneous quantification of 32 steroids in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for the Quantification of Steroids Androstenedione, Dehydroepiandrosterone, 11-Deoxycortisol, 17-Hydroxyprogesterone, and Testosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simultaneous Determination of Cortisol and Cortisone from Human Serum by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of the Progestogenic Activity of 9α-Bromo-11-Ketoprogesterone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the progestogenic activity of 9α-bromo-11-ketoprogesterone. Due to the limited availability of direct quantitative data for this specific compound in recent scientific literature, this comparison relies on available historical data, structure-activity relationships of related progesterone (B1679170) derivatives, and a comparative framework with well-characterized synthetic progestins.
Introduction to 9α-Bromo-11-Ketoprogesterone
9α-Bromo-11-ketoprogesterone is a synthetic halogenated derivative of progesterone. Structurally, it is characterized by the introduction of a bromine atom at the 9α position and a ketone group at the 11th position of the progesterone backbone. While historical studies have explored its use, particularly in the context of cancer treatment, detailed contemporary data on its progestogenic activity are scarce.
Progestogenic Activity Profile: A Structural Inference
The progestogenic activity of a steroid is primarily determined by its ability to bind to and activate the progesterone receptor (PR). The structural modifications on the progesterone molecule significantly influence this interaction.
-
11-Keto Substitution: Generally, the presence of an oxygen function at the C-11 position, such as a keto group, tends to decrease the progestogenic activity of progesterone. For instance, 11-ketoprogesterone itself is reported to be devoid of significant progestogenic activity[1].
-
9α-Halogenation: In contrast, halogenation at the 9α-position, particularly with fluorine or bromine, has been shown in many steroid series to enhance biological activity. This is often attributed to the electron-withdrawing nature of the halogen, which can influence the conformation of the steroid A-ring and its interaction with the receptor. Notably, one source mentions that 9α-bromo-11-ketoprogesterone possesses "relatively high progestogenic activity," suggesting that the potentiating effect of the 9α-bromo group may counteract the deactivating effect of the 11-keto group[1].
Without direct comparative data, it is hypothesized that the progestogenic activity of 9α-bromo-11-ketoprogesterone is a result of these competing structural influences.
Comparative Data of Selected Progestins
To provide a framework for comparison, the following table summarizes the progestogenic activity of progesterone and several well-characterized synthetic progestins. The data includes relative binding affinity (RBA) for the progesterone receptor and in vivo progestational potency, often measured by the McPhail test.
| Compound | Relative Binding Affinity (RBA) for Progesterone Receptor (Progesterone = 100) | Relative In Vivo Progestational Potency (Oral) |
| Progesterone | 100 | 1 |
| Medroxyprogesterone Acetate | 125 | 25 |
| Norethindrone | 150 | 10 |
| Levonorgestrel | 323 | 50 |
| Norgestimate | 162 | 20 |
| Desogestrel | 297 | 40 |
| Drospirenone | 50 | 5 |
Note: The presented RBA and potency values are compiled from various sources and can vary depending on the specific assay conditions. They are intended for comparative purposes.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of progestogenic activity. Below are outlines of key experimental protocols.
Progesterone Receptor Competitive Binding Assay
This in vitro assay determines the relative affinity of a test compound for the progesterone receptor compared to a radiolabeled progestin.
Principle: The assay measures the displacement of a high-affinity radiolabeled ligand (e.g., [³H]-promegestone or [³H]-ORG 2058) from the progesterone receptor by the test compound.
Methodology:
-
Preparation of Cytosol: Uterine tissue from estrogen-primed immature rabbits or a cell line expressing the progesterone receptor is homogenized in a suitable buffer. The homogenate is then centrifuged to obtain a supernatant containing the cytosolic progesterone receptors.
-
Competitive Binding: Constant amounts of the receptor preparation and the radiolabeled ligand are incubated with increasing concentrations of the unlabeled test compound (e.g., 9α-bromo-11-ketoprogesterone) and a reference compound (progesterone).
-
Separation of Bound and Free Ligand: After incubation, the bound and free radioligand are separated. This is commonly achieved by adsorption of the free ligand to dextran-coated charcoal followed by centrifugation.
-
Quantification: The radioactivity in the supernatant, which represents the receptor-bound ligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that displaces 50% of the specifically bound radioligand (IC₅₀) is determined. The relative binding affinity (RBA) is then calculated as: (IC₅₀ of progesterone / IC₅₀ of test compound) x 100.
McPhail Test for In Vivo Progestational Activity
This classic in vivo bioassay assesses the progestational effect of a compound by observing its ability to induce endometrial proliferation in immature rabbits.
Principle: The test measures the degree of glandular proliferation in the endometrium of estrogen-primed, immature female rabbits following administration of the test compound.
Methodology:
-
Animal Preparation: Immature female rabbits are primed with a daily injection of estradiol (B170435) for several days to induce uterine growth and sensitivity to progestins.
-
Compound Administration: The test compound and a reference progestin are administered daily for a set period (typically 5 days) via the desired route (e.g., subcutaneous or oral).
-
Tissue Collection and Processing: On the day after the last treatment, the rabbits are euthanized, and their uteri are removed, fixed, sectioned, and stained for histological examination.
-
Histological Evaluation (McPhail Scale): The degree of endometrial proliferation is scored on a scale of 0 to +4 (the McPhail scale), where 0 represents no proliferation and +4 represents maximal, confluent glandular development.
-
Data Analysis: The average McPhail score for each treatment group is calculated. The potency of the test compound is determined by comparing the dose required to produce a specific McPhail score (e.g., +2) with the dose of the reference standard required to produce the same score.
Progesterone Receptor Signaling Pathway
Progesterone exerts its effects primarily through the nuclear progesterone receptor, which acts as a ligand-activated transcription factor. The binding of a progestin induces a conformational change in the receptor, leading to its dimerization, nuclear translocation, and binding to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes. This, in turn, modulates the transcription of these genes, leading to the physiological effects associated with progestins.
Caption: Classical genomic signaling pathway of the progesterone receptor.
Experimental Workflow for Progestogenic Activity Assessment
The overall workflow for characterizing the progestogenic activity of a novel compound involves a combination of in vitro and in vivo assays.
Caption: A typical experimental workflow for evaluating progestogenic activity.
Conclusion
While direct and comprehensive data on the progestogenic activity of 9α-bromo-11-ketoprogesterone are limited, structure-activity relationships suggest it may possess notable activity due to the 9α-bromo substitution. A definitive comparison with other progestins requires further experimental investigation using standardized in vitro and in vivo assays as outlined in this guide. The provided comparative data for well-established progestins serves as a valuable benchmark for such future studies. Researchers are encouraged to perform head-to-head comparisons to accurately position 9α-bromo-11-ketoprogesterone within the landscape of progestogenic compounds.
References
The Ascendance of 11-Oxygenated Steroids: A Comparative Analysis in Endocrine Research
For decades, the narrative of androgen biology has been dominated by testosterone (B1683101) and its potent metabolite, dihydrotestosterone. However, a paradigm shift is underway in endocrinology, with a class of adrenal-derived C19 steroids, the 11-oxygenated androgens, emerging from relative obscurity to claim a significant role in human physiology and disease. This guide provides a comprehensive comparison of 11-oxygenated steroids with their classical counterparts, offering researchers, scientists, and drug development professionals a critical overview supported by experimental data.
Once considered minor metabolites, 11-oxygenated androgens are now recognized as potent activators of the androgen receptor (AR) and have been implicated in various conditions, including polycystic ovary syndrome (PCOS), congenital adrenal hyperplasia (CAH), and castration-resistant prostate cancer.[1][2][3] Their synthesis, originating primarily in the adrenal glands, offers a distinct pathway to androgenicity that is independent of the gonadal axis.[4] This guide will delve into the comparative binding affinities, androgenic potencies, and circulating levels of these crucial steroids, alongside detailed experimental protocols and visual pathways to illuminate their function.
Comparative Androgenic Activity
The biological activity of androgens is primarily mediated through their binding to and activation of the androgen receptor. Experimental data reveals that key 11-oxygenated androgens exhibit potencies comparable to their classical counterparts.
Table 1: Comparative Androgen Receptor Binding Affinity and Potency
| Compound | Androgen Receptor Binding Affinity (Ki, nM) | Relative Binding Affinity vs. Testosterone | Androgen Receptor Transactivation (EC50, nmol/L) | Relative Potency vs. Testosterone |
| 11-Ketotestosterone (B164220) (11KT) | 80.8[1][5] | Lower[1] | 0.74[6] | - |
| Testosterone (T) | 34.3[1][5] | Higher[1] | 0.22[6] | - |
| 11-Ketodihydrotestosterone (11KDHT) | 20.4[5] | Higher than T, Similar to DHT | 1.3[6] | Comparable to DHT[6] |
| Dihydrotestosterone (DHT) | 22.7[5] | Higher than T | - | - |
Note: A lower Ki value indicates a higher binding affinity. EC50 represents the concentration required to elicit a half-maximal response in a transactivation assay.
The data clearly indicates that while 11-ketotestosterone has a slightly lower binding affinity for the androgen receptor compared to testosterone, its 5α-reduced metabolite, 11-ketodihydrotestosterone, demonstrates a binding affinity and potency comparable to dihydrotestosterone, the most potent endogenous androgen.[3][5]
Circulating Levels: A Comparative Snapshot
The physiological relevance of these steroids is further underscored by their circulating concentrations in both healthy individuals and in pathological states.
Table 2: Circulating Concentrations of Key Androgens in Healthy Adults and in Disease
| Steroid | Healthy Women (nmol/L) | Healthy Men (nmol/L) | Women with PCOS (nmol/L) | Children with CAH (Treated) |
| 11-Hydroxyandrostenedione (11OHA4) | 5.0 ± 2.3[7][8] | 4 - 9[9] | Higher than controls[10] | Elevated |
| Androstenedione (A4) | 1.1 ± 0.5 (ratio to 11OHA4)[7][8] | - | Increased[7][8] | - |
| 11-Ketotestosterone (11KT) | ~1[9] | ~1[9] | Higher than controls[10] | Elevated |
| Testosterone (T) | - | ≥15-fold higher than women[9] | Increased | - |
| 11-Hydroxyandrosterone (Urinary) | - | - | Higher than controls[10] | Dominant adrenal androgen metabolite[11] |
Note: Values are approximate and can vary based on analytical methods and study populations. CAH data refers to urinary metabolite excretion.
Notably, in women, the circulating levels of 11KT are often comparable to or even higher than testosterone.[9] Furthermore, unlike classical androgens which decline with age, 11-oxygenated androgen levels remain relatively stable, making 11KT a dominant androgen in postmenopausal women.[4] In conditions of androgen excess such as PCOS and CAH, the levels of 11-oxygenated androgens are significantly elevated, highlighting their diagnostic and pathological importance.[2][10]
Signaling and Biosynthetic Pathways
To visualize the intricate relationships and processes involved in 11-oxygenated steroid biology, the following diagrams are provided.
Experimental Protocols
Accurate quantification and characterization of 11-oxygenated steroids are paramount for research and clinical applications. The following provides an overview of key experimental methodologies.
Protocol 1: Quantification of 11-Oxygenated Steroids by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific measurement of steroid hormones.[12][13]
1. Sample Preparation (Serum/Plasma):
-
Protein Precipitation: Precipitate proteins by adding a threefold volume of cold organic solvent (e.g., methanol) containing deuterated internal standards to the serum/plasma sample.[12]
-
Centrifugation: Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Supernatant Transfer: Transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a solution compatible with the LC mobile phase (e.g., 30% methanol (B129727) in water).[12]
2. Chromatographic Separation:
-
LC System: Utilize a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: Employ a reversed-phase C18 column for separation.
-
Mobile Phases: Use a gradient elution with a mobile phase consisting of A) water with a modifier (e.g., 0.1% formic acid) and B) an organic solvent (e.g., methanol or acetonitrile).
3. Mass Spectrometric Detection:
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is typically used.
-
Ionization Mode: Operate in positive ionization mode.
-
Acquisition Mode: Use Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for each analyte and internal standard.
Protocol 2: Androgen Receptor Competitive Binding Assay
This assay determines the relative binding affinity of a compound for the androgen receptor.[14][15]
1. Reagents and Materials:
-
Recombinant human androgen receptor (AR) ligand-binding domain (LBD).
-
Radiolabeled androgen (e.g., [³H]-Mibolerone or [³H]-DHT).
-
Unlabeled competitor steroids (11-oxygenated and classical androgens).
-
Assay buffer (e.g., Tris-based buffer with additives to stabilize the receptor).
-
Scintillation cocktail and scintillation counter.
2. Assay Procedure:
-
Incubation: In a multi-well plate, incubate a fixed concentration of the AR-LBD and the radiolabeled androgen with varying concentrations of the unlabeled competitor steroids.
-
Equilibrium: Allow the binding reaction to reach equilibrium (e.g., overnight at 4°C).
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand. This can be achieved using methods like hydroxylapatite (HAP) slurry, which binds the receptor-ligand complex, followed by washing and centrifugation.[14]
-
Quantification: Resuspend the HAP pellet in scintillation cocktail and quantify the amount of bound radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. The concentration that inhibits 50% of the radioligand binding (IC50) is determined. The inhibition constant (Ki) can then be calculated from the IC50 value.
Protocol 3: Androgen Receptor Transactivation Assay
This cell-based assay measures the ability of a compound to activate the androgen receptor and induce the expression of a reporter gene.[16][17]
1. Cell Culture and Transfection:
-
Cell Line: Use a mammalian cell line (e.g., COS-1, HEK293) that does not endogenously express AR.
-
Transfection: Co-transfect the cells with two plasmids:
-
An expression vector containing the full-length human androgen receptor gene.
-
A reporter plasmid containing a luciferase or green fluorescent protein (GFP) gene under the control of an androgen-responsive element (ARE).
-
2. Assay Procedure:
-
Treatment: After transfection, treat the cells with varying concentrations of the test compounds (11-oxygenated and classical androgens). Include a vehicle control and a positive control (e.g., DHT).
-
Incubation: Incubate the cells for a sufficient period (e.g., 24 hours) to allow for receptor activation and reporter gene expression.
-
Cell Lysis and Reporter Gene Assay: Lyse the cells and measure the reporter gene activity (luciferase activity or GFP fluorescence) using a luminometer or fluorometer.
-
Data Analysis: Normalize the reporter activity to a control for transfection efficiency (e.g., co-transfected β-galactosidase). Plot the normalized reporter activity against the log concentration of the test compound to determine the EC50 value.
Conclusion
The study of 11-oxygenated steroids is reshaping our understanding of androgen physiology and pathophysiology. Their significant contribution to the androgen pool, particularly in women and in specific disease states, necessitates their inclusion in both basic research and clinical diagnostics. The comparative data and experimental protocols provided in this guide offer a foundational resource for scientists and clinicians to explore this exciting and rapidly evolving field of endocrinology. Further investigation into the nuanced roles of these potent androgens promises to unveil new therapeutic targets and diagnostic strategies for a range of endocrine disorders.
References
- 1. benchchem.com [benchchem.com]
- 2. Androgen excess is due to elevated 11-oxygenated androgens in treated children with congenital adrenal hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Androgen backdoor pathway - Wikipedia [en.wikipedia.org]
- 4. academic.oup.com [academic.oup.com]
- 5. 11-Ketotestosterone and 11-Ketodihydrotestosterone in Castration Resistant Prostate Cancer: Potent Androgens Which Can No Longer Be Ignored | PLOS One [journals.plos.org]
- 6. benchchem.com [benchchem.com]
- 7. Serum 11 beta-hydroxyandrostenedione as an indicator of the source of excess androgen production in women with polycystic ovaries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. academic.oup.com [academic.oup.com]
- 10. 11-Oxygenated androgens in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The urinary steroidome of treated children with classic 21-hydroxylase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Inclusion of 11-Oxygenated Androgens in a Clinical Routine LC-MS/MS Setup for Steroid Hormone Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 15. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]
- 16. HTRF Human Androgen Receptor Detection Kit, 500 Assay Points | Revvity [revvity.com]
- 17. Androgen receptor transactivation assay using green fluorescent protein as a reporter - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Diabetogenic Effects of 11-Ketoprogesterone and Its Hydroxy-Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the diabetogenic effects of 11-ketoprogesterone and its two primary hydroxy-derivatives, 11α-hydroxyprogesterone and 11β-hydroxyprogesterone. The information presented herein is compiled from available scientific literature to aid in research and development efforts related to steroid hormones and metabolic disorders.
Comparative Analysis of Diabetogenic Potency
Early preclinical studies in partially depancreatized rats have established a hierarchy of diabetogenic potential among this compound and its hydroxy-derivatives. The primary endpoint in these foundational studies was the induction of glycosuria, the excretion of excess sugar in the urine, a hallmark of diabetes.
Key Findings:
-
11β-Hydroxyprogesterone exhibits the most potent diabetogenic effect, equal to or greater than that of this compound.
-
This compound is significantly more diabetogenic than its parent compound, progesterone (B1679170).
-
11α-Hydroxyprogesterone is considerably less potent in inducing glycosuria compared to both this compound and 11β-hydroxyprogesterone.
Table 1: Qualitative Comparison of Diabetogenic Effects
| Compound | Diabetogenic Potency (relative to Progesterone) | Primary Observed Effect |
| This compound | Greater | Exacerbation of glycosuria[1] |
| 11α-Hydroxyprogesterone | Much less potent | Minimal to no increase in glycosuria[1] |
| 11β-Hydroxyprogesterone | As great or greater than this compound | Significant exacerbation of glycosuria[1] |
Note: Quantitative data from the primary study by Ingle et al. (1953) detailing the precise levels of glycosuria are not publicly available. The comparisons are based on the qualitative descriptions within the accessible abstract.
Experimental Protocols
The following sections detail the methodologies employed in foundational and contemporary studies to evaluate the metabolic effects of these steroid compounds.
In Vivo Model: Partially Depancreatized Rat
This model is a classic approach to studying diabetogenic compounds. The partial removal of the pancreas reduces the animal's ability to produce insulin (B600854), making it susceptible to hyperglycemia when challenged with a diabetogenic agent.
Protocol:
-
Animal Model: Male Sprague-Dawley rats are partially depancreatized to induce a pre-diabetic state.
-
Housing and Diet: Animals are housed in metabolism cages to allow for 24-hour urine collection. They are force-fed a medium carbohydrate diet to ensure a consistent metabolic state.
-
Compound Administration: The steroid compounds are prepared as a fine suspension in a vehicle such as peanut oil and administered via subcutaneous injection.
-
Data Collection: Daily urine samples are collected and analyzed for glucose content to quantify the level of glycosuria.
-
Analysis: The change in urinary glucose excretion from baseline is used to determine the diabetogenic potency of the test compound.
In Vitro Assays for Mechanistic Insights
Modern research utilizes a variety of in vitro assays to dissect the molecular mechanisms underlying the observed in vivo effects.
1. Glucose Uptake Assay in 3T3-L1 Adipocytes:
This assay measures the ability of fat cells to take up glucose from the surrounding medium in response to insulin, and how this is affected by the test compounds.
Protocol:
-
Cell Culture: 3T3-L1 pre-adipocytes are differentiated into mature adipocytes.
-
Treatment: Differentiated adipocytes are treated with varying concentrations of this compound or its hydroxy-derivatives for a specified period.
-
Insulin Stimulation: Cells are then stimulated with insulin to trigger glucose uptake.
-
Glucose Uptake Measurement: A labeled glucose analog (e.g., 2-deoxy-D-[³H]glucose) is added to the medium. After a defined incubation period, the cells are lysed, and the amount of intracellular labeled glucose is quantified.
-
Analysis: The rate of glucose uptake is compared between treated and untreated cells to assess the impact of the compounds on insulin sensitivity.
2. Western Blot Analysis of Insulin Signaling Pathways:
This technique is used to measure the levels and phosphorylation status of key proteins in the insulin signaling cascade.
Protocol:
-
Cell Culture and Treatment: A suitable cell line (e.g., HepG2 liver cells, 3T3-L1 adipocytes, or primary muscle cells) is treated with the steroid compounds.
-
Insulin Stimulation: Cells are stimulated with insulin to activate the signaling pathway.
-
Protein Extraction: Cells are lysed, and total protein is extracted.
-
SDS-PAGE and Transfer: Proteins are separated by size using gel electrophoresis and transferred to a membrane.
-
Immunoblotting: The membrane is probed with primary antibodies specific for total and phosphorylated forms of key signaling proteins (e.g., Insulin Receptor, IRS-1, Akt, GSK3β).
-
Detection and Analysis: Secondary antibodies conjugated to a reporter enzyme are used for detection. The intensity of the protein bands is quantified to determine changes in protein expression and phosphorylation.
3. Pancreatic Beta-Cell Apoptosis Assay:
This assay evaluates the potential of the compounds to induce programmed cell death in insulin-producing beta-cells.
Protocol:
-
Cell Culture: A pancreatic beta-cell line (e.g., MIN6 or INS-1) or isolated primary islets are cultured.
-
Treatment: Cells are exposed to the steroid compounds for a defined period.
-
Apoptosis Detection: Apoptosis can be assessed using various methods, such as:
-
TUNEL Staining: Detects DNA fragmentation, a hallmark of apoptosis.
-
Caspase Activity Assays: Measures the activity of caspases, key enzymes in the apoptotic cascade.
-
Annexin V/Propidium Iodide Staining: Differentiates between viable, apoptotic, and necrotic cells via flow cytometry.
-
-
Analysis: The percentage of apoptotic cells is quantified and compared between treated and untreated groups.
Signaling Pathways and Mechanisms of Action
The diabetogenic effects of this compound and its hydroxy-derivatives are believed to be mediated through the modulation of several key signaling pathways.
Inhibition of 11β-Hydroxysteroid Dehydrogenase (11β-HSD)
Both 11α-hydroxyprogesterone and 11β-hydroxyprogesterone are known potent inhibitors of 11β-HSD enzymes.[2] 11β-HSD1 is responsible for the reactivation of inert cortisone (B1669442) to active cortisol in key metabolic tissues like the liver and adipose tissue. By inhibiting this enzyme, these progesterone derivatives can alter local glucocorticoid concentrations, which are known to have significant effects on glucose metabolism, including promoting insulin resistance.
Figure 1: Inhibition of 11β-HSD1 by hydroxy-progesterone derivatives.
Progesterone Receptor Membrane Component 1 (PGRMC1) Signaling
Recent research has implicated PGRMC1 in the regulation of glucose homeostasis. Notably, 11α-hydroxyprogesterone has been shown to improve glucose tolerance and insulin sensitivity by modulating PGRMC1 signaling, leading to the activation of the Akt pathway in skeletal muscle. This suggests a potential therapeutic avenue for this specific derivative, contrasting with the diabetogenic effects of this compound and 11β-hydroxyprogesterone.
Figure 2: 11α-Hydroxyprogesterone modulates PGRMC1 to enhance insulin signaling.
Insulin Receptor Signaling Cascade
Progesterone itself has been shown to interfere with the insulin signaling pathway at multiple levels. While direct evidence for this compound and its hydroxy-derivatives is limited, it is plausible they share similar mechanisms. Progesterone can reduce the expression of Insulin Receptor Substrate 1 (IRS-1) and inhibit the phosphorylation of Akt, a critical kinase in the insulin signaling pathway. This disruption leads to decreased translocation of the glucose transporter GLUT4 to the cell membrane, resulting in reduced glucose uptake.
Figure 3: Potential interference of progesterone derivatives with insulin signaling.
Conclusion and Future Directions
The available evidence clearly indicates that this compound and 11β-hydroxyprogesterone are potent diabetogenic steroids, while 11α-hydroxyprogesterone has a much weaker effect and may even have therapeutic potential in improving insulin sensitivity. The primary mechanism appears to involve the modulation of glucocorticoid signaling via inhibition of 11β-HSD and direct interference with the insulin signaling cascade.
For drug development professionals, these findings highlight the critical importance of understanding the metabolic liabilities of steroid-based therapeutics. The differential effects of the hydroxy-derivatives underscore the subtle structure-activity relationships that can dramatically alter a compound's metabolic profile.
Future research should focus on:
-
Direct Comparative Studies: Head-to-head comparisons of this compound, 11α-hydroxyprogesterone, and 11β-hydroxyprogesterone in modern, sensitive assays for insulin resistance and beta-cell function are needed to provide quantitative data.
-
Receptor Specificity: Elucidating the specific interactions of these compounds with glucocorticoid, mineralocorticoid, and progesterone receptors, as well as with membrane-bound receptors like PGRMC1, will provide a more complete mechanistic understanding.
-
In Vivo Models of Insulin Resistance: Evaluating these compounds in contemporary rodent models of diet-induced obesity and insulin resistance will offer more translatable insights into their potential impact in the context of metabolic syndrome.
By addressing these knowledge gaps, the scientific community can better predict and mitigate the diabetogenic risks associated with novel steroid-based therapies and potentially identify new therapeutic targets for the management of metabolic diseases.
References
Safety Operating Guide
Navigating the Safe Disposal of 11-Ketoprogesterone: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe and compliant disposal of 11-Ketoprogesterone, a pregnane (B1235032) steroid used in research. Adherence to these protocols is essential to mitigate risks and ensure a safe laboratory environment.
Hazard Profile of this compound
Before handling or disposing of this compound, it is crucial to be aware of its hazard profile. According to safety data sheets (SDS), this compound is classified as toxic if swallowed.[1]
Key Hazard Information:
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement | Precautionary Statement |
| Acute Toxicity, Oral (Category 3) | GHS06 (Skull and Crossbones) | Danger | H301: Toxic if swallowed | P501: Dispose of contents/container to an approved waste disposal plant.[1] |
This classification underscores the need for careful handling and disposal to prevent accidental ingestion and environmental contamination.
Step-by-Step Disposal Protocol for this compound
The following procedure outlines the necessary steps for the safe disposal of this compound waste, including pure compound, contaminated labware, and solutions.
Step 1: Waste Identification and Segregation
-
Identify as Hazardous Waste : Due to its toxicity, all this compound waste must be classified as hazardous chemical waste.
-
Segregate at the Source : Do not mix this compound waste with non-hazardous materials or other incompatible chemical waste streams.[2][3] Keeping it separate prevents dangerous reactions and ensures proper treatment. This waste must not be disposed of down the drain or in regular trash.[2][4]
Step 2: Container Selection and Labeling
-
Choose a Compatible Container : Use a designated, leak-proof, and chemically resistant container for collecting this compound waste. The container must have a secure, tight-fitting lid.[3][4] The original chemical container is often a suitable choice for waste accumulation.[4]
-
Proper Labeling : The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and an indication of its hazards (e.g., "Toxic").[2] The label should also include the accumulation start date.[2]
Step 3: Waste Accumulation and Storage
-
Designated Accumulation Area : Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[2][5] This area should be under the control of laboratory personnel.[3]
-
Safe Storage Conditions : The SAA should be away from general traffic and incompatible materials. Ensure the container is kept closed except when adding waste.[4][5]
Step 4: Decontamination of Empty Containers
-
Triple Rinsing : Empty containers that held this compound must be decontaminated before being disposed of as non-hazardous waste. This is typically achieved by triple rinsing the container with a suitable solvent that can dissolve the chemical residue.[2][4]
-
Rinsate Collection : The first rinse from a container that held an acutely toxic substance is considered hazardous waste and must be collected and disposed of accordingly.[2][4] For this compound, it is best practice to collect all rinsate as hazardous waste.
-
Final Disposal of Rinsed Containers : Once triple-rinsed and air-dried, deface or remove all labels from the container before disposing of it in the appropriate glass or plastic recycling bin.
Step 5: Final Disposal
-
Institutional Procedures : Follow your institution's specific procedures for hazardous waste disposal, which typically involves contacting the Environmental Health and Safety (EHS) office.[2]
-
Schedule a Pickup : Arrange for the collection of the hazardous waste container by the EHS department or a licensed hazardous waste disposal contractor.[2][5] Do not attempt to transport the waste yourself.
Emergency Procedures for Spills
In the event of an this compound spill, the following steps should be taken:
-
Evacuate and Alert : If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert colleagues and the laboratory supervisor.
-
Personal Protective Equipment (PPE) : Before addressing the spill, don appropriate PPE, including safety goggles, gloves, and a lab coat. For significant spills, respiratory protection may be necessary.[6]
-
Contain the Spill : Use an inert, absorbent material such as sand, vermiculite, or a chemical spill pillow to contain the spill.[7]
-
Collect and Dispose : Carefully collect the absorbed material and any contaminated debris, placing it into a designated hazardous waste container.
-
Decontaminate the Area : Clean the spill area with an appropriate solvent, followed by washing with soap and water. All cleaning materials should also be disposed of as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 11-Ketoprogesterone
For Immediate Implementation: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with 11-Ketoprogesterone. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.
This compound is a pregnane (B1235032) steroid with significant biological activity.[1] Its handling requires stringent safety measures due to its toxicological properties. Safety Data Sheets (SDS) classify this compound as toxic if swallowed, warranting careful handling to avoid ingestion, inhalation, and skin contact.[2]
Essential Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling this compound, particularly in its powdered form. This is to mitigate risks of exposure through inhalation, dermal contact, or accidental ingestion.[3]
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with powder-free nitrile or neoprene gloves. The outer glove should be disposed of immediately after handling.[4][5] | Prevents skin contact and absorption. Double-gloving provides an additional barrier and allows for safe removal of the potentially contaminated outer layer. |
| Body Protection | A disposable, solid-front gown made of a low-permeability fabric such as polyethylene-coated polypropylene.[4][5] | Protects skin and personal clothing from contamination by spills or airborne particles. |
| Respiratory Protection | A NIOSH-approved N95 respirator or higher.[6] | Essential for preventing inhalation of the powdered compound, which can be easily aerosolized. |
| Eye Protection | Chemical safety goggles. A face shield should be worn in addition to goggles when there is a risk of splashing.[4][6] | Protects the eyes from contact with the chemical in either powdered or solution form. |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the necessary steps for safely handling this compound from receipt to disposal.
Preparation and Engineering Controls
-
Designated Area: All handling of this compound powder must occur in a designated area, such as a certified chemical fume hood or a powder containment hood equipped with HEPA filtration.[7] This is to control the dispersal of airborne particles.
-
Pre-Handling Check: Before starting, ensure all necessary PPE is available and in good condition. The work area within the fume hood should be clean and uncluttered. Prepare all necessary equipment (e.g., spatulas, weigh boats, solvents) and have them within easy reach to minimize movement and potential for spills.
Weighing and Aliquoting
-
Donning PPE: Put on all required PPE in the correct order: gown, inner gloves, N95 respirator, safety goggles, and then outer gloves over the gown's cuffs.[5]
-
Weighing: Carefully weigh the desired amount of this compound powder inside the chemical fume hood. Use a dedicated spatula and weigh boat. Avoid any actions that could generate dust.
-
Dissolving: If preparing a solution, add the solvent to the weighed powder slowly and carefully to avoid splashing. Ensure the container is appropriately capped before agitating.
Post-Handling and Decontamination
-
Cleaning: After handling, decontaminate the work surface and any equipment used. A suitable cleaning agent should be used, followed by a rinse with an appropriate solvent. All cleaning materials should be disposed of as hazardous waste.
-
Doffing PPE: Remove PPE in the reverse order of donning, being careful to avoid self-contamination. The outer gloves should be removed first and disposed of in a sealed bag within the fume hood. The remaining PPE should be removed after leaving the immediate work area and disposed of according to institutional guidelines for hazardous waste.
-
Hand Washing: Wash hands thoroughly with soap and water immediately after removing all PPE.[5]
Disposal Plan
All waste generated from handling this compound, including contaminated PPE, weighing materials, and excess chemical, must be treated as hazardous waste.
-
Waste Segregation: Collect all solid and liquid waste in clearly labeled, sealed containers. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Container Labeling: Label waste containers with "Hazardous Waste" and the full chemical name: "this compound."
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's licensed EHS provider.[2] Do not dispose of this compound down the drain or in regular trash.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[2] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[2] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen.[8] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[2] Seek immediate medical attention.
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. aksci.com [aksci.com]
- 3. gerpac.eu [gerpac.eu]
- 4. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 5. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 6. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 7. Reducing Exposure to Airborne Hormones during Compounding - Sentry Air Systems, Inc. [sentryair.com]
- 8. kmpharma.in [kmpharma.in]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
